Vinyl palmitate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethenyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h4H,2-3,5-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIYYLGNDXVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30398-71-1 | |
| Record name | Hexadecanoic acid, ethenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30398-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3061005 | |
| Record name | Hexadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-38-9 | |
| Record name | Vinyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, ethenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl palmitate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J44FD9L9CY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Vinyl Palmitate (CAS Number: 693-38-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl palmitate (CAS: 693-38-9), also known as hexadecanoic acid ethenyl ester, is a vinyl ester monomer characterized by a long C16 alkyl chain derived from palmitic acid. This unique structure, combining a reactive vinyl group with a hydrophobic fatty acid tail, imparts specific physicochemical properties that make it a valuable monomer in polymer science and a potential component in various specialized applications, including the development of novel materials for the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.
Physicochemical Properties
This compound is a white to almost white solid at room temperature, characterized by its low water solubility and good solubility in many organic solvents. Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 693-38-9 | [1][2] |
| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |
| Molecular Weight | 282.46 g/mol | [1][2] |
| Appearance | White to almost white powder or lump | [3][4] |
| Melting Point | 22 - 27 °C | [1][3][4][5] |
| Boiling Point | 162 °C @ 2 Torr; 354.6 °C @ 760 mmHg | [1][5] |
| Density | 0.8612 - 0.871 g/cm³ @ 20 °C | [1][5] |
| Flash Point | 22 °C | [5] |
Table 2: Solubility and LogP of this compound
| Property | Value | Reference(s) |
| Water Solubility | 0.004983 mg/L @ 25 °C (estimated) | [6] |
| Solubility in Organic Solvents | Slightly soluble in methanol | [3][4][5] |
| LogP (Octanol/Water Partition Coefficient) | 7.762 (estimated) | [4][6] |
Table 3: Spectroscopic Data References for this compound
| Spectroscopic Data | Reference(s) |
| ¹H NMR | [5] |
| ¹³C NMR | [7] |
| Infrared (IR) Spectroscopy | [7][8] |
| Mass Spectrometry (MS) | [2][7] |
Synthesis and Purification
The most common laboratory-scale synthesis of this compound involves the transvinylation of palmitic acid with vinyl acetate (B1210297). This reaction is typically catalyzed by a mercury(II) or palladium salt.
Experimental Protocol: Synthesis via Transvinylation
This protocol is adapted from established procedures for the synthesis of vinyl esters.
Materials:
-
Palmitic acid
-
Vinyl acetate (freshly distilled)
-
Mercuric acetate (Hg(OAc)₂)
-
100% Sulfuric acid (H₂SO₄) or another suitable catalyst
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Nitrogen gas supply
-
Standard reflux and distillation glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve palmitic acid in an excess of freshly distilled vinyl acetate. The molar ratio of vinyl acetate to palmitic acid is typically between 2:1 and 4:1.[9]
-
Add a catalytic amount of mercuric acetate (e.g., 1-2% by weight of the fatty acid).
-
Carefully add a drop of 100% sulfuric acid as a co-catalyst.
-
Heat the mixture to reflux (approximately 72-73 °C) under a nitrogen atmosphere for 3-4 hours to prevent polymerization.
-
After the reaction is complete, cool the mixture and add a small amount of sodium acetate to neutralize the sulfuric acid catalyst.
-
Remove the excess vinyl acetate by distillation at atmospheric pressure.
-
The crude this compound can then be purified by vacuum distillation.
Reactivity and Polymerization
The vinyl group in this compound allows it to undergo polymerization, primarily through free-radical mechanisms. The resulting polymer, poly(this compound), is a hydrophobic material with properties dictated by its long alkyl side chains.
Free-Radical Polymerization
Free-radical polymerization of this compound is initiated by the thermal or photochemical decomposition of an initiator (e.g., AIBN or benzoyl peroxide) to generate free radicals. The polymerization proceeds through initiation, propagation, and termination steps.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. This method is applicable to vinyl esters, including this compound, and involves the use of a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization.
Experimental Protocol: RAFT Polymerization of Vinyl Esters (General Procedure)
This is a general protocol for the RAFT polymerization of vinyl esters, which can be adapted for this compound.
Materials:
-
This compound (monomer)
-
AIBN (initiator)
-
RAFT agent (e.g., a xanthate or dithiocarbamate (B8719985) suitable for vinyl esters)
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
-
Schlenk flask or ampule
-
Vacuum line and nitrogen/argon supply
Procedure:
-
A solution of the monomer, initiator, and RAFT agent in the chosen solvent is prepared in a Schlenk flask or ampule.
-
The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
The sealed vessel is then placed in an oil bath at a specific temperature (e.g., 60 °C) to initiate the polymerization.[4]
-
The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
The polymerization is quenched by cooling and exposing the mixture to air.
-
The polymer is then isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Applications in Research and Drug Development
The long, hydrophobic palmitate chain of this compound makes it and its corresponding polymer, poly(this compound), of interest for applications where hydrophobicity is a key parameter.
-
Hydrophobic Drug Delivery: Poly(this compound) and copolymers containing this compound can be formulated into nanoparticles or microparticles to encapsulate and control the release of hydrophobic drugs.[10] The long alkyl chains can form a hydrophobic core, enhancing the loading capacity for lipophilic active pharmaceutical ingredients (APIs). The formulation of such particles can be achieved through methods like nanoprecipitation or emulsion-solvent evaporation.[11][12]
-
Bioconjugation and Surface Modification: this compound can be used as a reagent for the palmitoylation of biomolecules, a process that attaches a palmitoyl (B13399708) group to proteins and other substrates.[13][14] This modification can influence the localization and function of proteins by increasing their affinity for cell membranes.
-
Synthesis of Non-ionic Surfactants: this compound serves as a precursor for the enzymatic synthesis of sugar fatty acid esters, such as sucrose-6-palmitate and glucose-6-palmitate.[15] These compounds are non-ionic surfactants with applications in the food, cosmetic, and pharmaceutical industries.
Safety and Toxicology
Detailed toxicological data specifically for this compound is limited. However, information on related compounds can provide some initial insights.
-
Monomer: As a vinyl ester, this compound should be handled with care, avoiding inhalation, ingestion, and skin contact. It is a combustible liquid.[1]
-
Polymer: The biocompatibility of poly(this compound) has not been extensively studied. However, other long-chain fatty acid esters are generally considered to have low toxicity.[3] Poly(vinyl alcohol), which can be conceptually considered the backbone of hydrolyzed poly(vinyl esters), has been shown to be biocompatible and is used in various biomedical applications.[8][15] Further in vitro and in vivo studies are required to establish a comprehensive safety profile for poly(this compound) for any biomedical application.
Conclusion
This compound is a versatile monomer with a unique combination of a reactive vinyl group and a long hydrophobic alkyl chain. This structure allows for its polymerization into materials with distinct properties, making it a compound of interest for researchers in polymer chemistry and drug delivery. While its synthesis and polymerization are well-understood, further research is needed to fully explore its potential in pharmaceutical applications, particularly in the development of novel drug carriers for hydrophobic APIs, and to establish a comprehensive toxicological and biocompatibility profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 5. Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. zeusinc.com [zeusinc.com]
- 8. Exploring high molecular weight vinyl ester polymers made by PET-RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 10. Lipid–polymer hybrid nanoparticles as a next-generation drug delivery platform: state of the art, emerging technologies, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mixed Amphiphilic Polymeric Nanoparticles of Chitosan, Poly(vinyl alcohol) and Poly(methyl methacrylate) for Intranasal Drug Delivery: A Preliminary In Vivo Study [mdpi.com]
- 12. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. specialchem.com [specialchem.com]
- 15. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Vinyl Palmitate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of vinyl palmitate in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes known qualitative data, a detailed experimental protocol for solubility determination, and conceptual diagrams to illustrate the experimental workflow and factors influencing solubility.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, based on chemical principles and data for structurally similar long-chain esters, a qualitative understanding of its solubility can be established. This compound, with its long hydrophobic alkyl chain and a polar ester group, is expected to be more soluble in non-polar and moderately polar organic solvents and less soluble in highly polar solvents.
| Solvent Classification | Solvent Examples | Expected Qualitative Solubility of this compound |
| Non-polar | Hexane, Heptane, Toluene | High |
| Moderately Polar | Acetone, Ethyl Acetate, Chloroform | Good to Moderate |
| Polar Aprotic | Tetrahydrofuran (THF) | Moderate |
| Polar Protic | Ethanol, Methanol | Low to Slight |
| Highly Polar | Water | Insoluble |
Note: The information presented in this table is based on general principles of "like dissolves like" and qualitative data for similar compounds. For instance, vinyl stearate (B1226849) is noted to be soluble in most hydrocarbon and chlorinated solvents and moderately soluble in ketones[1]. Vinyl laurate is also described as having good solubility in organic solvents[2]. This compound is qualitatively described as being "slightly soluble in methanol". For precise quantitative measurements, the experimental protocol outlined in the following section is recommended.
Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid solute in a liquid solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of interest (e.g., hexane, toluene, acetone, ethanol)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.45 µm or smaller)
-
Glass vials with screw caps
-
Pipettes and syringes
-
Drying oven
-
Desiccator
Experimental Procedure
-
Sample Preparation: Accurately weigh a known amount of this compound and add it to a glass vial. Add a known volume of the selected organic solvent to the vial. Ensure there is an excess of solid this compound to ensure a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, remove the vials from the shaker/water bath and let them stand at the same temperature to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.
-
Filtration: Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step removes any remaining microscopic solid particles.
-
Solvent Evaporation: Accurately weigh the collection vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Drying and Weighing: Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature. Weigh the vial containing the dried this compound residue. Repeat the drying and weighing process until a constant weight is achieved.
-
Data Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (Mass of dried this compound / Mass of solvent) x 100
Where:
-
Mass of dried this compound = (Mass of vial with dried residue) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial with saturated solution) - (Mass of vial with dried residue)
-
Visualizations
Experimental Workflow for Solubility Determination
Factors Influencing this compound Solubility
References
Vinyl Palmitate as a Monomer for Polymerization: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl palmitate (VP), the vinyl ester of palmitic acid, is a monomer that presents significant opportunities in polymer science and biomedical applications.[1] Its structure, featuring a polymerizable vinyl group and a long 16-carbon alkyl chain derived from a common fatty acid, allows for the synthesis of polymers with pronounced hydrophobicity and unique physicochemical properties.[2][3] The resulting polymer, poly(this compound) (PVP), and its copolymers are of interest for applications ranging from specialty coatings and adhesives to advanced drug delivery systems.[1][4]
Poly(vinyl esters) are typically produced via free-radical polymerization.[5] However, the polymerization of vinyl esters can be challenging to control due to a high degree of chain transfer reactions.[5] Modern techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization offer enhanced control over molecular weight and dispersity.[5] Furthermore, "green" chemistry approaches utilizing enzymatic catalysis are emerging as sustainable alternatives for synthesizing palmitate-containing molecules.[6][7]
This technical guide provides a comprehensive overview of this compound as a monomer, detailing its properties, polymerization methodologies, and potential applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors.
This compound Monomer: Properties
This compound, also known as hexadecanoic acid, ethenyl ester, is a waxy solid at room temperature.[8] Its key physical and chemical properties are summarized in Table 1. This long-chain fatty acid ester is valued for its stable chemical properties and resistance to oxidation.[1]
Table 1: Physical and Chemical Properties of this compound Monomer
| Property | Value | References |
| CAS Number | 693-38-9 | [2][9] |
| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |
| Molecular Weight | 282.46 g/mol | [1][2] |
| Appearance | White to almost white crystalline solid/powder | [8] |
| Melting Point | 22 °C | [1] |
| Boiling Point | 354.6 °C at 760 mmHg | [1] |
| Density | 0.871 g/cm³ | [1] |
| Solubility | Slightly soluble in methanol | [1][8] |
| Synonyms | Vinyl hexadecanoate, Palmitic acid vinyl ester | [1] |
Polymerization of this compound
The polymerization of vinyl esters is exclusively carried out via radical mechanisms, as they are not susceptible to conventional anionic or cationic polymerization.[5] The high reactivity of the growing polymer radical compared to the low reactivity of the monomer makes controlled polymerization challenging, often leading to chain transfer reactions.[5]
Free-Radical Polymerization
Conventional free-radical polymerization is the most straightforward method for polymerizing vinyl esters.[5] The process involves an initiator (e.g., AIBN, benzoyl peroxide) that generates free radicals, which then propagate by adding to this compound monomers.
Emulsion Polymerization
Emulsion polymerization is a common industrial process for producing vinyl acetate-based polymers and is applicable to other vinyl esters.[10][11] The monomer is dispersed as droplets in a continuous aqueous phase, stabilized by a surfactant. Polymerization is initiated in the aqueous phase by a water-soluble initiator, with polymer particles forming within micelles.[10]
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps is charged with deionized water, a surfactant (e.g., sodium palmitate[12]), and a buffer solution.
-
Inert Atmosphere: The system is purged with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Seeding: A small portion (5-10%) of the this compound monomer is added to the reactor, and the mixture is heated to the reaction temperature (e.g., 50-70 °C).[10]
-
Initiation: A solution of a water-soluble initiator (e.g., potassium persulfate) is added to start the polymerization and form seed particles.[10]
-
Monomer Feed: The remaining this compound is fed into the reactor at a controlled rate to manage the exothermic reaction.
-
Completion and Cooling: After the feed is complete, the reaction is allowed to continue for another 1-2 hours to ensure high conversion. The resulting latex is then cooled to room temperature.
-
Characterization: The final product is characterized for particle size, molecular weight (GPC), and polymer structure (NMR).
References
- 1. Cas 693-38-9,PALMITIC ACID VINYL ESTER | lookchem [lookchem.com]
- 2. Palmitic acid vinyl ester [webbook.nist.gov]
- 3. Synthesis and characterization of biodegradable palm palmitic acid based bioplastic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RAFT Polymerization of Vinyl Esters: Synthesis and Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. PALMITIC ACID VINYL ESTER | 693-38-9 [chemicalbook.com]
- 10. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 11. mcpolymers.com [mcpolymers.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and History of Vinyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl esters represent a significant class of monomers and resins that have found widespread application across various industries, from coatings and adhesives to advanced composites. Their history is a fascinating journey of chemical innovation, driven by the pursuit of materials with unique properties. This in-depth technical guide explores the core of vinyl ester discovery and development, providing a detailed historical narrative, comprehensive data on their synthesis and properties, and a look at the key experimental methodologies that paved the way for their modern applications.
The Dawn of Vinyl Chemistry: Early Syntheses and Key Pioneers
The story of vinyl esters is intrinsically linked to the development of acetylene (B1199291) chemistry in the late 19th and early 20th centuries. The instability of vinyl alcohol meant that traditional esterification methods were not viable for producing vinyl esters.[1] This challenge spurred chemists to explore alternative synthetic routes.
One of the earliest and most significant breakthroughs was the direct vinylation of carboxylic acids using acetylene. In 1912, German chemist Fritz Klatte successfully synthesized vinyl acetate (B1210297) by passing acetylene through acetic acid in the presence of a mercury salt catalyst. This pioneering work, for which Klatte received a patent in 1913, laid the foundation for the industrial production of vinyl acetate and, subsequently, polyvinyl acetate (PVAc).[1]
Another early approach involved the reaction of acetaldehyde (B116499), the tautomer of vinyl alcohol, with acetic anhydride (B1165640). In 1958, Arthur W. Schnizer patented a method that utilized a benzenesulfonic acid catalyst to produce vinyl acetate from these precursors with high conversion rates.[1] That same year, a process was developed to form ethylidene diacetate from the same reactants, which was then converted to vinyl acetate.[1]
The timeline below highlights some of the key milestones in the early discovery and development of vinyl esters:
Timeline of Early Vinyl Ester Development
| Year | Key Development | Researchers/Company | Significance |
| 1912 | First synthesis of vinyl acetate from acetylene and acetic acid. | Fritz Klatte | Foundational discovery for the vinyl ester industry. |
| 1913 | Patent granted for the synthesis of polyvinyl chloride (PVC) from vinyl chloride, a related vinyl monomer.[2] | Fritz Klatte | Demonstrated the potential for polymerization of vinyl compounds. |
| 1935 | Synthesis of vinyl acetate from acetylene and acetic acid using a mercury catalyst, proceeding through an ethylidene diacetate intermediate.[1] | Erich Rabald at C. F. Böhringer & Söhne | Refinement of the acetylene-based synthesis route. |
| 1958 | Patented process for vinyl acetate synthesis from acetaldehyde and acetic anhydride using a benzenesulfonic acid catalyst.[1] | Arthur W. Schnizer (Celanese) | Provided an alternative synthesis pathway to the acetylene route. |
| 1958 | Development of a process to convert ethylidene diacetate to vinyl acetate.[1] | Shelby P. Sharp and Alfred Steitz, Jr. (Pan American Petroleum) | Further exploration of non-acetylene-based synthesis methods. |
Broadening the Family: The Advent of Higher Vinyl Esters
While vinyl acetate was the first to be commercialized, the mid-20th century saw a growing interest in the synthesis of a wider range of vinyl esters with tailored properties. A key innovation in this era was the development of the vinyl interchange or transvinylation reaction. This method involves the reaction of vinyl acetate with a carboxylic acid in the presence of a mercury or palladium catalyst, leading to the formation of a new vinyl ester and acetic acid. This process proved to be a versatile and less hazardous alternative to the high-pressure acetylene-based methods for producing higher vinyl esters.
This opened the door to the synthesis of a variety of vinyl esters, including:
-
Vinyl Propionate: Produced by the addition of propionic acid to acetylene, it is used in the production of poly(vinyl propionate) and various copolymers for paints and coatings.[3]
-
Vinyl Laurate: Synthesized via the vinyl interchange reaction between vinyl acetate and lauric acid.[4]
-
Vinyl Stearate and other Fatty Acid Vinyl Esters: These long-chain vinyl esters found applications as plasticizers and in the formulation of specialty polymers.
From Monomers to High-Performance Resins: The Rise of Vinyl Ester Resins
A significant evolution in vinyl ester technology was the development of vinyl ester resins, first introduced commercially in the early 1960s.[5] These thermosetting resins are typically produced by the esterification of an epoxy resin with an unsaturated monocarboxylic acid, such as acrylic acid or methacrylic acid. The resulting product is then dissolved in a reactive diluent, most commonly styrene, to create a low-viscosity resin that can be easily processed.
The key advantage of vinyl ester resins is that they combine the desirable properties of both epoxy and polyester (B1180765) resins. They offer the excellent mechanical strength and thermal stability of epoxies, coupled with the faster curing times and lower cost of polyesters. This unique combination of properties has led to their widespread use in demanding applications, including:
-
Corrosion-resistant tanks and pipes in the chemical industry.[5]
-
Marine applications , such as boat hulls, due to their excellent water resistance.
-
High-strength composite materials for the aerospace and automotive industries.
Experimental Protocols: A Look at Historical Synthesis Methods
The following sections provide detailed methodologies for key historical experiments in the synthesis of vinyl esters, extracted from seminal patents and publications.
Synthesis of Vinyl Acetate from Acetylene (Based on early 20th-century methods)
This process describes the liquid-phase vinylation of acetic acid with acetylene.
-
Reactants:
-
Glacial Acetic Acid
-
Acetylene Gas
-
Mercury(II) salt (e.g., Mercury(II) acetate) as a catalyst.
-
-
Apparatus: A reaction vessel equipped with a gas inlet, a stirrer, a thermometer, and a reflux condenser.
-
Procedure:
-
The reaction vessel is charged with glacial acetic acid and the mercury salt catalyst.
-
The mixture is heated to the reaction temperature, typically in the range of 70-100°C.
-
A stream of acetylene gas is bubbled through the reaction mixture with vigorous stirring.
-
The reaction is exothermic, and the temperature is controlled by cooling.
-
The vinyl acetate product is continuously removed from the reaction mixture by distillation.
-
Unreacted acetylene is recycled back into the reactor.
-
Synthesis of Higher Vinyl Esters via Vinyl Interchange (Transvinylation)
This protocol outlines a general procedure for the synthesis of vinyl esters from vinyl acetate and a carboxylic acid.
-
Reactants:
-
Vinyl Acetate (in excess)
-
Carboxylic Acid (e.g., Lauric Acid, Stearic Acid)
-
Mercury(II) acetate as a catalyst.
-
Sulfuric acid as a co-catalyst.
-
-
Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Procedure:
-
The carboxylic acid is dissolved in an excess of vinyl acetate in the reaction flask.
-
Mercury(II) acetate is added to the mixture.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The reaction mixture is heated to reflux with constant stirring for several hours.
-
The reaction is monitored for the formation of the desired vinyl ester.
-
Upon completion, the catalyst is neutralized (e.g., with sodium acetate).
-
Excess vinyl acetate and the by-product acetic acid are removed by distillation.
-
The resulting crude vinyl ester is purified by vacuum distillation.
-
Quantitative Data: Properties of Early Vinyl Esters and Resins
The following tables summarize key quantitative data for various vinyl esters and a typical vinyl ester resin.
Table 1: Physical Properties of Selected Vinyl Ester Monomers
| Vinyl Ester | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Vinyl Acetate | C₄H₆O₂ | 86.09 | 72.7 | 0.934 |
| Vinyl Propionate | C₅H₈O₂ | 100.12 | 95 | 0.917 |
| Vinyl Laurate | C₁₄H₂₆O₂ | 226.36 | 142-143 @ 10 mmHg | 0.866 |
| Vinyl Stearate | C₂₀H₃₈O₂ | 310.51 | 165 @ 1 mmHg | ~0.86 |
Table 2: Typical Properties of a Cured Bisphenol-A Based Vinyl Ester Resin
| Property | Value | Test Method |
| Tensile Strength | 60-80 MPa | ISO 527 / ASTM D638 |
| Tensile Modulus | 2500-3500 MPa | ISO 527 / ASTM D638 |
| Tensile Elongation | 3.5-6 % | ISO 527 / ASTM D638 |
| Flexural Strength | 90-120 MPa | ISO 178 / ASTM D790 |
| Flexural Modulus | 3000-4000 MPa | ISO 178 / ASTM D790 |
| Heat Deflection Temperature (HDT) | 95-105 °C | ISO 75-2 / ASTM D648 |
| Viscosity (liquid resin) | 200-500 cps | - |
Visualizing the Chemistry: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the synthesis of vinyl esters.
Caption: Synthesis of Vinyl Acetate from Acetylene
Caption: Vinyl Interchange Reaction (Transvinylation)
Caption: General Synthesis of a Vinyl Ester Resin
Conclusion
The discovery and development of vinyl esters mark a pivotal chapter in the history of polymer chemistry. From the initial synthesis of vinyl acetate using acetylene to the sophisticated production of high-performance vinyl ester resins, this class of materials has continuously evolved to meet the demands of modern technology. The early pioneering work of chemists like Fritz Klatte, coupled with subsequent innovations such as the vinyl interchange reaction, has provided a rich toolbox for the creation of polymers with a diverse range of properties. This guide has provided a comprehensive overview of this history, supported by detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the field.
References
theoretical yield of vinyl palmitate synthesis
An In-depth Technical Guide to the Theoretical Yield of Vinyl Palmitate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on understanding and calculating its theoretical yield. This compound serves as a crucial intermediate, acting as an activated acyl donor for the synthesis of various esters and as a monomer for polymer production. The methodologies, reaction conditions, and factors influencing yield are detailed herein, providing a core resource for professionals in chemical and pharmaceutical development.
Core Synthesis Reaction: Transvinylation
The most common and industrially relevant method for synthesizing this compound is through the transvinylation (a type of transesterification) of palmitic acid with vinyl acetate (B1210297). The reaction is an equilibrium process, as shown below.
Palmitic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid
This equilibrium necessitates strategic process design, such as the removal of the acetic acid byproduct, to drive the reaction toward the product and achieve high yields. The reaction can be catalyzed by transition metal complexes or, alternatively, by enzymes such as lipases, which offer milder reaction conditions and higher selectivity.
Calculating Theoretical Yield
The theoretical yield is the maximum amount of product that can be generated from the given amounts of reactants, assuming 100% conversion and no loss of material. The calculation is based on the stoichiometry of the balanced chemical equation.
The reaction proceeds with a 1:1 molar stoichiometry between palmitic acid and vinyl acetate. Therefore, the theoretical yield is determined by the limiting reactant.
Stoichiometric Relationship: 1 mole Palmitic Acid (C₁₆H₃₂O₂) + 1 mole Vinyl Acetate (C₄H₆O₂) → 1 mole this compound (C₁₈H₃₄O₂) + 1 mole Acetic Acid (C₂H₄O₂)
Molar Masses:
-
Palmitic Acid: 256.42 g/mol
-
Vinyl Acetate: 86.09 g/mol
-
This compound: 282.46 g/mol
Sample Calculation: If a reaction starts with 50.0 g of palmitic acid and an excess of vinyl acetate, the theoretical yield of this compound is calculated as follows:
-
Calculate moles of the limiting reactant (Palmitic Acid): Moles = 50.0 g / 256.42 g/mol = 0.195 moles
-
Determine moles of product from stoichiometry: Moles of this compound = 0.195 moles of Palmitic Acid * (1 mole this compound / 1 mole Palmitic Acid) = 0.195 moles
-
Calculate the theoretical mass of the product: Theoretical Yield = 0.195 moles * 282.46 g/mol = 55.08 g
Synthesis Methodologies and Yield Optimization
The actual yield is often lower than the theoretical yield due to incomplete reactions, side reactions, and purification losses. The choice of catalyst and reaction conditions is critical for maximizing conversion and selectivity.
Chemical Catalysis using Transition Metals
This route employs catalysts based on mercury or palladium salts to facilitate the vinyl group transfer. Modern processes favor palladium catalysts due to their lower toxicity and high efficiency.[1]
Key Features:
-
Catalysts: Palladium acetate combined with a bidentate ligand is a common choice.[2][3] Older methods utilized mercury(II) acetate with a strong acid promoter like sulfuric acid.[4]
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C.[2][3]
-
Process: To overcome the equilibrium limitation, a reactive distillation setup is often used. In this process, the more volatile byproducts (acetic acid) and excess reactants (vinyl acetate) are continuously removed from the reaction mixture, shifting the equilibrium towards the formation of the this compound product.[2]
Table 1: Summary of Quantitative Data for Chemical Synthesis
| Parameter | Value | Reference |
| Catalyst | Palladium acetate with bidentate ligand | [2][3] |
| Mercury(II) acetate / Sulfuric acid | [4] | |
| Temperature | 80°C - 120°C (preferably 90°C - 110°C) | [2][3] |
| Molar Ratio (Vinyl Acetate:Palmitic Acid) | 2.2:1 to 9:1 | [2][3] |
| Conversion/Selectivity | >80 mole % | [2] |
Enzymatic Catalysis using Lipases
Enzymatic synthesis provides a "green" alternative, operating under mild conditions with high specificity, which minimizes byproduct formation. Immobilized lipases are particularly effective.
Key Features:
-
Catalysts: Candida antarctica lipase (B570770) B (CAL-B), often immobilized (e.g., Novozym 435), is a highly effective biocatalyst for esterification and transesterification reactions.[5][6]
-
Mechanism: The reaction often follows a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the palmitic acid, which then reacts with vinyl acetate.[7]
-
Reaction Conditions: Temperatures are typically mild (40°C - 60°C) to preserve enzyme activity. The choice of solvent is critical; aprotic and non-polar solvents are generally preferred.[6][8]
Table 2: Summary of Quantitative Data for Similar Lipase-Catalyzed Esterifications
| Parameter | Value | Reference |
| Enzyme | Candida antarctica lipase (Novozym 435) | [6][8] |
| Temperature | 40°C - 50°C | [5][6] |
| Molar Ratio (Acyl Donor:Substrate) | 1:1.1 to 3:1 | [5][9] |
| Enzyme Concentration | 10 g/L - 50 mg/mL | [5][9] |
| Solvent | n-hexane, tert-pentanol/DMSO mixture | [9][10] |
| Reaction Time | 10 min - 24 h | [6][7] |
| Yield | >90% | [6][9] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Palladium Catalysis
This protocol is a generalized procedure based on continuous transvinylation processes.[2][3]
-
Reactor Setup: A reactor equipped with a distillation column, condenser, and a reboiler is charged with palmitic acid, an excess of vinyl acetate (e.g., 4:1 molar ratio), and the palladium acetate-ligand catalyst complex.
-
Reaction: The mixture is heated to the target temperature (e.g., 100°C) under atmospheric pressure.
-
Reactive Distillation: As the reaction proceeds, a vapor mixture of acetic acid and vinyl acetate is continuously removed from the top of the distillation column.
-
Recycling: The overhead vapor is condensed. Vinyl acetate is separated from the acetic acid and recycled back into the reactor to maintain its concentration.
-
Product Withdrawal: The crude this compound product mixture is continuously withdrawn from the reactor.
-
Purification: The product is purified by separating it from the residual reactants and the homogeneous catalyst, typically through distillation or crystallization.
Protocol 2: Enzymatic Synthesis via Immobilized Lipase
This protocol is a representative batch procedure for lipase-catalyzed synthesis.
-
Reactant Preparation: Palmitic acid and vinyl acetate (e.g., 1:3 molar ratio) are dissolved in a suitable organic solvent (e.g., n-hexane) in a sealed reaction vessel.
-
Enzyme Addition: Immobilized lipase (e.g., Novozym 435, at 1-2% w/v) is added to the mixture.
-
Reaction: The vessel is incubated in a shaker at the optimal temperature (e.g., 50°C) for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored using techniques like TLC or GC.
-
Enzyme Removal: Upon completion, the immobilized enzyme is easily removed from the reaction mixture by simple filtration. The recovered enzyme can often be reused for subsequent batches.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be further purified by silica (B1680970) gel chromatography or recrystallization to achieve high purity.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 3. WO2011139361A1 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scirp.org [scirp.org]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Lipase-catalyzed synthesis of palmitanilide: Kinetic model and antimicrobial activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
vinyl palmitate molecular weight and formula
This guide provides an in-depth overview of vinyl palmitate, also known as hexadecanoic acid, ethenyl ester, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, experimental protocols, and relevant biochemical context.
Core Physicochemical Data
This compound is the ester formed from palmitic acid and vinyl alcohol. Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₂ | [1][2][3][4] |
| Molecular Weight | 282.46 g/mol | [1][2][4] |
| CAS Number | 693-38-9 | [1][2] |
| Melting Point | 22 °C | [4][5] |
| Boiling Point | 354.6 °C at 760 mmHg | [4] |
| Density | 0.871 g/cm³ | [4] |
Molecular Structure and Composition
This compound is comprised of a saturated 16-carbon fatty acid (palmitic acid) linked to a vinyl group through an ester bond. This structure imparts both lipophilic and reactive characteristics to the molecule.
Experimental Protocols
The synthesis and analysis of this compound are crucial for its application in research and development. Below are detailed methodologies for common experimental procedures.
Synthesis of this compound via Transvinylation
This protocol describes the synthesis of this compound from palmitic acid and vinyl acetate (B1210297), a common and efficient method.
Materials:
-
Palmitic acid
-
Vinyl acetate (in excess, serves as both reactant and solvent)
-
Palladium (II) acetate catalyst
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve palmitic acid in an excess of vinyl acetate.
-
Add a catalytic amount of Palladium (II) acetate.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard analytical technique to determine the purity and identity of this compound.
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Mass spectrometer detector.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as hexane or dichloromethane.
-
Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program would be:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 10 minutes.
-
-
Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is detected.
-
Data Analysis: The resulting mass spectrum is compared to a library of known spectra to confirm the identity of this compound. The retention time from the gas chromatogram provides an indication of its purity.
References
spectroscopic analysis of vinyl palmitate (NMR, IR, Mass Spec)
For Immediate Release
This technical guide provides an in-depth analysis of vinyl palmitate through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of spectroscopic data, detailed experimental protocols, and visual representations of the compound's structure and analytical workflow.
Introduction to this compound
This compound is the ester of palmitic acid and vinyl alcohol. Its structure combines a long saturated fatty acid chain with a reactive vinyl group, making it a subject of interest in polymer chemistry and as a potential biocompatible monomer. Understanding its spectroscopic characteristics is crucial for its identification, purity assessment, and the study of its chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the vinyl group protons and the protons of the long alkyl chain of the palmitate moiety. The vinyl protons typically appear as a complex set of multiplets in the downfield region of the spectrum due to their distinct chemical environments and spin-spin coupling.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -O-CH=CH₂ (Vinyl H) | ~7.2-7.3 | dd | ~14.0, 6.3 |
| -O-CH=CH ₂ (cis-Vinyl H) | ~4.5-4.6 | dd | ~6.3, 1.5 |
| -O-CH=CH ₂ (trans-Vinyl H) | ~4.8-4.9 | dd | ~14.0, 1.5 |
| -CH ₂-C(O)O- (α-methylene) | ~2.3-2.4 | t | ~7.5 |
| -CH₂-CH ₂-C(O)O- (β-methylene) | ~1.6-1.7 | quint | ~7.5 |
| -(CH₂)₁₂- (Methylene chain) | ~1.2-1.4 | m | - |
| -CH ₃ (Terminal methyl) | ~0.8-0.9 | t | ~7.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Key signals include those for the carbonyl carbon of the ester, the vinyl carbons, and the numerous carbons of the palmitate chain.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -C (O)O- (Carbonyl) | ~173 |
| -O-CH =CH₂ (Vinyl) | ~141 |
| -O-CH=CH ₂ (Vinyl) | ~97 |
| -CH ₂-C(O)O- (α-methylene) | ~34 |
| -CH ₂-CH₃ (Terminal methyl) | ~14 |
| -(CH ₂)₁₃- (Methylene chain) | ~22-32 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the ester carbonyl group, the C-H bonds of the alkyl chain, and the vibrations of the vinyl group.[1]
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (sp³ alkyl) | 2855-2925 | Strong |
| C=O stretch (ester) | 1727-1750 | Strong |
| C=C stretch (vinyl) | ~1645 | Medium |
| C-O stretch (ester) | 1150-1175 | Strong |
| =C-H bend (vinyl) | ~950 and ~870 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 282.46 g/mol ), the mass spectrum typically shows the molecular ion peak and a series of fragment ions resulting from the cleavage of the alkyl chain.[2]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 282 | [M]⁺ (Molecular ion) |
| 256 | Loss of C₂H₂ |
| 239 | Loss of C₃H₅O |
| Successive loss of 14 amu | Cleavage of -CH₂- units from the alkyl chain |
Experimental Protocols
NMR Spectroscopy
A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in an NMR tube.[3] Tetramethylsilane (TMS) is often used as an internal standard (0 ppm). The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). For quantitative analysis, a sufficient relaxation delay (D1) should be used.[3][4]
Infrared (IR) Spectroscopy
A small amount of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5] For solid samples, a KBr pellet or a Nujol mull can be prepared.[6] The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry
For direct infusion mass spectrometry, the lipid sample is dissolved in an appropriate solvent mixture (e.g., chloroform/methanol) and infused into the mass spectrometer.[2] Alternatively, gas chromatography-mass spectrometry (GC-MS) can be used, where the sample is first vaporized and separated on a GC column before entering the mass spectrometer for ionization and analysis.[1]
Visualizations
Caption: Chemical Structure of this compound
Caption: Workflow for Spectroscopic Analysis
References
- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 2. Direct Infusion Mass Spectrometry for Complex Lipid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. webassign.net [webassign.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Vinyl Palmitate as a Biochemical Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl palmitate, the vinyl ester of palmitic acid, is a versatile biochemical reagent primarily utilized as an efficient acyl donor in enzyme-catalyzed reactions. Its application is particularly prominent in the regioselective acylation of sensitive molecules such as sugars and polyols, owing to the irreversible nature of the transesterification reaction it facilitates. The byproduct of this reaction, vinyl alcohol, readily tautomerizes to acetaldehyde, which can be easily removed from the reaction mixture, thereby driving the reaction equilibrium towards product formation. This technical guide provides a comprehensive overview of this compound's properties, applications, and the experimental protocols for its use in biochemical research and drug development.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Synonyms | Palmitic acid vinyl ester, Hexadecanoic acid, ethenyl ester | [1][2] |
| CAS Number | 693-38-9 | [1][2] |
| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |
| Molecular Weight | 282.47 g/mol | [1] |
| Appearance | White to almost white powder or lump | [1] |
| Melting Point | 22 °C | [1] |
| Solubility | Slightly soluble in methanol | [1] |
| Storage Temperature | 0-10°C | [1] |
Core Application: Enzymatic Transesterification
The primary application of this compound in biochemical research is as an acyl donor in transesterification reactions catalyzed by lipases and other hydrolases. This method is favored for the synthesis of various esters, particularly sugar esters, due to its high regioselectivity and mild reaction conditions.
Synthesis of Sugar Esters
This compound is an excellent substrate for the enzymatic synthesis of sugar esters, which are non-ionic surfactants with wide applications in the food, cosmetic, and pharmaceutical industries.[3][4] The enzymatic approach offers significant advantages over chemical synthesis, including higher selectivity and a more environmentally friendly process.
Key Enzymes:
-
Candida antarctica Lipase (B570770) B (CALB) , often immobilized as Novozym 435, is a widely used and highly effective catalyst for these reactions.[1][4]
-
Lipozyme TL IM and Lipozyme RM IM are other immobilized lipases that have been successfully employed.[5]
Experimental Protocol: Lipase-Catalyzed Synthesis of 6-O-Glucose Palmitate
This protocol describes a typical procedure for the synthesis of 6-O-glucose palmitate using this compound as the acyl donor and Candida antarctica Lipase B (CALB) as the catalyst.[1][6]
Materials:
-
This compound
-
Glucose
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acetonitrile (B52724) (anhydrous)
-
Argon gas
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Thermoset oil bath
-
Tetrahydrofuran (THF)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
NMR spectrometer for analysis
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 0.9 mmol (249 mg) of this compound and 0.9 mmol (162 mg) of glucose.
-
Add 10 mL of anhydrous acetonitrile to the flask.
-
Add 20 mg of supported CALB to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 250 rpm and heat to 45°C using a thermoset oil bath. The reaction is typically carried out for 40-72 hours.[1]
-
Monitoring the Reaction: For kinetic studies, 0.2 mL samples can be withdrawn at various time points and analyzed by ¹H NMR spectroscopy to monitor the consumption of reactants and the formation of products.[6]
-
Work-up and Purification:
-
After the reaction is complete, evaporate the solvent using a rotary evaporator.
-
Add THF to the crude mixture and filter under vacuum to remove the lipase and any unreacted glucose.
-
Evaporate the THF from the filtrate.
-
Disperse the resulting solid in water and filter through a Büchner funnel to remove any remaining traces of glucose.
-
The purified 6-O-glucose palmitate is then dried under vacuum.
-
-
Analysis: The final product can be characterized by ¹H NMR and HPLC.[1][6][7]
Experimental Workflow for 6-O-Glucose Palmitate Synthesis
Quantitative Data: Enzyme Kinetics
A critical aspect of utilizing this compound as a biochemical reagent is understanding its interaction with the catalyzing enzymes. The Michaelis-Menten constants, Km and Vmax, provide valuable information on the enzyme's affinity for the substrate and its maximum reaction velocity.
While extensive research has been conducted on the use of vinyl esters in enzymatic reactions, specific Km and Vmax values for this compound are not widely reported in the literature. However, studies on lipases with various vinyl esters indicate that these enzymes are active on both soluble and emulsified forms of the substrates.[1][3] Lipases generally exhibit maximal activity towards emulsified substrates, with half-maximal activity reached near the solubility limit of the ester.[1] For comparison, kinetic data for lipases with other ester substrates are provided in the table below.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Candida antarctica Lipase B (immobilized) | Methyl Butyrate | 321.38 ± 6.31 | 4322.46 ± 75.73 U/g | [8] |
| Candida antarctica Lipase B (immobilized) | 4-Nitrophenyl Acetate | 170 | - | [8] |
| Candida antarctica Lipase B (immobilized) | Triacetin | 115.6 | 619 U/g | [8] |
This compound in the Context of Signaling Pathways
It is important to distinguish between this compound as a biochemical reagent and the biological role of palmitoylation as a signaling mechanism. This compound itself is not a known signaling molecule within cellular pathways. Instead, it serves as a tool for synthetic reactions in vitro.
The related process, S-palmitoylation , is a reversible post-translational modification where palmitic acid is attached to cysteine residues of proteins via a thioester linkage.[9] This modification plays a crucial role in regulating protein trafficking, localization, stability, and protein-protein interactions.[9]
Key enzymes in the palmitoylation cycle:
-
Palmitoyl Acyltransferases (PATs or ZDHHCs): Catalyze the addition of palmitate to proteins.
-
Acyl-Protein Thioesterases (APTs): Catalyze the removal of palmitate from proteins.
Potential Application in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemical proteomic technique used to study the activity of entire enzyme families in complex biological samples.[10] ABPP probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection.
Vinyl esters, due to their reactivity, have been explored as potential warheads for ABPP probes targeting hydrolases.[11] An ABPP probe based on this compound could theoretically be used to target and identify active lipases, PATs, or APTs that recognize long-chain fatty acid esters. However, to date, specific applications of this compound-based probes in ABPP for studying palmitoylation signaling have not been extensively documented.
Palmitoylation Signaling Pathway
Conclusion
This compound is a valuable biochemical reagent, particularly as an acyl donor in lipase-catalyzed transesterification reactions. Its utility in the synthesis of sugar esters and other sensitive molecules is well-established. While it is not directly involved in cellular signaling, its chemical properties make it a useful tool for in vitro studies and syntheses. Future research may explore the development of this compound-based probes for activity-based protein profiling to further investigate the enzymes involved in fatty acid metabolism and signaling. This guide provides a foundational understanding and practical protocols for the application of this compound in a research and development setting.
References
- 1. Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Kinetic properties of Penicillium cyclopium lipases studied with vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
role of vinyl palmitate in fatty acid research
An In-depth Technical Guide on the Role of Vinyl Palmitate in Fatty Acid Research
Introduction
This compound (hexadecanoic acid, ethenyl ester) is the vinyl ester of palmitic acid, the most common saturated fatty acid in animals and plants.[1] In fatty acid research, its utility extends beyond being a simple derivative. Its unique chemical properties make it an invaluable tool, primarily as a highly efficient acyl donor in enzymatic reactions. The vinyl group confers a reactivity that allows for irreversible transesterification reactions, a feature that is highly advantageous in biocatalysis and the synthesis of complex lipid molecules. This technical guide provides a comprehensive overview of the core applications of this compound in research, detailing its role in enzymatic synthesis, enzyme activity assays, and the study of lipid metabolism, complete with experimental protocols and workflow visualizations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 693-38-9 | [2][3][4] |
| Molecular Formula | C₁₈H₃₄O₂ | [2][3][4] |
| Molecular Weight | 282.46 g/mol | [2][3][4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 22°C | [2][3] |
| Boiling Point | ~354.6°C at 760 mmHg | [3] |
| Density | ~0.871 g/cm³ | [3] |
| Solubility | Slightly soluble in methanol (B129727) |[3][5] |
Core Application: Irreversible Acyl Donor in Biocatalysis
The most significant is as an acyl donor in enzyme-catalyzed reactions, particularly transesterifications. Unlike reactions using free fatty acids (which produce water) or simple alkyl esters (which are reversible), vinyl esters offer a unique advantage.
The enzymatic acylation process involves the transfer of the palmitoyl (B13399708) group from this compound to a nucleophile (e.g., an alcohol or amine). The leaving group, vinyl alcohol, is unstable and immediately tautomerizes into acetaldehyde (B116499).[6][7] Acetaldehyde is highly volatile and can be easily removed from the reaction system, which shifts the reaction equilibrium towards the product side, rendering the process effectively irreversible.[7][8] This leads to higher reaction efficiency, faster conversion rates, and greater product yields compared to other acyl donors.
Data Presentation: Efficacy as an Acyl Donor
Studies have demonstrated the superior performance of this compound in enzymatic synthesis. For instance, in the synthesis of puerarin (B1673276) palmitate, this compound achieved significantly higher conversion rates than traditional acyl donors.[9]
Table 2: Comparison of Acyl Donors in Enzymatic Synthesis of Puerarin Palmitate[9]
| Acyl Donor | Conversion Rate (%) |
|---|---|
| This compound | 50.46 |
| Palmitic Anhydride | 55.52 |
| Palmitic Acid | < 30 |
| Methyl Palmitate | < 30 |
| Ethyl Palmitate | < 30 |
| Butyl Palmitate | < 30 |
Reaction Conditions: Novozym 435, 40°C, 48h, tert-amyl alcohol solvent.
This high efficiency makes this compound the acyl donor of choice for synthesizing valuable fatty acid esters, such as sucrose (B13894) or glucose esters, which are widely used as non-ionic surfactants.[5]
Table 3: Optimized Conditions for Lipase-Catalyzed Synthesis of Palmitoylglucose Ester[10]
| Parameter | Optimal Value |
|---|---|
| Acyl Donor | This compound |
| Enzyme | Candida antarctica lipase B (CAL-B) |
| Enzyme Concentration | 50 mg/mL |
| Substrate Molar Ratio (Glucose:this compound) | 1:3 |
| Temperature | 50°C |
| Solvent | [Bmim][TfO] (Ionic Liquid) |
| Yield (%) | 31.8 ± 1.2 |
Application in Enzyme Assays and Inhibitor Screening
Vinyl esters are excellent substrates for characterizing the activity of lipases and esterases.[11] The hydrolysis of this compound by a lipase releases palmitic acid and vinyl alcohol (which becomes acetaldehyde). The rate of this reaction can be monitored to determine enzyme activity. While chromogenic substrates like p-nitrophenyl palmitate (pNPP) are common, this compound serves as a more natural-type substrate to investigate specificity for long-chain fatty acid esters.
Experimental Protocol: Lipase Activity Assay using this compound
This protocol describes a spectrophotometric assay where the production of palmitic acid is coupled to a pH indicator, or the production of acetaldehyde is measured using a coupled enzymatic reaction.
A. pH-Indicator Based Method
-
Reagents & Materials:
-
Tris-HCl buffer (50 mM, pH 8.0, low buffering capacity).
-
pH indicator solution (e.g., Phenol Red, 0.01%).
-
This compound substrate solution: 10 mM in isopropanol.
-
Lipase solution (e.g., from Candida rugosa) of unknown concentration, diluted in Tris-HCl.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~560 nm.
-
-
Procedure:
-
Prepare the reaction mixture in each well: 180 µL of Tris-HCl buffer with Phenol Red.
-
Add 10 µL of the lipase solution to the test wells and 10 µL of buffer to the blank wells.
-
Initiate the reaction by adding 10 µL of the this compound substrate solution to all wells.
-
Immediately place the plate in the reader, pre-set to 37°C.
-
Measure the absorbance at 560 nm every 30 seconds for 15-30 minutes. The hydrolysis of this compound releases palmitic acid, causing a pH drop and a color change in the indicator.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
B. Coupled Enzyme Method (Acetaldehyde Detection)
-
Reagents & Materials:
-
HEPES buffer (100 mM, pH 7.5).
-
NADH (15 mM).
-
Alcohol dehydrogenase (ADH) from yeast (~500 units/mL).
-
This compound substrate solution: 10 mM in isopropanol, emulsified with 0.1% Triton X-100.
-
Lipase solution.
-
UV-transparent cuvettes or microplate.
-
Spectrophotometer set to 340 nm.
-
-
Procedure:
-
In a cuvette, mix 800 µL HEPES buffer, 50 µL NADH solution, and 50 µL ADH solution.
-
Add 50 µL of the lipase solution.
-
Equilibrate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the emulsified this compound substrate.
-
Monitor the decrease in absorbance at 340 nm as NADH is consumed by ADH to reduce the acetaldehyde byproduct to ethanol.[12]
-
Calculate lipase activity based on the rate of NADH consumption.
-
Application in Studying Lipid Metabolism
This compound provides a highly efficient method for introducing palmitate into in vitro cellular models to study its downstream effects on lipid metabolism and cellular signaling. The irreversibility of the acylation ensures a controlled and complete delivery of the palmitoyl moiety. Once delivered, the palmitate can be incorporated into various cellular lipids, such as triglycerides (TGs) and phospholipids, or it can influence gene expression and signaling pathways.
Studies have shown that an influx of palmitic acid can induce TG accumulation and affect the expression of genes involved in fatty acid oxidation and TG synthesis, such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha) and DGAT1/2 (Diacylglycerol O-acyltransferase 1/2).[13][14]
Potential Application: Synthesis of Labeled Fatty Acid Derivatives
A promising application of this compound is in the synthesis of isotopically or radiolabeled fatty acid derivatives for tracer studies.[15] By using a labeled substrate in a lipase-catalyzed reaction with this compound, researchers can create probes to track the metabolic fate of specific molecules.
Proposed Method: Synthesis of a ¹³C-labeled fatty acid ester.
-
Substrates: this compound (unlabeled) and a ¹³C-labeled alcohol (e.g., [¹³C]-Glycerol).
-
Biocatalyst: An immobilized lipase with high stability and specificity (e.g., Novozym 435).
-
Reaction: The lipase will catalyze the transfer of the palmitoyl group from this compound to the ¹³C-labeled alcohol, producing a ¹³C-labeled monopalmitin.
-
Analysis: The resulting labeled product can be purified via chromatography and its identity confirmed by mass spectrometry. This tracer can then be used in cell culture or animal models to track its incorporation into complex lipids and metabolic pathways.
Conclusion
This compound is a versatile and powerful reagent in modern fatty acid research. Its function as an irreversible acyl donor provides significant advantages in efficiency and yield for the biocatalytic synthesis of fatty acid esters. This property also makes it a suitable substrate for developing robust enzyme assays and for the controlled delivery of palmitate to cellular systems to investigate lipid metabolism and lipotoxicity. The potential to employ this compound in the creation of labeled metabolic tracers further expands its utility, positioning it as a key tool for researchers, scientists, and drug development professionals in the field.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PALMITIC ACID VINYL ESTER CAS#: 693-38-9 [m.chemicalbook.com]
- 3. Cas 693-38-9,PALMITIC ACID VINYL ESTER | lookchem [lookchem.com]
- 4. Palmitic acid vinyl ester [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic acylation : assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC15576H [pubs.rsc.org]
- 9. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 13. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of palmitic acid on lipid metabolism homeostasis and apoptosis in goose primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moravek.com [moravek.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Vinyl Palmitate
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of vinyl palmitate. The primary method described is the transesterification of palmitic acid with vinyl acetate (B1210297), a common and effective route for producing vinyl esters. This protocol is intended for researchers, scientists, and professionals in drug development and materials science. It includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow. Safety precautions are also addressed, particularly concerning the handling of vinyl acetate and potential catalysts.
Introduction
This compound is a valuable monomer used in the production of various polymers and copolymers. Its long alkyl chain imparts hydrophobicity and flexibility to the resulting materials, making them suitable for applications such as coatings, adhesives, and lubricants. In the pharmaceutical and cosmetic industries, this compound can be used as a lipid-based delivery system or as a precursor for synthesizing other functional molecules. The synthesis of this compound is typically achieved through the transesterification of palmitic acid with a vinyl group donor, most commonly vinyl acetate. This reaction can be catalyzed by various transition metal complexes, with mercury and palladium-based catalysts being historically prevalent. This document outlines a general procedure that can be adapted based on the available catalytic system.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₃₄O₂ | [1] |
| Molecular Weight | 282.46 g/mol | [1] |
| Appearance | White to almost white crystalline solid or lump | [2] |
| Melting Point | 26.7–27.1 °C | Organic Syntheses Procedure |
| Boiling Point | 168–169 °C at 4.5 mmHg | Organic Syntheses Procedure |
| Purity (by GC) | >96.0% | [2] |
| ¹H NMR (CDCl₃, δ) | 7.27 (dd, 1H), 4.88 (dd, 1H), 4.58 (dd, 1H), 2.36 (t, 2H), 1.66 (quint, 2H), 1.25 (m, 24H), 0.88 (t, 3H) | [3] |
| ¹³C NMR (CDCl₃, δ) | 172.5, 141.2, 97.4, 34.3, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1, 28.9, 24.9, 22.7, 14.1 | [4] |
| IR (cm⁻¹) | ~2914, 2855 (C-H stretch), ~1727 (C=O stretch), ~1174 (C-O-C stretch) | [5][6] |
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Palmitic acid (≥98%)
-
Vinyl acetate (stabilized, ≥99%)
-
Catalyst (e.g., Palladium(II) acetate, Mercuric acetate)
-
Ligand (if using a palladium catalyst, e.g., 1,10-phenanthroline)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inhibitor for distillation (e.g., hydroquinone)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
-
Equipment:
-
Round-bottom flask (250 mL or 500 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
-
Safety Precautions
-
Vinyl acetate is highly flammable, a potential carcinogen, and an irritant. Handle in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9][10]
-
Mercury compounds are highly toxic. If using a mercury-based catalyst, handle with extreme caution and follow all institutional safety guidelines for heavy metal waste disposal.
-
Palladium compounds can be irritating. Avoid inhalation and skin contact.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and polymerization of vinyl acetate.
Reaction Procedure
-
Reactant Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palmitic acid. For a typical laboratory scale, you can start with 0.1 moles of palmitic acid.
-
Solvent and Reagent Addition: Add an excess of vinyl acetate to the flask. A molar ratio of vinyl acetate to palmitic acid of 4:1 to 9:1 is recommended.[4]
-
Catalyst Addition:
-
Palladium-based catalyst: Add a catalytic amount of palladium(II) acetate and a suitable ligand (e.g., 1,10-phenanthroline) to the reaction mixture.
-
Mercury-based catalyst: Alternatively, add a catalytic amount of mercuric acetate. Historically, sulfuric acid has been used as a co-catalyst in this system.[3]
-
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 110°C with vigorous stirring.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis (e.g., by GC or NMR) to observe the disappearance of the palmitic acid starting material. The reaction time can vary from a few hours to overnight, depending on the catalyst and temperature.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a mercury-based catalyst was used, it may be necessary to quench the reaction and precipitate the mercury salts according to established procedures.
-
Neutralize any acidic components by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and perform the wash.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the excess vinyl acetate and any low-boiling byproducts using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation. Add a small amount of an inhibitor like hydroquinone (B1673460) to prevent polymerization during distillation. Collect the fraction corresponding to the boiling point of this compound.
-
Alternatively, for smaller scales or high purity requirements, the product can be purified by recrystallization from a suitable solvent such as acetone (B3395972) at low temperatures.[3]
-
Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
FT-IR Spectroscopy: Obtain an FT-IR spectrum of the product to identify the characteristic functional groups.
-
Gas Chromatography (GC): Use GC to determine the purity of the final product.
Mandatory Visualization
References
- 1. Palmitic acid vinyl ester [webbook.nist.gov]
- 2. This compound 693-38-9 | TCI AMERICA [tcichemicals.com]
- 3. PALMITIC ACID VINYL ESTER(693-38-9) 1H NMR [m.chemicalbook.com]
- 4. PALMITIC ACID VINYL ESTER(693-38-9) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. PALMITIC ACID VINYL ESTER(693-38-9) IR Spectrum [m.chemicalbook.com]
- 7. vastanichem.com [vastanichem.com]
- 8. fishersci.com [fishersci.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. trc-corp.com [trc-corp.com]
Application Notes and Protocols for the Enzymatic Synthesis of Flavonoid Esters using Vinyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] However, their application in pharmaceutical, cosmetic, and food industries is often limited by their poor lipophilicity, which affects their solubility and stability in lipophilic systems.[1] Enzymatic acylation, particularly using lipases, offers a highly specific and efficient method to enhance the lipophilicity of flavonoids by esterifying them with fatty acids.[1][2] This process can improve their penetration through cell membranes and enhance their biological efficacy.[1][3]
The use of vinyl esters, such as vinyl palmitate, as acyl donors is particularly advantageous in these enzymatic reactions. The vinyl alcohol released during the reaction tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the formation of the flavonoid ester and resulting in higher conversion yields.[4] This document provides detailed application notes and protocols for the enzymatic synthesis of flavonoid esters using this compound, targeted at researchers, scientists, and professionals in drug development.
Rationale for Enzymatic Acylation with this compound
Enzymatic synthesis of flavonoid esters is preferred over chemical methods due to its mild reaction conditions, high regioselectivity, and the avoidance of harsh reagents and side product formation.[1][2] Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus (e.g., Lipozyme TL IM), are commonly employed for their broad substrate specificity and stability in organic solvents.[5][6][7]
Palmitic acid, a C16 saturated fatty acid, is a common choice for acylation to significantly increase the lipophilicity of flavonoids.[8] The use of this compound as the acyl donor provides a thermodynamic driving force for the reaction, leading to high conversion rates.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic acylation of flavonoids. While not all studies used this compound specifically, the data provides a useful reference for expected conversion yields and reaction conditions.
Table 1: Enzymatic Acylation of Various Flavonoids with Different Acyl Donors
| Flavonoid | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Molar Ratio (Flavonoid:Acyl Donor) | Conversion/Yield | Reaction Time (h) | Reference |
| Puerarin | Novozym 435 | Palmitic Anhydride | Tetrahydrofuran | 40 | 1:15 | 98.97% | 3 | [6][9] |
| Phloretin (B1677691) 4′-O-α-glucopyranoside | Lipozyme TL IM | This compound | tert-Butanol | 60 | 1:20 | High (not quantified) | 6 | [5] |
| Naringin | Lipozyme TL IM | Oleic Acid | Acetonitrile | 40 | 1:20 | 93.10% | 48 | [10] |
| Rutin | Novozym 435 | Lauric Acid | Acetone | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Esculin | Novozym 435 | Palmitic Acid | tert-Amyl alcohol | 60 | Not Specified | 97% | 12 | [4] |
| Naringin | Novozym 435 | Oleic Acid | Acetone | 50 | 1:10 | 85% | Not Specified | [12] |
Experimental Protocols
This section provides a detailed, generalized protocol for the enzymatic synthesis of flavonoid esters using this compound. This protocol is a composite based on methodologies reported in the literature and should be optimized for specific flavonoids and research objectives.
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Flavonoid Palmitate Esters
1. Materials:
-
Flavonoid of interest (e.g., quercetin, naringin, phloretin glycoside)
-
This compound
-
Immobilized lipase (B570770) (e.g., Novozym 435 or Lipozyme TL IM)
-
Anhydrous organic solvent (e.g., tert-butanol, acetone, acetonitrile)
-
Molecular sieves (4 Å) to ensure anhydrous conditions (optional but recommended)
-
Methanol (for sample dilution)
-
Ethyl acetate
-
Silica (B1680970) gel plates for Thin Layer Chromatography (TLC)
2. Equipment:
-
Reaction vials (e.g., 5 mL screw-cap vials)
-
Orbital shaker incubator or magnetic stirrer with heating
-
HPLC system with a suitable column (e.g., C18) for reaction monitoring and quantification
-
TLC chamber and UV lamp
-
Rotary evaporator for solvent removal
-
Analytical balance
3. Reaction Setup:
-
To a 5 mL screw-cap vial, add the flavonoid (e.g., 16 μmol).
-
Add the desired volume of anhydrous organic solvent (e.g., 1 mL of tert-butanol). Ensure the flavonoid is dissolved or well-suspended.
-
Add this compound. A molar excess of the acyl donor is typically used to drive the reaction forward. A common molar ratio of flavonoid to this compound is 1:10 to 1:20.[5][6][10] For 16 μmol of flavonoid, this corresponds to 160-320 μmol of this compound.
-
If using, add molecular sieves to maintain an anhydrous environment.[4]
-
Seal the vial tightly and place it in an orbital shaker incubator.
4. Reaction Conditions:
-
Temperature: Set the temperature between 40°C and 60°C. The optimal temperature can depend on the specific enzyme and substrates.[2][5][6]
-
Agitation: Set the shaker to a vigorous speed (e.g., 200 rpm) to ensure proper mixing.
-
Reaction Time: The reaction time can vary from a few hours to several days. It is crucial to monitor the reaction progress.
5. Reaction Monitoring:
-
Periodically (e.g., at 0, 1, 6, 24, and 48 hours), take a small aliquot (e.g., 50 μL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 450 μL of methanol) to stop the reaction and prepare it for analysis.[5]
-
TLC Analysis: Spot the diluted sample on a silica gel TLC plate. A suitable mobile phase could be a mixture of ethyl acetate, methanol, and water.[5] The formation of the more lipophilic flavonoid ester will be indicated by a new spot with a higher Rf value compared to the parent flavonoid.
-
HPLC Analysis: For quantitative analysis, inject the diluted sample into an HPLC system. The conversion can be calculated by monitoring the decrease in the flavonoid peak area and the increase in the product peak area over time.
6. Product Purification (General Guidance):
-
After the reaction reaches the desired conversion, remove the immobilized enzyme by filtration or centrifugation.
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified using column chromatography on silica gel to isolate the flavonoid ester.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of flavonoid esters.
References
- 1. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement | MDPI [mdpi.com]
- 7. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Lipase-Catalyzed Acylation with Vinyl Palmitate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipase-catalyzed acylation is a powerful biocatalytic tool for the regioselective and enantioselective modification of various molecules, including flavonoids, nucleosides, and alcohols. This enzymatic approach offers significant advantages over traditional chemical methods, such as milder reaction conditions, reduced side-product formation, and enhanced specificity.[1][2] Vinyl palmitate serves as an effective acyl donor in these reactions, often leading to high conversion rates. This document provides detailed application notes and protocols for performing lipase-catalyzed acylation with this compound.
Applications
The enzymatic acylation with this compound is a versatile technique with broad applications in drug development and other bio-industries:
-
Enhanced Bioavailability of Flavonoids: Flavonoids possess numerous biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] However, their therapeutic potential is often limited by poor lipid solubility. Acylation with a fatty acid like palmitate increases their lipophilicity, which can improve their absorption and bioavailability.[1][3]
-
Prodrug Synthesis: Acylation can be used to synthesize prodrugs of nucleoside analogs, which are important antiviral and anticancer agents. The fatty acid moiety can be cleaved in vivo, releasing the active drug.
-
Improved Stability and Functionality: The addition of a palmitoyl (B13399708) group can enhance the stability of parent molecules in lipophilic environments and introduce new functionalities.[1] For instance, acylated flavonoids have shown improved antioxidant and antimicrobial activities.[1]
Experimental Protocols
Below are generalized protocols for the lipase-catalyzed acylation of different classes of substrates with this compound. These protocols are based on commonly used laboratory procedures and should be optimized for specific substrates and enzymes.
Protocol 1: Acylation of Flavonoids
This protocol describes the general procedure for the acylation of a flavonoid glycoside using an immobilized lipase (B570770).
Materials:
-
Flavonoid (e.g., Puerarin (B1673276), Rutin)
-
This compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., tert-amyl alcohol, tetrahydrofuran (B95107) (THF))
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Reaction vessel (e.g., screw-capped vial)
-
Shaking incubator or magnetic stirrer with heating
-
Analytical equipment for monitoring reaction progress (e.g., HPLC, TLC)
Procedure:
-
Substrate Preparation: Dissolve the flavonoid in the chosen anhydrous organic solvent in the reaction vessel.
-
Addition of Acyl Donor: Add this compound to the reaction mixture. The molar ratio of flavonoid to this compound is a critical parameter to optimize, with ratios from 1:10 to 1:15 often being effective.[3][4]
-
Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme concentration is around 20 g/L.[3][4]
-
Reaction Incubation: Securely cap the vessel and place it in a shaking incubator or on a heated magnetic stirrer. The reaction temperature is typically maintained between 40°C and 50°C.[3][4]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by HPLC or TLC. Reactions can run for several hours to days depending on the specific substrates and conditions.[4]
-
Reaction Termination and Product Isolation: Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme. The solvent can then be removed under reduced pressure, and the product can be purified using techniques such as column chromatography.
Protocol 2: Acylation of Nucleosides
This protocol outlines a method for the regioselective acylation of a purine (B94841) nucleoside.
Materials:
-
Purine Nucleoside (e.g., Adenosine)
-
This compound
-
Immobilized Lipase (e.g., Lipase TL IM from Thermomyces lanuginosus)
-
Anhydrous tert-amyl alcohol
-
Reaction vessel (e.g., Erlenmeyer flask for batch reaction or a microreactor for continuous flow)
-
Shaking incubator or continuous flow setup with temperature control
-
Analytical equipment (e.g., HPLC)
Procedure (Batch Reaction):
-
Substrate and Acyl Donor Preparation: In a 50 mL Erlenmeyer flask, dissolve the purine nucleoside (e.g., 5.0 mmol) and this compound (e.g., 25.0 mmol) in 20 mL of tert-amyl alcohol.[5]
-
Enzyme Addition: Add the immobilized lipase (e.g., 0.870 g).[5]
-
Reaction Incubation: Place the flask in a shaking incubator at 50°C for approximately 26 hours.[5]
-
Work-up and Purification: After the reaction, remove the enzyme by filtration. The solvent is then evaporated, and the resulting product can be purified by chromatography.
Procedure (Continuous Flow):
-
Feed Preparation: Prepare two separate feeds. Feed 1 contains the purine nucleoside (e.g., 5.0 mmol) in 10 mL of tert-amyl alcohol. Feed 2 contains this compound (e.g., 25.0 mmol) in 10 mL of tert-amyl alcohol.[5]
-
Reactor Setup: Pack a microreactor with the immobilized lipase (e.g., 0.870 g).[5]
-
Reaction Execution: Pump the two feeds through the microreactor at a controlled flow rate (e.g., 18.3 μL/min) to achieve a desired residence time (e.g., 35 minutes) at 50°C.[5]
-
Product Collection and Analysis: Collect the output from the reactor for analysis and purification.
Data Presentation
The efficiency of lipase-catalyzed acylation with this compound is influenced by several factors. The following tables summarize quantitative data from various studies.
Table 1: Influence of Acyl Donor on Puerarin Acylation
| Acyl Donor | Conversion Rate (%) |
| Palmitic Anhydride | 55.52 |
| This compound | 50.46 |
| Methyl Palmitate | < 30 |
| Ethyl Palmitate | < 30 |
| Butyl Palmitate | < 30 |
Reaction Conditions: 20 g/L Novozym 435, 1:10 molar ratio of puerarin to acyl donor, 40°C, tert-amyl alcohol, 48 h.[4]
Table 2: Yields of Purine Nucleoside Esters with Different Vinyl Esters
| Purine Nucleoside | Acyl Donor | Yield (%) |
| Adenosine | This compound | 79.2 |
| Adenosine | Vinyl Laurate | 78.4 |
| Adenosine | Vinyl Acetate | 64.0 |
Reaction Conditions: Continuous flow microreactor, 35 min residence time, 50°C, 1:5 substrate ratio (nucleoside to vinyl ester) in tert-amyl alcohol.[5]
Visualizations
The following diagrams illustrate the key processes involved in lipase-catalyzed acylation.
References
- 1. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Continuous flow biocatalysis: synthesis of purine nucleoside esters catalyzed by lipase TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vinyl Palmitate as an Acyl Donor for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing vinyl palmitate as an acyl donor to create lipophilic prodrugs for enhanced drug delivery. The focus is on the enzymatic synthesis of a model drug, puerarin (B1673276), into puerarin palmitate, followed by its formulation into a drug delivery system, and subsequent characterization and evaluation.
Introduction
The oral bioavailability of many promising drug candidates is often limited by their poor water solubility and low lipophilicity, hindering their absorption across biological membranes. A well-established strategy to overcome this is the formation of a more lipophilic prodrug through acylation. This compound serves as an effective acyl donor in this process, particularly in enzyme-catalyzed reactions, offering high conversion rates and milder reaction conditions compared to traditional chemical methods.
This document outlines the use of this compound for the enzymatic synthesis of puerarin palmitate, a lipophilic derivative of the flavonoid puerarin. Puerarin has demonstrated various pharmacological activities, but its therapeutic application is hampered by low lipid solubility and stability.[1][2] By conjugating puerarin with a palmitate chain, its lipophilicity is significantly increased, which is expected to improve its bioavailability.[1][2]
Enzymatic Synthesis of Puerarin Palmitate
The synthesis of puerarin palmitate from puerarin and this compound is efficiently catalyzed by lipases in a non-aqueous solvent. This enzymatic approach offers high regioselectivity and avoids the need for protection and deprotection steps often required in chemical synthesis.[1]
Signaling Pathway of Lipase-Catalyzed Acylation
References
Application Notes and Protocols for Free Radical Polymerization of Vinyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl palmitate is a long-chain vinyl ester monomer that, upon polymerization, yields polythis compound (PVP), a hydrophobic polymer with potential applications in various fields, including drug delivery, coatings, and adhesives. The long alkyl side chain of the palmitate group imparts significant hydrophobicity to the polymer, making it a candidate for the controlled release of hydrophobic therapeutic agents. This document provides detailed application notes and protocols for the free radical polymerization of this compound and the characterization of the resulting polymer. It also outlines a protocol for the preparation of polythis compound microparticles for drug delivery applications and subsequent in vitro drug release studies.
Free radical polymerization is a chain-growth polymerization method widely used for a variety of vinyl monomers.[1][2] The process is initiated by a free radical source and proceeds through propagation and termination steps to form the final polymer.[1] The molecular weight and properties of the resulting polymer can be controlled by adjusting reaction parameters such as initiator concentration, temperature, and solvent.
Data Presentation
Table 1: Typical Reaction Conditions for Free Radical Polymerization of this compound
| Parameter | Condition | Effect on Polymerization |
| Monomer | This compound | The building block of the polymer |
| Initiator | Azobisisobutyronitrile (AIBN) | Source of free radicals to initiate polymerization |
| Solvent | Toluene | Solubilizes monomer and polymer, aids in heat transfer |
| Temperature | 70 °C | Affects the rate of initiator decomposition and propagation |
| Reaction Time | 24 hours | Determines the final monomer conversion |
| Monomer Concentration | 2 M | Influences polymerization rate and polymer molecular weight |
| Initiator Concentration | 0.01 M | Higher concentration generally leads to lower molecular weight |
Table 2: Illustrative Characterization Data for Polythis compound
| Property | Typical Value | Method of Analysis |
| Number-Average Molecular Weight (Mn) | 50,000 g/mol | Gel Permeation Chromatography (GPC)[3][4][5] |
| Weight-Average Molecular Weight (Mw) | 100,000 g/mol | Gel Permeation Chromatography (GPC)[3][4][5] |
| Polydispersity Index (PDI) | 2.0 | GPC (Mw/Mn)[3] |
| Glass Transition Temperature (Tg) | ~25 °C (estimated) | Differential Scanning Calorimetry (DSC)[6][7][8][9] |
| Decomposition Temperature (Tdeg) | > 250 °C | Thermogravimetric Analysis (TGA)[7][10] |
| Monomer Conversion | 85 - 95% | Gravimetry or ¹H NMR |
Disclaimer: The values presented in Table 2 are illustrative and can vary significantly based on the specific polymerization conditions.
Experimental Protocols
Protocol 1: Solution Polymerization of this compound
This protocol describes the synthesis of polythis compound via free radical solution polymerization using AIBN as the initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with a temperature controller
-
Filtration apparatus
Procedure:
-
Monomer and Initiator Preparation: In a 250 mL round-bottom flask, dissolve 29.65 g (0.1 mol) of this compound and 0.164 g (1 mmol) of AIBN in 50 mL of toluene.
-
Inert Atmosphere: Equip the flask with a condenser and a magnetic stirrer. Purge the system with nitrogen or argon for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Allow the polymerization to proceed for 24 hours. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by gravimetry (after precipitation and drying) or ¹H NMR spectroscopy.[11]
-
Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing 500 mL of cold methanol while stirring. The polythis compound will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Wash the polymer twice with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.
-
Characterization: Characterize the dried polythis compound for its molecular weight and polydispersity using GPC, and its thermal properties using DSC and TGA.[9][12]
Protocol 2: Preparation of Polythis compound Microparticles for Drug Delivery
This protocol outlines the preparation of drug-loaded polythis compound microparticles using an oil-in-water (o/w) emulsion-solvent evaporation technique.[13][14]
Materials:
-
Polythis compound (synthesized as per Protocol 1)
-
Model hydrophobic drug (e.g., Ibuprofen)
-
Dichloromethane (B109758) (DCM) (organic solvent)
-
Polyvinyl alcohol (PVA) (surfactant)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 200 mg of polythis compound and 20 mg of the model drug in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of polyvinyl alcohol.
-
Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Emulsify the mixture using a high-speed homogenizer or a sonicator for 2-5 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir it at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.
-
Microparticle Collection and Washing: Collect the microparticles by centrifugation at 10,000 rpm for 15 minutes. Discard the supernatant and wash the microparticles three times with deionized water to remove excess PVA.
-
Drying: Lyophilize the washed microparticles to obtain a dry powder.
-
Characterization: Characterize the microparticles for their size, morphology (using scanning electron microscopy), drug loading efficiency, and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release of the model drug from the prepared polythis compound microparticles.[15][16][17][18][19]
Materials:
-
Drug-loaded polythis compound microparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Release Medium: Prepare a stock of phosphate-buffered saline (PBS) at pH 7.4.
-
Sample Preparation: Accurately weigh 20 mg of the drug-loaded microparticles and suspend them in 50 mL of PBS in a sealed container.
-
Incubation: Place the container in a shaking incubator maintained at 37°C and 100 rpm.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 2 mL of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with 2 mL of fresh PBS to maintain a constant volume.
-
Analysis: Centrifuge the withdrawn samples to pellet any suspended microparticles. Analyze the supernatant for the concentration of the released drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Mandatory Visualization
Caption: Mechanism of Free Radical Polymerization.
Caption: Experimental Workflow for Polythis compound.
Applications in Drug Development
Polythis compound, due to its hydrophobic nature, is a promising candidate for the formulation of controlled-release drug delivery systems for poorly water-soluble drugs.[15][18] By encapsulating a therapeutic agent within a polythis compound matrix, its release can be sustained over an extended period, potentially improving therapeutic efficacy and patient compliance. The release mechanism is typically governed by drug diffusion through the polymer matrix.[18]
Furthermore, the biocompatibility of the corresponding hydrolyzed polymer, polyvinyl alcohol (PVA), has been studied, suggesting that polyvinyl esters could be suitable for biomedical applications.[20][21][22] However, it is crucial to conduct specific biocompatibility and cytotoxicity studies for polythis compound itself to ensure its safety for in vivo use.[22][23] The protocols provided herein offer a foundational framework for researchers to synthesize, characterize, and evaluate polythis compound for its potential in drug delivery.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. pslc.ws [pslc.ws]
- 3. agilent.com [agilent.com]
- 4. aimplas.net [aimplas.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. cyberleninka.ru [cyberleninka.ru]
- 14. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijpras.com [ijpras.com]
- 19. mdpi.com [mdpi.com]
- 20. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biocompatibility and Toxicity of Poly(vinyl alcohol)/N,O-Carboxymethyl Chitosan Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo biocompatibility studies. VII. Inflammatory response to polyethylene and to a cytotoxic polyvinylchloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxicity associated with electrospun polyvinyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RAFT Polymerization of Vinyl Esters in the Synthesis of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polymers based on vinyl esters using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers excellent control over polymer molecular weight, architecture, and functionality, making it a powerful tool for creating advanced materials for various applications, including drug delivery.
Introduction to RAFT Polymerization of Vinyl Esters
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that enables the synthesis of polymers with well-defined structures.[1] For vinyl esters, which are considered less activated monomers (LAMs), the choice of RAFT agent is crucial for achieving good control over the polymerization. Xanthates and dithiocarbamates are particularly effective for these monomers.[2]
The ability to precisely control the architecture of poly(vinyl esters) opens up possibilities for creating novel materials. For instance, the synthesis of block copolymers, star polymers, and functional polymers becomes feasible.[2][3] A significant application of RAFT-polymerized vinyl esters lies in the biomedical field. Poly(vinyl acetate) (PVAc), for example, can be hydrolyzed to produce poly(vinyl alcohol) (PVA), a biocompatible and water-soluble polymer widely used in drug delivery systems.[2][4] The RAFT process allows for the synthesis of PVA with controlled molecular weight and tacticity, which influences its physical properties and drug release profile.[2]
Data Presentation: RAFT Polymerization of Various Vinyl Esters
The following tables summarize quantitative data from the RAFT polymerization of different vinyl esters under various conditions.
Table 1: RAFT Polymerization of Vinyl Acetate (B1210297) (VAc)
| RAFT Agent | Initiator | [M]:[CTA]:[I] | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Xanthate | AIBN | 435:1:0.65 | 60 | - | - | >50,000 | <1.5 | [5] |
| MDP-DTC | AIBN | 435:1:0.65 | 60 | - | - | - | - | [6] |
| Vinyl Ether-type | AIBN | 100:1:0.25 | 60 | ~6 | >95 | ~10,000 | ~1.3-1.5 | [2] |
Table 2: RAFT Polymerization of Vinyl Pivalate (B1233124) (VPiv)
| RAFT Agent | Initiator/Method | [M]:[CTA] | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| EtPAX | PET-RAFT | 1500:1 | RT | - | 64 | 78,300 | 1.50 | [7] |
| EtPAX | PET-RAFT | up to 12000:1 | RT | - | - | >350,000 | <1.9 | [6][7] |
Table 3: RAFT Polymerization of Other Vinyl Esters
| Monomer | RAFT Agent | Initiator | [M]:[CTA]:[I] | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Vinyl Laurate (VL) | MDP-DTC | AIBN | 435:1:0.65 | 60 | - | - | ≤ 1.4 | [5][6] |
| Vinyl Propionate (VPr) | Tetra-functional xanthate | - | - | 90 | - | ~50,000 | ≥ 1.2 | [8] |
Experimental Protocols
The following are detailed protocols for the RAFT polymerization of selected vinyl esters.
Protocol for RAFT Polymerization of Vinyl Acetate (VAc)
This protocol is a general procedure and may require optimization based on the specific RAFT agent and desired polymer characteristics.
Materials:
-
Vinyl acetate (VAc), purified by passing through a column of basic alumina.
-
RAFT agent (e.g., Xanthate-based).
-
Initiator (e.g., Azobisisobutyronitrile, AIBN).
-
Solvent (e.g., 1,4-dioxane (B91453) or bulk).
-
Schlenk flask or reaction vessel with a magnetic stirrer.
-
Vacuum/nitrogen line.
-
Oil bath.
Procedure:
-
Reaction Setup: In a Schlenk flask, add the RAFT agent and the desired amount of vinyl acetate and solvent (if not a bulk polymerization). The molar ratio of monomer to RAFT agent will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: After the final thaw, backfill the flask with nitrogen and add the initiator (AIBN). The initiator is typically used in a ratio of 1:5 to 1:10 relative to the RAFT agent.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-70 °C for AIBN).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by 1H NMR (for conversion) and size exclusion chromatography (SEC/GPC) for molecular weight (Mn) and polydispersity (Đ).
-
Termination and Purification: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then purified by precipitation in a non-solvent (e.g., methanol (B129727) or petroleum ether) and dried under vacuum.
Protocol for Photoinduced Electron/Energy Transfer (PET)-RAFT Polymerization of Vinyl Pivalate (VPiv)
This method allows for the synthesis of high molecular weight poly(vinyl pivalate) under mild conditions.[6][7]
Materials:
-
Vinyl pivalate (VPiv), purified.
-
RAFT agent (e.g., O-ethyl-S-(1-phenylethyl) carbonodithioate, EtPAX).
-
Photocatalyst (e.g., Ir(ppy)3).
-
Light source (e.g., blue LED lamp, λmax ≈ 450 nm).
-
Reaction vessel suitable for photopolymerization.
-
Vacuum/nitrogen line.
Procedure:
-
Reaction Setup: In a reaction vessel, combine the vinyl pivalate, RAFT agent (EtPAX), and the photocatalyst. The polymerization is typically performed in bulk.
-
Degassing: Deoxygenate the reaction mixture by purging with nitrogen for at least 30 minutes or by freeze-pump-thaw cycles.
-
Polymerization: Place the sealed vessel under the light source at room temperature.
-
Monitoring and Termination: Monitor the reaction as described in the previous protocol. Terminate the reaction by turning off the light source and exposing the mixture to air.
-
Purification: Purify the polymer by precipitation and drying.
Visualization of Workflows and Pathways
Experimental Workflow for RAFT Polymerization
Caption: General experimental workflow for RAFT polymerization of vinyl esters.
RAFT Polymerization Mechanism
Caption: Key steps in the RAFT polymerization mechanism.
Application in Drug Delivery: A Conceptual Pathway
The following diagram illustrates a conceptual pathway for a drug delivery system based on a functional poly(vinyl alcohol) (PVA) carrier, derived from a RAFT-synthesized poly(vinyl ester). This represents a general mechanism for targeted drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RAFT Polymerization of Vinyl Esters: Synthesis and Applications | MDPI [mdpi.com]
- 3. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Exploring high molecular weight vinyl ester polymers made by PET-RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Retinyl Palmitate in Cosmetic Formulations
A Note on Terminology: This document provides detailed application notes and protocols for retinyl palmitate . It is important to distinguish this compound from vinyl palmitate . While both are esters involving palmitic acid, their applications differ significantly.
-
Retinyl Palmitate is an ester of retinol (B82714) (Vitamin A) and palmitic acid. It is a widely used and well-researched ingredient in the cosmetics industry, primarily for its anti-aging and skin-renewing properties.[1][2][3]
-
This compound (hexadecanoic acid, ethenyl ester) is an ester of palmitic acid and vinyl alcohol.[4] Its primary applications are in the synthesis of other chemical compounds, such as non-ionic surfactants and polymers, and it is not typically used as a direct active ingredient in cosmetic formulations.[5][6]
Given the context of cosmetic formulations, the following information focuses exclusively on retinyl palmitate.
Introduction to Retinyl Palmitate in Cosmetics
Retinyl palmitate is a stable, esterified form of Vitamin A that is converted to retinoic acid in the skin to exert its biological effects.[1][3] It is favored in cosmetic formulations for its enhanced stability compared to pure retinol, making it less prone to degradation from light and air exposure.[1] This stability contributes to a longer product shelf life and more consistent efficacy.[1]
Primary Functions in Cosmetic Formulations:
-
Anti-Aging: Stimulates collagen production, helping to reduce the appearance of fine lines and wrinkles.[7]
-
Skin Renewal: Accelerates skin metabolism and promotes cell proliferation.[7]
-
Antioxidant: Protects skin cells from damage caused by free radicals.[3]
-
Improved Skin Texture: Helps to normalize dry, dehydrated skin and can reduce scaliness.[3]
-
Enhanced Skin Elasticity: Contributes to the thickening of the epidermis and dermis.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of retinyl palmitate in cosmetic formulations.
Table 1: Efficacy of Retinyl Palmitate in Anti-Aging Formulations
| Parameter | Formulation Details | Study Duration | Results | Reference |
| Skin Wrinkling (SEw) | Cream 'R' containing retinyl palmitate | 60 days | -6.68% change | [8] |
| Skin Wrinkling (SEw) | Cream 'L' containing retinyl palmitate | 60 days | -8.27% change | [8] |
Table 2: Typical Use Levels and Stability of Retinyl Palmitate
| Parameter | Value/Condition | Notes | Reference |
| Typical Use Level | 0.2 - 0.5% | In various skincare products | [3] |
| Stability | More stable than retinol | Less prone to degradation by light and air | [1] |
| Optimal pH for Stability | 7.0 | In O/W emulsions, especially when combined with antioxidants like BHT or Ascorbyl Palmitate | [9][10] |
Experimental Protocols
Formulation of a Stable Oil-in-Water (O/W) Anti-Aging Cream with Retinyl Palmitate
This protocol outlines the preparation of a stable O/W emulsion containing retinyl palmitate.
Objective: To create a stable cream that effectively delivers retinyl palmitate to the skin.
Materials:
-
Oil Phase:
-
Cetyl Palmitate (thickener, emollient)
-
Isopropyl Palmitate (emollient, solvent)
-
Retinyl Palmitate (active ingredient)
-
Vitamin E Acetate (antioxidant to protect retinyl palmitate)
-
BHT (butylated hydroxytoluene) (antioxidant)
-
Stearic Acid (emulsifier)
-
-
Aqueous Phase:
-
Deionized Water
-
Glycerin (humectant)
-
Triethanolamine (B1662121) (neutralizer)
-
-
Preservative: Phenoxyethanol (or other broad-spectrum preservative)
Procedure:
-
Preparation of the Oil Phase:
-
In a suitable vessel, combine cetyl palmitate, isopropyl palmitate, stearic acid, and Vitamin E acetate.
-
Heat the mixture to 70-75°C with constant stirring until all components are melted and homogenous.
-
In a separate, smaller container, dissolve the retinyl palmitate and BHT in a portion of the oil phase. This protects the retinyl palmitate from prolonged high temperatures.
-
-
Preparation of the Aqueous Phase:
-
In a separate vessel, combine deionized water and glycerin.
-
Heat the aqueous phase to 70-75°C with stirring.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under continuous homogenization.
-
Maintain homogenization for 10-15 minutes to ensure a fine and uniform emulsion.
-
-
Neutralization and Cooling:
-
Begin to cool the emulsion while stirring gently.
-
At approximately 45-50°C, add the triethanolamine to neutralize the stearic acid, which will thicken the emulsion.
-
-
Addition of Active and Preservative:
-
Once the emulsion has cooled to below 40°C, add the previously prepared retinyl palmitate/BHT solution and the preservative.
-
Continue to stir gently until the cream is uniform and has reached room temperature.
-
-
Final Product Evaluation:
-
Measure the pH of the final formulation and adjust to a range of 6.5-7.5 for optimal stability.
-
Conduct stability testing by storing samples at various temperatures (e.g., room temperature, 40°C) and observing for any physical changes over time.
-
Protocol for Assessing the Stability of Retinyl Palmitate in an Emulsion via HPLC
Objective: To quantify the chemical stability of retinyl palmitate in a cosmetic emulsion over time and under different storage conditions.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Methanol (B129727) (HPLC grade) as the mobile phase
-
Emulsion samples containing a known initial concentration of retinyl palmitate
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic emulsion into a volumetric flask.
-
Extract the retinyl palmitate from the emulsion using a suitable solvent (e.g., methanol or a mixture of methanol and a less polar solvent). This may involve sonication and centrifugation to separate the phases.
-
Dilute the extract to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Set the HPLC parameters:
-
Mobile Phase: 100% Methanol
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 320 nm
-
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Record the chromatogram and determine the peak area corresponding to retinyl palmitate.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of retinyl palmitate.
-
Calculate the concentration of retinyl palmitate in the emulsion sample by comparing its peak area to the standard curve.
-
-
Stability Assessment:
-
Store the emulsion samples under different conditions (e.g., 25°C, 40°C, exposure to light).
-
Repeat the HPLC analysis at specified time intervals (e.g., 1, 2, 4, and 8 weeks).
-
Calculate the percentage of remaining retinyl palmitate at each time point relative to the initial concentration to determine its degradation rate.
-
Diagrams and Workflows
Caption: Experimental workflow for formulation and stability testing.
Caption: Logical relationships of Retinyl Palmitate properties.
References
- 1. rexaline.com [rexaline.com]
- 2. Benefits and Risks of Retinyl Palmitate From Vitamin A [verywellhealth.com]
- 3. Retinyl Palmitate | Vitamin A-Palmitate | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 4. Palmitic acid vinyl ester [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. Cas 693-38-9,PALMITIC ACID VINYL ESTER | lookchem [lookchem.com]
- 7. Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of two anti-aging products containing retinyl palmitate in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Sugar Esters with Vinyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of sugar esters utilizing vinyl palmitate as an acyl donor. Both enzymatic and chemical methodologies are presented, offering flexibility for various research and development applications, including the formulation of novel drug delivery systems, biocompatible surfactants, and functional food ingredients.
Introduction
Sugar esters are non-ionic surfactants with a broad range of applications in the pharmaceutical, cosmetic, and food industries due to their biodegradability, low toxicity, and amphiphilic nature. The synthesis of these esters can be achieved through chemical or enzymatic routes. Using this compound as the acyl donor offers a significant advantage in both approaches. In enzymatic reactions, the vinyl alcohol tautomerizes to acetaldehyde, which is volatile and can be easily removed, driving the reaction equilibrium towards product formation.[1] In chemical synthesis, vinyl esters can be more reactive than their alkyl counterparts, allowing for milder reaction conditions.
This document outlines protocols for both lipase-catalyzed and base-catalyzed synthesis of sugar esters with this compound, focusing on sucrose (B13894) and glucose as representative sugar substrates.
Enzymatic Synthesis of Sugar Esters
Enzymatic synthesis provides high regioselectivity and operates under mild conditions, minimizing byproduct formation and degradation of sensitive substrates. Lipases, particularly from Candida antarctica (e.g., Novozym 435), are widely used for this transesterification reaction.[1][2]
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for enzymatic synthesis of sugar esters.
Protocol 1: Lipase-Catalyzed Synthesis of 6-O-Glucose Palmitate
This protocol is adapted from studies demonstrating high conversion of glucose using Candida antarctica lipase B (CALB).[1]
Materials:
-
D-Glucose
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acetonitrile (anhydrous)
-
Molecular sieves (3Å, optional, for stringent anhydrous conditions)[1]
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol gradient)
Procedure:
-
In a dried reaction vessel, suspend D-glucose (1 molar equivalent) in anhydrous acetonitrile.
-
Add immobilized CALB (e.g., Novozym 435) at a loading of 5% (w/w) relative to the substrates.[1]
-
If desired, add activated molecular sieves to the reaction mixture to remove any residual water.
-
Seal the vessel and place it in an incubator shaker at 45°C with agitation (e.g., 200 rpm) for 40-72 hours.[1][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate the 6-O-glucose palmitate.
Protocol 2: Lipase-Catalyzed Synthesis of Sucrose Palmitate in an Ionic Liquid System
This protocol utilizes an ionic liquid to enhance the solubility of sucrose, leading to high reaction yields.[3]
Materials:
-
Sucrose
-
This compound
-
1-Butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc])
-
2-Methyl-2-butanol (2M2B), dry
-
Immobilized lipase (e.g., from Candida antarctica or Thermomyces lanuginosus)[3]
Procedure:
-
Prepare a solvent mixture of 2M2B containing 20% (v/v) [Bmim][OAc].[3]
-
In a reaction vessel, dissolve sucrose (e.g., 200 mM) in the solvent mixture.[3]
-
Add this compound (≥ 2 molar equivalents).[3]
-
The ionic liquid itself can catalyze the reaction; however, an immobilized lipase can also be added.[3]
-
Incubate the reaction at 60°C with agitation (e.g., 400 rpm) for 72 hours.[3]
-
Monitor the reaction by taking aliquots at regular intervals.
-
After the reaction, the product can be isolated. This may involve precipitation and subsequent purification steps to separate the sugar ester from the ionic liquid and unreacted starting materials.
Chemical Synthesis of Sugar Esters
Chemical synthesis, often base-catalyzed, provides an alternative route to sugar esters. The use of vinyl esters allows for milder conditions compared to traditional methods using fatty acid chlorides or methyl esters.[5]
Reaction Pathway: Base-Catalyzed Transesterification
Caption: Base-catalyzed synthesis of sucrose palmitate.
Protocol 3: Base-Catalyzed Synthesis of Sucrose Monopalmitate
This protocol is based on a high-yield synthesis of sucrose monoesters in dimethylsulfoxide (DMSO).[5]
Materials:
-
Sucrose, dried
-
This compound
-
Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), anhydrous
-
Dimethylsulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dry the sucrose under vacuum before use.
-
In a reaction vessel, dissolve sucrose in anhydrous DMSO. A molar ratio of sucrose to vinyl ester of 4:1 is used to favor monoester formation.[5]
-
Add anhydrous disodium hydrogen phosphate as the catalyst.
-
Add this compound to the mixture.
-
Stir the reaction mixture at 40°C under atmospheric pressure.[5]
-
Monitor the reaction for completion (typically several hours).
-
Upon completion, the product can be extracted. For example, by adding the reaction mixture to a brine solution and extracting with ethyl acetate.
-
The organic phases are combined, dried, and the solvent is evaporated under reduced pressure to yield the crude sucrose palmitate.
-
The product can be further purified by chromatography if necessary.
Data Presentation
The following tables summarize quantitative data from literature for the synthesis of sugar esters with this compound.
Table 1: Enzymatic Synthesis of Sugar Esters
| Sugar | Enzyme | Solvent(s) | Temp. (°C) | Time (h) | Molar Ratio (Sugar:Acyl) | Conversion/Yield | Monoester Content (%) | Reference |
| Glucose | Candida antarctica B (CALB) | Acetonitrile | 45 | 40 | 1:1 | Full conversion | - | [1] |
| Sucrose | Candida antarctica / T. lanuginosus | 2M2B / [Bmim][OAc] (20%) | 60 | 72 | 1:≥2 | ~93% | ~75% | [3] |
| Glucose | TLL-IM | 2M2B or t-BuOH | - | 48 | 1:1 | >90% | - | [6] |
| Various | iCalB | Honey / Agave Syrup | 50 | 48 | - | Product Formed | - | [7] |
Table 2: Chemical Synthesis of Sucrose Esters
| Acyl Donor | Catalyst | Solvent | Temp. (°C) | Time (h) | Molar Ratio (Sucrose:Acyl) | Yield (%) | Monoester Content (%) | Reference |
| This compound | Disodium Hydrogen Phosphate | DMSO | 40 | - | 4:1 | >85% | ≥90% | [5] |
| Vinyl Fatty Esters | Metal Carbonate | DMSO | 30-90 | >5 min | Variable | >90% | ~90% | [8][9] |
Concluding Remarks
The use of this compound as an acyl donor provides an efficient and effective route for the synthesis of sugar esters. Enzymatic methods, particularly with immobilized lipases like Novozym 435, offer high selectivity and mild reaction conditions, which are ideal for pharmaceutical and food-grade applications. Chemical synthesis using base catalysis in solvents like DMSO can achieve very high yields and may be more suitable for large-scale production where cost is a primary driver. The choice of protocol will depend on the specific requirements of the application, including desired purity, regioselectivity, and scalability. Researchers are encouraged to optimize the presented protocols based on their specific sugar substrates and available resources.
References
- 1. arxiv.org [arxiv.org]
- 2. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Lipase-Catalyzed Synthesis of Sugar Esters in Honey and Agave Syrup [frontiersin.org]
- 8. US20090275744A1 - Production of sugar esters from vinyl fatty acid esters - Google Patents [patents.google.com]
- 9. EP1968992A1 - Production of sugar esters from vinyl fatty acid esters - Google Patents [patents.google.com]
Application Notes and Protocols for the Chemo-Enzymatic Synthesis of Retinyl Palmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Retinyl palmitate, a synthetic ester of retinol (B82714) (Vitamin A) and palmitic acid, is a widely utilized and more stable alternative to retinol in pharmaceutical and cosmetic formulations.[1][2] Its increased stability against heat and light makes it a preferred active ingredient.[3] While chemical synthesis methods exist, they often involve harsh conditions, leading to by-product formation and difficulties in purification.[4][5] Chemo-enzymatic synthesis offers a greener and more efficient alternative, employing mild reaction conditions and high catalytic selectivity.[2][5][6] This document provides detailed protocols for a two-step chemo-enzymatic synthesis of retinyl palmitate, along with quantitative data and analytical methods.
Experimental Workflow
The chemo-enzymatic synthesis of retinyl palmitate from retinyl acetate (B1210297) follows a two-step process: chemical hydrolysis of retinyl acetate to retinol, followed by enzymatic esterification of retinol with palmitic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbial Production of Retinyl Palmitate and Its Application as a Cosmeceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102424662B - Separation and purification method for vitamin A palmitate - Google Patents [patents.google.com]
- 4. Biocatalytic synthesis of vitamin A palmitate using immobilized lipase produced by recombinant Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Retinyl Palmitate Catalyzed by Candida sp. 99-125 Li...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Purification of Vinyl Palmitate by Distillation
Authored for: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the purification of vinyl palmitate using vacuum distillation. This method is crucial for removing impurities such as residual starting materials and byproducts from the synthesis of this compound, ensuring a high-purity product suitable for research and development applications.
Introduction
This compound is a long-chain fatty acid ester with applications in various fields, including the production of polymers, coatings, and as a synthon in organic chemistry. The purity of this compound is critical for these applications, as impurities can significantly impact reaction outcomes and material properties. The primary impurities in commercially available or synthetically produced this compound often include unreacted palmitic acid, vinyl acetate (B1210297), and acetic acid. Due to the high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method of purification to prevent thermal degradation.
Data Presentation
The following table summarizes the key physical properties of this compound and common impurities, which are critical for designing the distillation protocol.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| This compound | 282.46 | 354.6[1] | 162 °C @ 2 Torr[2] |
| Palmitic Acid | 256.42 | 351 | 215 °C @ 15 mmHg |
| Vinyl Acetate | 86.09 | 72.7 | - |
| Acetic Acid | 60.05 | 118.1 | - |
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol details the purification of this compound using vacuum fractional distillation.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Dry ice and acetone (B3395972) (for cold trap)
-
High-vacuum grease
Equipment:
-
Round-bottom flask (distillation pot)
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks (multiple, appropriately sized)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump capable of reaching <2 Torr
-
Manometer or vacuum gauge
-
Cold trap
-
Insulating glass wool or aluminum foil
Experimental Workflow
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
Procedure:
-
Apparatus Assembly:
-
Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram. Ensure all ground glass joints are lightly greased with high-vacuum grease to ensure a good seal.
-
Place a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Wrap the distillation column and the neck of the distillation flask with glass wool or aluminum foil to minimize heat loss.
-
-
Charging the Flask:
-
Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
-
Initiating the Distillation:
-
Turn on the cooling water to the condenser.
-
Place a cold trap between the distillation apparatus and the vacuum pump, and fill it with a slurry of dry ice and acetone.
-
Gradually apply the vacuum and ensure the system can maintain a stable pressure of less than 2 Torr.
-
Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle.
-
-
Fraction Collection:
-
Carefully monitor the temperature at the distillation head.
-
The first fraction to distill will be the low-boiling impurities, primarily residual vinyl acetate and acetic acid. Collect this forerun in the first receiving flask.
-
As the temperature at the head rises and stabilizes at approximately 162°C (at 2 Torr), change to a new receiving flask to collect the purified this compound.
-
Continue to collect the main fraction as long as the temperature remains stable. A sharp drop or rise in temperature indicates that the main component has finished distilling or that higher-boiling impurities are beginning to come over.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully release the vacuum. Releasing the vacuum while the apparatus is hot can cause oxidation of the product.
-
Disassemble the apparatus and transfer the purified this compound to a clean, labeled storage container.
-
Safety Precautions
-
Always perform distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be aware of the potential for implosion when working with glassware under vacuum. Inspect all glassware for cracks or defects before use.
-
Use a blast shield for added protection.
-
Handle dry ice and acetone with care, as they can cause severe burns.
References
Application Notes: Vinyl Palmitate in the Synthesis of Non-ionic Surfactants
Introduction
Vinyl palmitate serves as a key acyl donor in the chemo-enzymatic synthesis of non-ionic surfactants, particularly sugar fatty acid esters (SFAEs).[1] These surfactants are gaining significant attention across the pharmaceutical, cosmetic, and food industries due to their biodegradability, low toxicity, and production from renewable resources.[1][2] The enzymatic approach, often employing lipases such as Candida antarctica Lipase B (CALB), offers a green alternative to traditional chemical synthesis, providing high regioselectivity and milder reaction conditions.[1][3][4] This document outlines the application of this compound in producing sugar-based non-ionic surfactants, providing detailed experimental protocols and performance data.
Non-ionic surfactants, unlike their anionic or cationic counterparts, do not possess a charged head group, making them less susceptible to pH changes and water hardness.[5][6][7] This characteristic, along with their mildness, makes them ideal for a variety of applications, including as emulsifiers, solubilizers, and drug delivery vehicles.[8][9][10][11][12]
Key Applications
-
Drug Delivery: Sugar-based non-ionic surfactants are utilized in the formation of vesicles like niosomes for encapsulating both hydrophilic and hydrophobic drugs, potentially improving bioavailability and stability.[5][11]
-
Cosmetics and Personal Care: Due to their mild and skin-friendly nature, these surfactants are incorporated into various cosmetic formulations as emulsifiers and cleansing agents.[6][9]
-
Food Industry: SFAEs are employed as food-grade emulsifiers in a wide range of products.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the synthesis of non-ionic surfactants using this compound.
Table 1: Reaction Conditions for Enzymatic Synthesis of Glucose Palmitate
| Parameter | Value | Reference |
| Reactants | Glucose, this compound | [3] |
| Catalyst | Candida antarctica Lipase B (CALB), Novozym 435 | [1][3] |
| Solvent | Acetonitrile (B52724), 2-Methyl-2-Butanol (2M2B), tert-pentanol/DMSO | [2][3][4] |
| Reactant Ratio (Glucose:this compound) | 1:1 (molar ratio) | [3] |
| Enzyme Loading | 5% (wt) | [3] |
| Temperature | 40-55°C | [2] |
| Reaction Time | 15-35 minutes (microfluidic reactor) to 40 hours (batch) | [2][3] |
| Conversion/Yield | Full conversion into 6-O-glucose palmitate | [3] |
Table 2: Reaction Conditions for Enzymatic Synthesis of Sucrose (B13894) Palmitate
| Parameter | Value | Reference |
| Reactants | Sucrose, this compound | [2] |
| Catalyst | Lipase Lipozyme RM IM | [2] |
| Solvent | tert-pentanol and DMSO (4:1 volume ratio) | [2] |
| Outcome | Highly esterified sucrose palmitate | [2] |
Experimental Protocols
Protocol 1: General Synthesis of 6-O-Glucose Palmitate Catalyzed by CALB
This protocol is adapted from a study on the lipase-catalyzed synthesis of 6-O-glucose palmitate.[3]
Materials:
-
This compound
-
Glucose
-
Supported Candida antarctica Lipase B (CALB)
-
Acetonitrile (or other suitable organic solvent)
-
Argon gas
-
Oven-dried Schlenk tube
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine 0.9 mmol (249 mg) of this compound and 0.9 mmol (162 mg) of glucose.
-
Add 10 mL of acetonitrile to the Schlenk tube.
-
Add 20 mg of supported CALB (5% by weight of reactants).
-
Seal the Schlenk tube and place it in a temperature-controlled shaker or stirrer set to the desired temperature (e.g., 45°C).
-
Allow the reaction to proceed for 40 hours to achieve full conversion.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with an Evaporating Light Scattering Detector (ELSD).
-
Upon completion, the enzyme can be filtered, and the solvent evaporated to yield the 6-O-glucose palmitate product.
HPLC Analysis Conditions:
-
Column: Prevail carbohydrate ES 5μ column
-
Detector: ELSD (Evaporator: 90°C, Nebulizer: 40°C)
-
Eluent: 75/25/5 (v/v/v) methanol/acetonitrile/water
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 50 μL
Protocol 2: Online Enzymatic Synthesis of Glucose-6-Palmitate in a Microfluidic Reactor
This protocol is based on a method for the continuous synthesis of glucose-6-palmitate.[2]
Materials:
-
Glucose
-
This compound
-
Lipase Lipozyme-TLIM
-
tert-pentanol and DMSO (reaction solvent)
-
Microfluidic reactor with a reaction channel (inner diameter: 0.8-2.4mm, length: 0.5-1.0m)
Procedure:
-
Prepare a reaction solution by dissolving glucose and this compound (molar ratio of 1:3-8) in a mixture of tert-pentanol and DMSO.
-
Uniformly pack the reaction channel of the microfluidic reactor with Lipase Lipozyme-TLIM (0.5-1.0g).
-
Continuously introduce the reaction solution into the packed channel using a syringe pump.
-
Control the reaction temperature within the range of 40-55°C.
-
Set the flow rate to achieve a reaction time of 15-35 minutes within the channel.
-
Collect the reaction solution at the outlet of the microreactor.
-
Process the collected solution (e.g., solvent evaporation, purification) to obtain glucose-6-palmitate.
Visualizations
Caption: Workflow for the enzymatic synthesis of non-ionic surfactants.
Caption: Relationship between synthesis, properties, and applications.
References
- 1. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. arxiv.org [arxiv.org]
- 4. Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-ionic surfactant: Significance and symbolism [wisdomlib.org]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Non-ionic surfactants | PCC Group [products.pcc.eu]
- 10. Non-ionic surfactants [nouryon.com]
- 11. Advances of Non-Ionic Surfactant Vesicles (Niosomes) and Their Application in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Utilization of Poly(vinyl palmitate) Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of vinyl palmitate monomers and their subsequent polymerization to create poly(this compound) resins. It also includes methodologies for the characterization of these polymers and their application in drug delivery systems.
Synthesis of this compound Monomer
The this compound monomer is the essential precursor for the synthesis of poly(this compound). It can be synthesized via a transvinylation reaction from palmitic acid and vinyl acetate (B1210297).
Protocol: Synthesis of this compound via Transvinylation
This protocol is adapted from processes for the continuous and semi-continuous transvinylation of carboxylic acids.[1][2]
Materials:
-
Palmitic acid
-
Vinyl acetate
-
Palladium (II) acetate
-
Bidentate ligand (e.g., 1,10-phenanthroline)
-
Anhydrous sodium sulfate (B86663)
-
Ethyl acetate
Equipment:
-
Glass reactor with a reflux condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
-
Column chromatography setup
Procedure:
-
Catalyst Preparation: In a separate flask, dissolve palladium (II) acetate and the bidentate ligand in a minimal amount of vinyl acetate under a nitrogen atmosphere.
-
Reaction Setup: Charge the glass reactor with palmitic acid and an excess of vinyl acetate (molar ratio of vinyl acetate to palmitic acid can range from 2.2:1 to 9:1).[1][2]
-
Reaction Initiation: Heat the mixture to a temperature between 90°C and 110°C under a nitrogen atmosphere with constant stirring.[1][2]
-
Catalyst Addition: Once the reaction temperature is stable, add the prepared catalyst solution to the reactor.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of palmitic acid and the formation of this compound.
-
Reaction Termination and Product Isolation: Once the desired conversion is achieved (typically a minimum of 60 wt% of the carboxylic acid is converted), cool the reaction mixture to room temperature.[2]
-
Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Remove the excess vinyl acetate and the acetic acid byproduct by distillation under reduced pressure.
-
The crude this compound can be further purified by column chromatography using a silica (B1680970) gel column and a mixture of hexane and ethyl acetate as the eluent.[3]
-
Alternatively, the crude product can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.[3]
-
-
Characterization: Confirm the identity and purity of the synthesized this compound monomer using ¹H NMR and ¹³C NMR spectroscopy and GC.[4] The melting point of this compound is 22 °C.[5]
DOT Diagram: Synthesis of this compound Monomer
Polymerization of this compound
Poly(this compound) can be synthesized through various free-radical polymerization techniques, including bulk, solution, and emulsion polymerization. The choice of method will influence the polymer's properties, such as molecular weight and polydispersity.
2.1. Bulk Polymerization
Bulk polymerization is carried out with only the monomer and an initiator, leading to a high-purity polymer.
Protocol: Bulk Polymerization of this compound
Materials:
-
This compound monomer
-
Benzoyl peroxide (initiator)
-
Methanol (for precipitation)
Equipment:
-
Polymerization tube or small flask
-
Constant temperature bath
-
Vacuum oven
Procedure:
-
Place the purified this compound monomer in a polymerization tube.
-
Add the initiator (e.g., 0.1-1.0 mol% benzoyl peroxide) to the monomer.
-
Seal the tube under vacuum or nitrogen.
-
Immerse the tube in a constant temperature bath set to the desired reaction temperature (e.g., 60-80°C).
-
Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The mixture will become increasingly viscous.
-
After the reaction, dissolve the resulting polymer in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF).
-
Precipitate the polymer by slowly adding the polymer solution to a non-solvent such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature.
2.2. Solution Polymerization
Solution polymerization involves dissolving the monomer and initiator in a suitable solvent, which helps in heat dissipation and reduces the viscosity of the reaction mixture.
Protocol: Solution Polymerization of this compound
Materials:
-
This compound monomer
-
Benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or another suitable solvent
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Dropping funnel
Procedure:
-
Dissolve the this compound monomer in toluene in the reaction flask.
-
Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Heat the solution to the desired reaction temperature (e.g., 70-90°C) with constant stirring.
-
Dissolve the initiator (AIBN or benzoyl peroxide) in a small amount of toluene and add it to the reaction flask.
-
Maintain the reaction at the set temperature for several hours (e.g., 4-24 hours).
-
Monitor the conversion of the monomer if desired.
-
After the polymerization is complete, cool the solution to room temperature.
-
Precipitate the polymer by pouring the solution into an excess of a non-solvent like methanol.
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum.
2.3. Emulsion Polymerization
Emulsion polymerization is a water-based method that typically yields high molecular weight polymers at a fast polymerization rate.
Protocol: Emulsion Polymerization of this compound
Materials:
-
This compound monomer
-
Potassium persulfate (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Poly(vinyl alcohol) (PVA) (protective colloid)[6]
-
Deionized water
Equipment:
-
Four-neck round-bottom flask with a reflux condenser, mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with a temperature controller
Procedure:
-
Prepare an aqueous solution of the surfactant (SDS) and protective colloid (PVA) in the reaction flask.
-
Purge the system with nitrogen for 30 minutes.
-
Heat the aqueous solution to the reaction temperature (e.g., 60-80°C) with stirring.
-
In a separate beaker, prepare an emulsion of the this compound monomer in a small amount of the aqueous surfactant solution.
-
Add a portion of the monomer emulsion and the initiator (potassium persulfate dissolved in deionized water) to the reaction flask to initiate the polymerization.
-
After the initial polymerization has started (indicated by a slight temperature increase and change in appearance), gradually add the remaining monomer emulsion to the reactor over a period of 2-4 hours.
-
After the addition is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.
-
Cool the resulting latex to room temperature. The polymer can be isolated by precipitation in a non-solvent if a solid resin is required.
DOT Diagram: General Polymerization Workflow
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, thermal properties, and structure.
3.1. Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of polymers.[7][8][9][10][11][12][13][14][15][16]
Protocol: GPC Analysis
-
Sample Preparation: Dissolve a small amount of the poly(this compound) sample in a suitable solvent for GPC analysis, such as tetrahydrofuran (THF).[15]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.
-
Analysis: Inject the polymer solution into the GPC system and record the chromatogram.
-
Data Processing: Calculate the Mw, Mn, and PDI from the chromatogram using the calibration curve.
3.2. Thermal Properties
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[17][18][19][20][21]
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dry polymer into an aluminum DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis:
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature.
-
Reheat the sample at the same controlled rate. The Tg is typically determined from the second heating scan to erase the thermal history of the polymer.
-
-
Data Analysis: The Tg is observed as a step-like change in the heat flow, and the Tm is observed as an endothermic peak.
3.3. Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the structure of the polymer.[22][23]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H and ¹³C NMR spectra.
-
Interpretation: The ¹H NMR spectrum should show characteristic peaks for the polymer backbone and the palmitate side chains. The disappearance of the vinyl proton signals from the monomer confirms polymerization.
| Property | Technique | Expected Outcome |
| Molecular Weight (Mw, Mn) | Gel Permeation Chromatography (GPC) | Provides the average molecular weights. |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | Indicates the breadth of the molecular weight distribution. |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | Temperature at which the polymer transitions from a glassy to a rubbery state. |
| Melting Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Temperature at which the crystalline domains of the polymer melt. |
| Chemical Structure | ¹H NMR, ¹³C NMR Spectroscopy | Confirms the polymer structure and purity. |
Note: Specific quantitative data for poly(this compound) is not widely available in recent literature. As a reference, the glass transition temperature (Tg) of poly(vinyl laurate) is reported to be 1°C, and the melting point of poly(vinyl stearate) is around 45°C.[5][17] The properties of poly(this compound) are expected to fall between these values.
Application in Drug Delivery: Nanoparticle Formulation
The hydrophobic nature of poly(this compound) makes it a suitable candidate for encapsulating hydrophobic drugs for controlled release applications. One common method for forming polymer-based drug delivery systems is the oil-in-water (o/w) emulsion solvent evaporation technique to create nanoparticles or microparticles.[24][25][26]
Protocol: Preparation of Drug-Loaded Poly(this compound) Nanoparticles
This protocol is a general guideline and should be optimized for the specific drug being encapsulated.
Materials:
-
Poly(this compound) resin
-
Hydrophobic drug
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water) as a stabilizer
-
Deionized water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator or vacuum
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve the poly(this compound) and the hydrophobic drug in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating to form an oil-in-water emulsion. The small droplets of the organic phase will contain the polymer and the drug.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator at reduced pressure can be used to accelerate this step.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles several times with deionized water to remove excess PVA and any unencapsulated drug.
-
Drying: The nanoparticles can be resuspended in water or freeze-dried to obtain a powder for long-term storage.
Characterization of Drug-Loaded Nanoparticles:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Determined by dissolving a known amount of nanoparticles in a suitable solvent, and then quantifying the drug content using a technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
DOT Diagram: Nanoparticle Formulation and Drug Delivery
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. Poly(vinyl stearate) – scipoly.com [scipoly.com]
- 8. POLY(VINYL LAURATE) CAS#: 26246-91-3 [m.chemicalbook.com]
- 9. A new method for encapsulating hydrophobic compounds within cationic polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. kinampark.com [kinampark.com]
- 12. spectra-analysis.com [spectra-analysis.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Poly(vinyl laurate) – scipoly.com [scipoly.com]
- 18. youtube.com [youtube.com]
- 19. Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends [scirp.org]
- 20. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 21. marinalg.org [marinalg.org]
- 22. nbinno.com [nbinno.com]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. Page loading... [guidechem.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Vinyl Palmitate Transesterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification of vinyl palmitate is a versatile reaction for the synthesis of various palmitoyl (B13399708) esters. This process is of significant interest in drug development for applications such as the creation of lipid-based drug delivery systems, the synthesis of prodrugs to enhance bioavailability, and the production of biocompatible materials. The use of vinyl esters as acyl donors is particularly advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, which can be easily removed, driving the reaction equilibrium towards the product.[1][2] This document provides detailed protocols for both enzyme-catalyzed and chemically-catalyzed transesterification of this compound.
Key Applications in Drug Development
-
Prodrug Synthesis: Palmitic acid esters of therapeutic agents can be synthesized to improve their lipophilicity and membrane permeability.
-
Lipid Nanoparticle (LNP) Formulation: The resulting palmitoyl esters can be used as structural lipids in the formulation of LNPs for nucleic acid delivery.
-
Biocompatible Emulsifiers: Long-chain fatty acid esters are used as biocompatible non-ionic surfactants in pharmaceutical formulations.
Experimental Protocols
Protocol 1: Enzyme-Catalyzed Transesterification using Immobilized Lipase (B570770)
This protocol describes the transesterification of this compound with a model alcohol (e.g., a therapeutic molecule with a hydroxyl group or a simple alcohol like n-octanol for methods development) using an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).[3][4][5] Enzymatic methods offer high selectivity and mild reaction conditions.[3][6]
Materials:
-
This compound
-
Alcohol substrate (e.g., n-octanol, a drug molecule with a hydroxyl group)
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular sieves (3Å), activated
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating plate or orbital shaker
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask, add the alcohol substrate and this compound.
-
Add the chosen organic solvent to dissolve the reactants.
-
Add activated molecular sieves to the reaction mixture to remove any residual water.[6]
-
Add the immobilized lipase to the reaction mixture.
-
Seal the flask and purge with an inert gas.
-
Place the reaction vessel on a magnetic stirrer with heating or in an orbital shaker at the desired temperature.
-
Stir the reaction mixture for the specified duration.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The solvent is then removed from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography.
Reaction Parameters:
| Parameter | Recommended Range |
| Molar Ratio (Alcohol:this compound) | 1:1 to 1:5 |
| Enzyme Loading (% w/w of substrates) | 1% to 10% |
| Temperature | 40°C to 70°C[3] |
| Reaction Time | 8 to 48 hours[3] |
| Solvent | 2-methyl-2-butanol, Heptane |
Protocol 2: Chemically-Catalyzed Transesterification
This protocol outlines a method for transesterification using a chemical catalyst, which can be either acid or base-catalyzed.[7] This approach is often faster but may require more stringent conditions and can lead to side reactions.
Materials:
-
This compound
-
Alcohol substrate
-
Catalyst (e.g., Potassium Hydroxide for base-catalyzed, or an acid catalyst)
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separation funnel
-
Washing solution (e.g., deionized water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer with a heating mantle.
-
Add the this compound, alcohol substrate, and solvent to the flask.
-
If using a solid catalyst, dissolve it in a small amount of the alcohol first before adding to the main reaction mixture.
-
Heat the reaction mixture to the desired temperature under constant stirring.
-
Monitor the reaction by TLC, GC, or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst is used, it can be filtered off.
-
The reaction mixture is then transferred to a separation funnel and washed with deionized water to remove the catalyst and any water-soluble byproducts.[8]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or distillation.
Reaction Parameters:
| Parameter | Recommended Range |
| Molar Ratio (Alcohol:this compound) | 1:1 to 6:1[9] |
| Catalyst Loading (% w/w of limiting reactant) | 0.5% to 2% |
| Temperature | 60°C to 120°C[10] |
| Reaction Time | 1 to 36 hours[10] |
| Solvent | DMF, Toluene |
Data Presentation
Table 1: Comparison of Catalytic Systems for Transesterification
| Catalyst Type | Catalyst Example | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |
| Enzymatic | Novozym 435 | 40 - 70 | 8 - 48 | >95[3] | High selectivity, mild conditions, reusable catalyst | Slower reaction rates, higher cost |
| Base | Potassium Hydroxide | 60 - 80 | 1 - 4 | ~94[8] | Fast reaction, low cost | Saponification risk, less selective |
| Acid | Sulfuric Acid | 80 - 120 | 2 - 36 | Variable | Effective for high FFA content | Corrosive, side reactions, high temperature |
Table 2: Analytical Methods for Reaction Monitoring
| Analytical Technique | Information Obtained | Sample Preparation |
| Gas Chromatography (GC) | Quantitative analysis of reactants and products, determination of conversion. | Dilute aliquot in a suitable solvent (e.g., hexane), derivatization may be needed. |
| HPLC | Quantitative analysis, suitable for less volatile or thermally labile compounds. | Dilute aliquot in mobile phase. |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of reaction progress. | Spot a small amount of the reaction mixture on a TLC plate and elute with an appropriate solvent system. |
| NMR Spectroscopy | Structural confirmation of the final product. | Dissolve the purified product in a deuterated solvent. |
Visualizations
Caption: Experimental workflow for this compound transesterification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a microtiter plate-based assay for the detection of lipase-catalyzed transesterifications in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring Vinyl Palmitate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of vinyl palmitate, a key intermediate in various industrial applications, including the production of polymers and specialty chemicals. The following protocols offer guidance on utilizing various analytical techniques to assess reaction progress, purity, and yield.
Introduction
The accurate monitoring of this compound reactions is crucial for process optimization, quality control, and ensuring high product yield. This document outlines several robust analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method's principles, protocols, and data interpretation are detailed to assist researchers in selecting the most appropriate technique for their specific needs.
Analytical Methods Overview
A variety of analytical techniques can be employed to monitor the formation of this compound from its precursors, typically through a transesterification reaction involving palmitic acid and a vinyl source, often catalyzed by a lipase. The choice of method depends on factors such as the required level of detail, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the concentration of reactants and products in liquid samples. It offers high resolution and sensitivity.
-
Gas Chromatography (GC): Well-suited for analyzing volatile and thermally stable compounds. Derivatization may be necessary for non-volatile analytes.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for real-time, non-invasive reaction monitoring.[3][4][5][6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique for monitoring the appearance of specific functional groups, indicating product formation.[8][9][10][11][12][13]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative analysis of this compound and the monitoring of its synthesis.
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Water, HPLC grade
-
This compound standard
-
Palmitic acid standard
Procedure:
-
Sample Preparation: Withdraw an aliquot from the reaction mixture. Dilute the sample with the initial mobile phase solvent to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.[14]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of ACN and water or an isocratic mixture of ACN/IPA. A typical starting point is 80:20 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or RI detection.
-
Injection Volume: 10 µL.
-
-
Calibration: Prepare a series of standard solutions of this compound and palmitic acid of known concentrations. Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Analysis: Inject the prepared sample. Identify the peaks corresponding to this compound and palmitic acid by comparing their retention times with those of the standards. Quantify the concentration of each component using the calibration curve.
Quantitative Data Summary (HPLC)
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| Palmitic Acid | ~3.5 | ~0.5 µg/mL | ~1.5 µg/mL | >0.999 |
| This compound | ~8.2 | ~1.0 µg/mL | ~3.0 µg/mL | >0.999 |
Note: These values are illustrative and should be determined for each specific instrument and method.
Gas Chromatography (GC)
This protocol is suitable for the analysis of this compound, particularly for assessing purity and detecting volatile byproducts.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Hexane, GC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (if analyzing palmitic acid).
Procedure:
-
Sample Preparation:
-
Direct Injection: Dilute a sample of the reaction mixture in hexane.
-
Derivatization (for palmitic acid): Dry a sample aliquot under nitrogen. Add BSTFA with 1% TMCS and heat at 70°C for 30 minutes to convert palmitic acid to its more volatile TMS ester.[1]
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature (FID): 300°C.
-
-
Analysis: Inject the prepared sample. Identify peaks based on retention times of standards. If using MS, confirm peak identity by comparing mass spectra with a library.
Quantitative Data Summary (GC-FID)
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | ~12.5 | ~0.1 µg/mL | ~0.3 µg/mL |
| Palmitic Acid (as TMS ester) | ~9.8 | ~0.05 µg/mL | ~0.15 µg/mL |
Note: These values are illustrative and should be determined for each specific instrument and method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol allows for the real-time monitoring of the reaction without the need for sample workup.[3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃).
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture and dissolve it in CDCl₃.
-
¹H NMR Acquisition:
-
Acquire ¹H NMR spectra.
-
Key signals to monitor:
-
Vinyl protons of this compound: ~7.2 ppm (dd), ~4.8 ppm (dd), ~4.5 ppm (dd).
-
α-methylene protons of palmitate: ~2.3 ppm (t).
-
-
-
Analysis: The conversion can be calculated by comparing the integration of the vinyl proton signals of the product with the initial integration of a reactant signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a quick qualitative assessment of the reaction progress.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a drop of the reaction mixture directly on the ATR crystal.
-
Spectral Acquisition:
-
Collect the spectrum over a range of 4000-650 cm⁻¹.
-
-
Analysis: Monitor the appearance of characteristic peaks:
-
C=O stretching of the ester in this compound: ~1750 cm⁻¹.
-
C=C stretching of the vinyl group: ~1645 cm⁻¹.
-
Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) if starting from palmitic acid.
-
Visualizations
Experimental Workflow
Caption: Workflow for monitoring this compound reactions.
Method Selection Logic
Caption: Decision tree for analytical method selection.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 95. Monitoring the mechanism and kinetics of a transesterification reaction for the biodiesel production with low field 1H NMR spectroscopy - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. Bioprocess monitoring applications of an innovative ATR-FTIR spectroscopy platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate [redalyc.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Vinyl Palmitate Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of vinyl palmitate synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Question: We are experiencing significantly lower yields of this compound upon scaling up our synthesis from lab to pilot scale. What are the potential causes and how can we address them?
Answer: Low yield is a common challenge in scaling up chemical syntheses.[1] Several factors could be contributing to this issue:
-
Sub-optimal Reaction Temperature: The optimal temperature range for this compound synthesis is crucial. Deviations can lead to incomplete reactions or the formation of side products.[2] Excessive heat, in particular, can promote unwanted side reactions.
-
Incorrect Molar Ratio of Reactants: The ratio of palmitic acid to the vinyl donor (e.g., vinyl acetate) can significantly impact the reaction equilibrium and overall yield. An excess of the vinyl donor is often used to drive the reaction forward, but an inappropriate ratio can be detrimental.[3]
-
Catalyst Deactivation: The catalyst's activity may decrease over time due to thermal decomposition, poisoning by impurities, or changes in its physical structure.[4] This is a known issue with catalysts like zinc acetate (B1210297) on activated carbon used in vinyl ester synthesis.[4]
-
Inefficient Mixing: As the reactor volume increases, ensuring homogenous mixing of reactants and catalyst becomes more challenging. Poor mixing can lead to localized temperature gradients and concentration differences, resulting in lower conversion rates.
-
Formation of Byproducts: Side reactions can consume reactants and complicate purification, leading to a lower isolated yield. A common side reaction in vinyl ester synthesis is the formation of ethylidene diesters.[5]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low yield in this compound synthesis.
Issue 2: Product Purity Issues
Question: Our final this compound product is contaminated with unreacted starting materials and unknown byproducts. How can we improve its purity at a larger scale?
Answer: Achieving high purity is critical, especially for applications in drug development. The purification process for large-scale production requires a systematic approach.[6]
-
Inefficient Purification Method: Simple laboratory purification techniques like basic distillation may not be sufficient for industrial-scale production. The presence of byproducts with close boiling points can make separation difficult.
-
Catalyst Residues: Traces of the catalyst (e.g., palladium or mercury salts) may remain in the product.[5][7] These can be toxic and must be removed.
-
Formation of Acetic Acid: In transvinylation reactions using vinyl acetate, acetic acid is a significant byproduct that needs to be effectively removed to prevent reverse reactions and ensure product purity.[7]
-
Solvent Impurities: The solvents used in the reaction or purification steps can introduce impurities.[6]
Solutions:
-
Advanced Distillation Techniques: Employing techniques like reactive distillation or extractive distillation can improve separation efficiency.[7][8] For example, using a binary mixture of acetic acid and vinyl acetate can lower the vaporization temperature of acetic acid, allowing for its removal at temperatures below the catalyst's deactivation point.[9]
-
Solvent Recovery Systems: Implementing a solvent recovery system can help minimize waste and reduce costs, while also ensuring the use of pure solvents in the process.[6]
-
Catalyst Removal: For mercury-based catalysts, a method involving washing the reaction mixture with an acidified aqueous solution of sodium bromide can be used to form a water-soluble mercury complex that can be separated.[5]
Issue 3: Unwanted Polymerization
Question: We are observing polymer formation in the reactor and during distillation. What causes this and how can it be prevented?
Answer: Vinyl esters are monomers that can readily polymerize, especially at elevated temperatures or in the presence of contaminants.[2] This can lead to significant yield loss and fouling of equipment.[10][11]
-
High Temperatures: The rate of polymerization increases with temperature. This is a major concern during distillation.[2]
-
Presence of Initiators: Trace impurities can act as initiators for polymerization.
-
Lack of Inhibitors: Commercial vinyl monomers are typically stabilized with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ).[11][12] These may be consumed during the reaction or removed during initial workup steps.
Preventative Measures:
-
Temperature Control: Carefully control the temperature throughout the reaction and purification stages. Use of vacuum distillation allows for lower operating temperatures, reducing the risk of polymerization.[7]
-
Use of Polymerization Inhibitors: Consider adding a suitable polymerization inhibitor to the crude product before distillation.[2] It is important to note that some inhibitors, like hydroquinone, require the presence of oxygen to be effective.[11]
-
Inert Atmosphere: Conducting the reaction and distillation under an inert atmosphere (e.g., nitrogen) can help prevent polymerization initiated by atmospheric oxygen.[13]
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters to monitor when scaling up this compound synthesis?
A1: The most critical parameters to monitor and control are:
-
Temperature: Directly influences reaction rate, side reactions, and catalyst stability.[14]
-
Molar Ratio of Reactants: Affects reaction equilibrium and conversion rate.[3][15]
-
Catalyst Concentration and Activity: Determines the reaction speed and overall efficiency.[4][16]
-
Mixing/Agitation Speed: Ensures homogeneity of the reaction mixture.[16]
-
Pressure: Particularly important during distillation to control boiling points and prevent thermal degradation.[7]
Q2: What are the main "green chemistry" challenges in scaling up this synthesis?
A2: Key green chemistry challenges include:
-
Solvent and Reagent Availability: Environmentally friendly solvents may be expensive or difficult to source in large quantities.[17]
-
Energy Efficiency: Maintaining optimal reaction conditions in large reactors can be energy-intensive.[17]
-
Catalyst Choice: Moving away from toxic catalysts like mercury salts towards more environmentally benign and recyclable options is a major goal.[18] Enzymatic catalysis, for example, offers milder reaction conditions and reduced byproduct formation.[19]
-
Waste Reduction: Developing processes that minimize waste streams through high-selectivity reactions and efficient purification and recovery of unreacted materials is crucial.[17]
Interrelation of Scale-Up Challenges
Caption: Logical relationships between key challenges in scaling up this compound synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies on vinyl ester and fatty acid ester synthesis, which can provide guidance for optimizing this compound production.
Table 1: Effect of Reactant Molar Ratio on Product Yield
| Reactants | Molar Ratio (Vinyl Donor:Acid/Alcohol) | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound : Glucose | 1:3 | CAL-B | 40 | 31.8 (max) | [3] |
| Puerarin : Palmitic Anhydride | 1:15 | Novozym 435 | 40 | >95 | [14] |
| Palmitic Acid : Isopropanol | 1:2 | Zinc Acetate/Silica | 120 | 94 (conversion) | [20] |
| Palmitic Acid : Methanol | 16:1 | None (Subcritical) | 224 | 99.3 (conversion) |[15] |
Table 2: Effect of Temperature on Reaction Conversion/Yield
| Reaction | Temperature (°C) | Conversion/Yield (%) | Notes | Reference |
|---|---|---|---|---|
| Puerarin Palmitate Synthesis | 30 | 93.53 | Enzymatic synthesis using Novozym 435. | [14] |
| Puerarin Palmitate Synthesis | 40 | 95.85 | Optimal temperature in the studied range. | [14] |
| Puerarin Palmitate Synthesis | 50 | 95.10 | Conversion starts to decrease slightly. | [14] |
| Puerarin Palmitate Synthesis | 60 | 94.90 | Enzyme activity may decrease at higher temperatures. | [14] |
| Palmitic Acid Esterification | 175 | < 80 | Non-catalytic with subcritical methanol. | [15] |
| Palmitic Acid Esterification | 225 | ~100 | Conversion peaks at this temperature. | [15] |
| Palmitic Acid Esterification | 290 | ~95 | Conversion decreases at very high temperatures. |[15] |
Experimental Protocols
Protocol: Synthesis of this compound via Transvinylation
This protocol is a generalized procedure based on common methods for synthesizing vinyl esters from carboxylic acids and vinyl acetate.[7][13]
Materials:
-
Palmitic Acid
-
Vinyl Acetate (freshly distilled)[13]
-
Palladium-based catalyst (e.g., Palladium (II) acetate complexed with a bidentate ligand)[9] or Mercury (II) acetate[13]
-
Sulfuric Acid (if using mercury catalyst)[13]
-
Sodium Acetate (for neutralization)[13]
-
Polymerization Inhibitor (e.g., copper resinate)[5]
-
Nitrogen gas
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Procedure:
-
Reactor Setup: A multi-necked flask is equipped with a reflux condenser, a thermometer, and a gas inlet for nitrogen.[13]
-
Charging Reactants: The reactor is charged with palmitic acid, a molar excess of freshly distilled vinyl acetate, and a polymerization inhibitor.[13]
-
Catalyst Addition: The catalyst (e.g., mercuric acetate followed by sulfuric acid) is added to the mixture.[13] The reaction is conducted under a slow stream of nitrogen.
-
Reaction: The mixture is heated to reflux (the specific temperature will depend on the solvent and pressure) and maintained for several hours until the reaction reaches the desired conversion level, as monitored by techniques like gas chromatography (GC).
-
Neutralization: After cooling, the acid catalyst is neutralized by adding a substance like sodium acetate.[13]
-
Initial Distillation: Excess vinyl acetate and the byproduct acetic acid are removed by distillation at atmospheric pressure.[7][13]
-
Final Purification: The crude this compound is then purified by vacuum distillation to yield the final product.[7][13] The pressure should be kept low to avoid high temperatures that could cause polymerization.[2]
-
Characterization: The final product should be characterized using standard analytical techniques (e.g., NMR, FTIR, GC-MS) to confirm its identity and purity.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of deactivation of catalysts for vinyl acetate synthesis in the fluidized-bed reactor: The optimal loading and distribution of zinc acetate in the porous structure of a support (Journal Article) | OSTI.GOV [osti.gov]
- 5. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]
- 6. valveandcontrol.com [valveandcontrol.com]
- 7. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 8. US3691021A - Process for purification of vinyl acetate by extractive distillation - Google Patents [patents.google.com]
- 9. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. icheme.org [icheme.org]
- 12. This compound 693-38-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijcea.org [ijcea.org]
- 17. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 18. Recent advances in synthesis of polymers based on palm oil and its fatty acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01913F [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
optimizing substrate molar ratio in enzymatic synthesis of puerarin palmitate
Welcome to the technical support center for the enzymatic synthesis of puerarin (B1673276) palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this synthesis, with a particular focus on the substrate molar ratio.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of puerarin palmitate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate / Low Yield | Suboptimal Substrate Molar Ratio: An inappropriate ratio of puerarin to the acyl donor can significantly limit the reaction conversion. | Systematically vary the molar ratio of puerarin to the acyl donor (e.g., palmitic anhydride). A significant increase in conversion (from 11.37% to 95.85%) has been observed when decreasing the molar ratio of puerarin to palmitic anhydride (B1165640) from 1:1 to 1:15.[1] Further decreases to 1:25 may not yield substantial improvements.[1] |
| Incorrect Enzyme Selection: The choice of lipase (B570770) is critical for catalytic efficiency. | Novozym 435 has demonstrated higher conversion rates compared to other lipases like Lipozyme TL IM and Lipozyme RM IM for puerarin acylation.[1] | |
| Inadequate Enzyme Concentration: Too low of an enzyme concentration will result in a slow reaction rate, while an excessively high concentration can lead to aggregation and reduced efficiency. | The optimal enzyme concentration should be determined experimentally. A concentration of 20 g/L of Novozym 435 has been shown to be effective.[1][2] | |
| Suboptimal Reaction Temperature: Temperature affects both enzyme activity and stability. | An optimal reaction temperature of 40°C has been identified for the synthesis of puerarin palmitate using Novozym 435.[1][2][3] Temperatures above 60°C may lead to a rapid decrease in enzyme activity.[1] | |
| Poor Substrate Solubility: Puerarin has limited solubility in many organic solvents, which can hinder the reaction. | Select an appropriate solvent. Tetrahydrofuran (B95107) (THF) has been used successfully, leading to high conversion rates.[1][2][3] | |
| Reaction Stalls or Proceeds Slowly | Insufficient Mixing: Inadequate agitation can lead to poor diffusion of substrates to the enzyme's active site. | Ensure the reaction mixture is continuously stirred at a sufficient speed (e.g., 180 rpm) to maintain a homogenous suspension.[1] |
| Enzyme Deactivation: Prolonged exposure to suboptimal conditions (e.g., high temperature, inappropriate pH) can denature the enzyme. | Verify that the reaction temperature and other conditions are within the optimal range for the chosen enzyme. | |
| Difficulty in Product Purification | Presence of Unreacted Substrates: A low conversion rate will result in a significant amount of unreacted puerarin and acyl donor in the final mixture. | Optimize the reaction conditions, particularly the substrate molar ratio, to maximize conversion and simplify purification. |
| By-product Formation: While enzymatic reactions are highly selective, some by-products may form. | Characterize the product mixture using analytical techniques like HPLC and LC-MS to identify impurities and develop an appropriate purification strategy.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate molar ratio of puerarin to acyl donor for the synthesis of puerarin palmitate?
A1: The optimal molar ratio of puerarin to the acyl donor, specifically palmitic anhydride, has been found to be 1:15.[1][2][3] Research has shown that as the molar ratio of puerarin to acyl donor was decreased from 1:1 to 1:15, the conversion rate significantly increased from 11.37% to 95.85%.[1] However, a further decrease to a 1:25 ratio did not result in a significant increase in conversion.[1]
Q2: How does the choice of acyl donor affect the reaction?
A2: The type of acyl donor can influence the reaction rate and conversion. Palmitic anhydride has been successfully used as an acyl donor, leading to a high conversion of 98.97% within 3 hours under optimal conditions.[1][2][3] Other acyl donors that have been investigated include methyl palmitate, vinyl palmitate, ethyl palmitate, and butyl palmitate.[1]
Q3: Which enzyme is recommended for the synthesis of puerarin palmitate?
A3: Novozym 435, an immobilized Candida antarctica lipase B, is highly recommended.[1] It has shown superior performance and higher conversion rates compared to other commercial immobilized lipases like Lipozyme TL IM and Lipozyme RM IM in the acylation of puerarin.[1]
Q4: What are the optimal reaction conditions besides the molar ratio?
A4: For the enzymatic synthesis of puerarin palmitate using Novozym 435 and palmitic anhydride as substrates, the following conditions have been optimized:
Q5: How can I monitor the progress of the reaction and quantify the product?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress and quantifying puerarin palmitate.[1] The product can be identified by its retention time and confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Other analytical techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) can be used for structural confirmation of the synthesized puerarin palmitate.[1][2][3]
Quantitative Data Summary
Table 1: Effect of Substrate Molar Ratio on Puerarin Palmitate Conversion
| Puerarin:Palmitic Anhydride Molar Ratio | Conversion Rate (%) |
| 1:1 | 11.37 |
| 1:15 | 95.85 |
| 1:25 | No substantial increase |
Reaction Conditions: 20 g/L Novozym 435, 40°C, in tert-amyl alcohol for 48 hours.[1]
Table 2: Optimized Reaction Conditions for Puerarin Palmitate Synthesis
| Parameter | Optimal Value |
| Enzyme | Novozym 435 |
| Enzyme Concentration | 20 g/L |
| Acyl Donor | Palmitic Anhydride |
| Substrate Molar Ratio (Puerarin:Acyl Donor) | 1:15 |
| Reaction Temperature | 40°C |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 3 hours |
| Conversion Rate | 98.97% |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
1. Optimization of Substrate Molar Ratio (One-Factor-at-a-Time Method)
This protocol describes the methodology to determine the optimal molar ratio of puerarin to the acyl donor.
-
Preparation: In a series of reaction vessels, add a fixed amount of puerarin and the selected enzyme (e.g., 20 g/L Novozym 435) in the chosen solvent (e.g., tert-amyl alcohol).
-
Substrate Addition: Add the acyl donor (e.g., palmitic anhydride) to each vessel to achieve different molar ratios of puerarin to acyl donor (e.g., 1:1, 1:5, 1:10, 1:15, 1:20, 1:25).
-
Reaction Incubation: Place the sealed reaction vessels in a shaking incubator set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 180 rpm) for a fixed duration (e.g., 48 hours).
-
Sampling and Analysis: At the end of the reaction period, withdraw samples from each vessel. Dilute the samples with an appropriate solvent (e.g., methanol) and analyze by HPLC to determine the conversion rate of puerarin to puerarin palmitate.
-
Data Interpretation: Plot the conversion rate as a function of the substrate molar ratio to identify the optimal ratio that yields the highest conversion.
2. Standard Protocol for Enzymatic Synthesis of Puerarin Palmitate
This protocol outlines the procedure for the synthesis of puerarin palmitate under optimized conditions.
-
Reactant Preparation: Dissolve puerarin (10 mM) and palmitic anhydride (150 mM) in tetrahydrofuran (THF) in a 50 mL serum bottle to a working volume of 10 mL.
-
Enzyme Addition: Add Novozym 435 to the reaction mixture to a final concentration of 20 g/L.
-
Reaction: Seal the serum bottle to prevent solvent evaporation and place it in a shaking incubator at 40°C with constant stirring at 180 rpm.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes) and analyzing them by HPLC.
-
Product Recovery: Upon completion of the reaction (typically after 3 hours), separate the immobilized enzyme from the reaction mixture by filtration for potential reuse. The filtrate containing puerarin palmitate can then be subjected to further purification steps.
Visualizations
Caption: Workflow for the enzymatic synthesis of puerarin palmitate.
Caption: Logic for optimizing reaction conditions.
References
Technical Support Center: Vinyl Palmitate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the yield of vinyl palmitate production.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through a transesterification reaction. The most common methods involve:
-
Chemical Synthesis: Reacting palmitic acid with vinyl acetate (B1210297) in the presence of a mercury or palladium-based catalyst.[1][2][3] The reaction with a mercury salt catalyst often involves sulfuric acid.[1][4]
-
Enzymatic Synthesis: Using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to catalyze the reaction between palmitic acid (or its vinyl ester) and an alcohol or sugar.[5][6][7] This method is considered a greener alternative to heavy metal catalysts.
Q2: What is the primary application of this compound?
A2: this compound serves as a chemical intermediate and a raw material in various industries. It is used in the production of polymers and resins, surfactants, lubricants, and as an additive for coatings and adhesives due to its stable chemical properties and resistance to oxidation.[8]
Q3: What are the key factors influencing the yield of this compound?
A3: The yield is significantly affected by several parameters, including:
-
Molar Ratio of Reactants: The ratio of vinyl acetate to palmitic acid is crucial. An excess of vinyl acetate is generally desirable.[9]
-
Catalyst: The type and concentration of the catalyst (e.g., mercuric acetate, palladium catalysts, or lipases) directly impact reaction rate and efficiency.[2][5]
-
Temperature: Each synthesis method has an optimal temperature range to maximize product formation while minimizing side reactions or catalyst degradation.[2][7]
-
Reaction Time: Sufficient time is required for the reaction to reach equilibrium or completion.[6]
-
Solvent: In enzymatic synthesis, the choice of solvent (e.g., a mixture of tert-pentanol and DMSO) can greatly influence reaction efficiency.[6]
Q4: What are common side reactions that can lower the yield?
A4: During chemical synthesis, side reactions can compete with the desired ester formation, reducing the overall yield. These include the formation of ethylidene derivatives and carboxylic anhydrides.[1] Additionally, polymerization of the vinyl ester product can occur, especially at elevated temperatures.[9][10]
Troubleshooting Guides
Issue 1: Low Product Yield
Question: My this compound synthesis is resulting in a consistently low yield. What are the potential causes and how can I address them?
Answer: Low yield is a frequent issue that can be traced to several factors. Follow this guide to diagnose and resolve the problem.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Molar Ratio | 1. Review the molar ratio of vinyl acetate to palmitic acid. For chemical synthesis, a molar excess of vinyl acetate is typically used (e.g., 6 moles of vinyl acetate to 1 mole of acid).[9] 2. For enzymatic reactions, the optimal ratio may differ. For instance, in the synthesis of a sugar ester using this compound, a glucose to this compound ratio of 1:3 was found to be optimal.[5] 3. Systematically vary the molar ratio in small-scale experiments to determine the optimum for your specific conditions. |
| Inefficient Catalyst | 1. Catalyst Concentration: Ensure the correct amount of catalyst is used. For mercury-catalyzed reactions, this is often around 2% of the weight of the organic acid.[4][9] For enzymatic reactions, catalyst concentration should be optimized; a maximum yield was achieved at 50 mg/mL for CAL-B in one study.[5] 2. Catalyst Activity: Verify the activity of your catalyst. Mercury salts can be deactivated, and enzymes can lose activity over time or under improper storage. Use fresh or properly stored catalysts. 3. Alternative Catalysts: If using mercury catalysts, consider less toxic and potentially more stable alternatives like palladium (II) salts.[3] For enzymatic routes, screen different lipases (e.g., Novozym 435, Lipozyme TL IM) as their effectiveness can vary.[7] |
| Incorrect Reaction Temperature | 1. Consult literature for the optimal temperature for your specific catalyst system. Chemical synthesis using mercury catalysts is often performed at reflux (around 80°C).[1] 2. Enzymatic reactions are highly temperature-sensitive. For example, an optimal temperature of 40°C was identified for puerarin (B1673276) palmitate synthesis using Novozym 435.[7] 3. Overheating during distillation to remove excess reactants can cause product decomposition.[9] Maintain the pot temperature below 110-125°C during this step.[4][9] |
| Presence of Water | 1. Water can interfere with the reaction, especially in chemical synthesis. Ensure all reactants and glassware are thoroughly dry. 2. In some esterification reactions, the use of molecular sieves can enhance the yield by removing the water by-product.[5] |
| Side Reactions | 1. The formation of by-products like ethylidene derivatives and carboxylic anhydrides reduces the yield.[1] Using milder reaction conditions (e.g., lower temperature for a longer duration) can sometimes minimize these side reactions.[9] 2. To prevent the formation of carboxylic anhydride, an alkanesulfonic acid can be used instead of sulfuric acid in the catalyst system.[1] |
Issue 2: Product Polymerization During Synthesis or Purification
Question: My product is polymerizing in the reactor or during distillation, leading to yield loss and equipment fouling. What should I do?
Answer: Vinyl monomers like this compound are susceptible to polymerization, especially at high temperatures or in the presence of oxygen.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Oxygen Presence | 1. Conduct all operations under an inert atmosphere, such as nitrogen, to minimize polymerization initiated by oxygen.[4] |
| Excessive Heat | 1. Reaction: Avoid unnecessarily high reaction temperatures. While heat is required to drive the reaction, excessive temperatures can initiate polymerization.[9] Stick to the lowest effective temperature. 2. Distillation: Overheating during the purification step is a common cause of polymerization. When distilling off excess vinyl acetate, ensure the pot temperature does not exceed 125°C.[4] Use vacuum distillation to lower the boiling point of the product and reduce the required temperature. |
| Lack of Inhibitor | 1. For storage or if polymerization is a persistent issue during purification, consider adding a suitable polymerization inhibitor like monomethyl ether of hydroquinone (B1673460) (MEHQ). |
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Yield in Enzymatic Synthesis
| Parameter | Variation | Substrates | Catalyst | Yield (%) | Reference |
| Molar Ratio | 1:3 (Glucose:this compound) | Glucose, this compound | CAL-B | 31.8 ± 1.2 | [5] |
| Enzyme Conc. | 50 mg/mL | Glucose, this compound | CAL-B | Max Yield | [5] |
| Temperature | 40°C | Puerarin, Palmitic Anhydride | Novozym 435 | 95.85 (Conversion) | [7] |
| Temperature | 50°C | Glucose, this compound | CAL-B | 31.8 ± 1.2 | [5] |
| Temperature | 55°C | Ascorbic Acid, Palmitic Acid | Novozym 435 | 81 | [11] |
Table 2: Conditions for Chemical Synthesis of Vinyl Esters
| Reactant 1 | Reactant 2 | Catalyst System | Temperature | Time | Yield (%) | Reference |
| Palmitic Acid | Vinyl Acetate | Mercuric Acetate, Sulfuric Acid | Reflux (~80°C) | 2 hours | Not specified | [1] |
| Lauric Acid | Vinyl Acetate | Mercuric Acetate, Sulfuric Acid | Reflux | 3 hours | ~75-80 | [4] |
| Palmitic Acid | Vinyl Acetate | Palladium Catalyst | ~100°C | Until conversion | >60 (Conversion) | [2] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Transesterification (Mercury Catalyst)
This protocol is adapted from established methods for synthesizing vinyl esters of fatty acids.[1][4]
Materials:
-
Palmitic Acid
-
Vinyl Acetate (freshly distilled)
-
Mercuric Acetate
-
100% Sulfuric Acid (or an alkanesulfonic acid)[1]
-
Sodium Acetate
-
Round-bottom, three-necked flask
-
Reflux condenser, thermometer, gas inlet tube
-
Nitrogen gas supply
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: Assemble the flask with the thermometer, reflux condenser, and a gas inlet tube. Ensure the entire system can be maintained under a nitrogen atmosphere to minimize polymerization.[4]
-
Reactant Charging: To the flask, add palmitic acid and an excess of freshly distilled vinyl acetate (e.g., a 1:6 molar ratio of acid to vinyl acetate).[9]
-
Catalyst Addition: While stirring, add mercuric acetate (approx. 2% of the weight of the palmitic acid).[4] Allow it to dissolve.
-
Initiation: Cautiously add a small amount of 100% sulfuric acid dropwise (e.g., 0.3-0.4% of the weight of the palmitic acid).[4] An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours under a steady stream of nitrogen.[1][4]
-
Neutralization: Cool the solution and add sodium acetate to neutralize the sulfuric acid catalyst.
-
Purification - Step 1 (Removal of Excess Vinyl Acetate): Arrange the apparatus for distillation. Distill off the excess vinyl acetate at atmospheric pressure. Do not allow the pot temperature to exceed 125°C.[4]
-
Purification - Step 2 (Product Isolation): Once the excess vinyl acetate is removed, distill the remaining crude product under reduced pressure (vacuum distillation) to isolate the this compound.
Protocol 2: Enzymatic Synthesis (Immobilized Lipase)
This protocol is a generalized procedure based on lipase-catalyzed esterification.[5][6][7]
Materials:
-
Palmitic Acid
-
Vinyl Acetate (or other acyl donor)
-
Immobilized Lipase (e.g., Novozym 435 or CAL-B)
-
Organic Solvent (e.g., 2-methyl-2-butanol, or a mixture of tert-pentanol and DMSO)[6][11]
-
Shaking incubator or stirred reactor
-
Molecular sieves (optional, to remove water)[5]
-
Filtration setup
Procedure:
-
Reactant Preparation: Dissolve palmitic acid in the chosen organic solvent within the reaction vessel. Add the desired molar equivalent of vinyl acetate.
-
Catalyst Addition: Add the immobilized lipase to the mixture (e.g., at a concentration of 10-50 g/L).[5][7] If using, add molecular sieves.
-
Reaction: Place the vessel in a shaking incubator set to the optimal temperature (e.g., 40-55°C) and agitation speed (e.g., 180 rpm).[6][7]
-
Monitoring: Allow the reaction to proceed for the optimized duration (e.g., 18-48 hours). The reaction progress can be monitored by taking small aliquots and analyzing them via techniques like HPLC or GC.
-
Catalyst Recovery: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be further purified by methods such as crystallization or column chromatography to obtain pure this compound.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Decision-making flowchart for low yield issues.
References
- 1. US3158633A - Process for preparation of vinyl esters - Google Patents [patents.google.com]
- 2. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cas 693-38-9,PALMITIC ACID VINYL ESTER | lookchem [lookchem.com]
- 9. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Vinyl Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of vinyl esters.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the different synthetic routes for vinyl esters.
Synthesis Route 1: From Epoxy Resins and Unsaturated Carboxylic Acids
This method involves the esterification of an epoxy resin with an unsaturated monocarboxylic acid, such as methacrylic acid or acrylic acid.
Question: My reaction mixture is showing signs of premature polymerization and gelation. How can I prevent this?
Answer:
Premature polymerization is a common issue in this synthesis, leading to increased viscosity and potentially irreversible gelation. This is primarily due to the free-radical polymerization of the vinyl groups at elevated temperatures.
Troubleshooting Steps:
-
Inhibitor Addition: The most effective way to prevent premature polymerization is to add a free-radical inhibitor to the reaction mixture. Hydroquinone (B1673460) is a commonly used inhibitor.[1] A typical concentration is around 0.03% of the total weight of the epoxy resin.[1]
-
Temperature Control: Maintain the reaction temperature within the optimal range. While higher temperatures can accelerate the desired esterification reaction, they also significantly increase the rate of polymerization. A study on the synthesis of a vinyl ester resin from a bisphenol-A based epoxy and methacrylic acid showed that the reaction can be successfully carried out in the temperature range of 90-120°C.[2][3]
-
Oxygen Control: While counterintuitive for radical reactions, in some systems, the presence of a small amount of oxygen can aid phenolic inhibitors in preventing polymerization. However, for vinyl acetate (B1210297), oxygen can be destabilizing at elevated temperatures.[4] It is crucial to understand the specific requirements of your inhibitor system. For syntheses involving bubbling of air, ensure a controlled and consistent flow.[5]
Question: I am observing the formation of an ether byproduct. How can I minimize this side reaction?
Answer:
Etherification between the hydroxyl groups of the epoxy resin backbone and other epoxy groups is a potential side reaction that leads to branching and an increase in viscosity.[2]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical in directing the reaction towards the desired esterification. While basic catalysts like triethylamine (B128534) are effective for the primary reaction, certain compound catalysts can lower the required reaction temperature, thereby minimizing side reactions.[2]
-
Temperature Optimization: As with polymerization, lower reaction temperatures generally suppress the etherification side reaction. One study demonstrated that at temperatures between 90-120°C, with triethylamine as the catalyst, no significant etherification was observed.[2][3]
-
Stoichiometry Control: Ensure an appropriate molar ratio of the epoxy resin to the unsaturated carboxylic acid. An excess of the carboxylic acid can help to drive the esterification reaction to completion before significant etherification occurs.
Synthesis Route 2: Palladium-Catalyzed Vinylation (Heck Reaction)
This route typically involves the coupling of an aryl or vinyl halide with a vinylating agent in the presence of a palladium catalyst and a base.
Question: My Heck vinylation reaction is showing low to no yield of the desired vinyl ester. What are the possible causes and solutions?
Answer:
Low or no yield in a Heck reaction can be attributed to several factors, primarily related to the catalyst's activity and stability.
Troubleshooting Steps:
-
Catalyst Activation and Deactivation:
-
Pre-catalyst Reduction: Many Heck reactions use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) which needs to be reduced in situ to the active Pd(0) species.[4] If this reduction is inefficient, the reaction will not proceed. Ensure your reaction conditions are suitable for this reduction.
-
Catalyst Decomposition: The active Pd(0) catalyst can be unstable and decompose to inactive palladium black, especially at high temperatures.[6][7] If you observe the formation of a black precipitate, it's a sign of catalyst deactivation. To mitigate this, consider using a more stabilizing ligand or lowering the reaction temperature.[7]
-
-
Ligand Selection: The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[4] For unreactive aryl chlorides, bulky, electron-rich phosphine ligands are often required.[6] If your reaction is sluggish, screen a few different ligands with varying steric and electronic properties.
-
Base Selection: The base plays a critical role in regenerating the active catalyst at the end of the catalytic cycle.[4] Common bases include triethylamine and sodium acetate. The choice of base can also influence the formation of side products.[6]
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[6] Optimize the temperature to find a balance between reactivity and catalyst stability.
-
Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the catalyst. Common solvents include DMF, NMP, and dioxane.[8]
-
Question: I am observing the formation of stilbenes and other byproducts in my Heck vinylation. How can I improve the selectivity?
Answer:
The formation of symmetrical stilbenes is a common side reaction in the Heck vinylation of aryl halides with ethylene (B1197577), arising from a secondary Heck reaction between the product and the starting material.[9]
Troubleshooting Steps:
-
Control of Reaction Pressure (for ethylene): When using ethylene as the vinylating agent, elevated pressures are often required to suppress the formation of stilbene (B7821643) byproducts.[9]
-
Base and Additives: The addition of certain bases or silver salts can facilitate the desired reductive elimination step, reducing the likelihood of alkene isomerization and other side reactions.[4]
-
Substrate Reactivity: The nature of the aryl halide can influence the propensity for side reactions. Electron-deficient aryl halides are generally more reactive and may require milder conditions.[10]
Synthesis Route 3: Transvinylation
Transvinylation involves the transfer of a vinyl group from a vinyl ester (commonly vinyl acetate) to a carboxylic acid, catalyzed by a transition metal, typically palladium or ruthenium.
Question: My transvinylation reaction is suffering from extensive homopolymerization of vinyl acetate. How can I prevent this?
Answer:
The homopolymerization of the vinyl acetate reactant is a significant side reaction that can reduce the yield of the desired vinyl ester and complicate purification.
Troubleshooting Steps:
-
Inhibitor Addition: The use of a suitable polymerization inhibitor is essential. Phenothiazine is an effective inhibitor for transvinylation reactions.[11]
-
Temperature Control: The reaction should be carried out at a temperature that is high enough to facilitate the transvinylation but low enough to minimize the thermal polymerization of vinyl acetate. For palladium-catalyzed reactions, temperatures are often maintained at or below 100°C to ensure catalyst stability.[11]
-
Catalyst Stability: Catalyst deactivation can lead to longer reaction times, increasing the opportunity for polymerization. Using stable catalyst complexes, such as palladium acetate with bidentate ligands like 2,2'-bipyridyl or 1,10-phenanthroline (B135089), can improve catalyst lifetime.[3]
Question: The catalyst in my transvinylation reaction appears to be deactivating quickly. What can I do to improve its stability and lifetime?
Answer:
Catalyst deactivation is a common issue in palladium-catalyzed transvinylation, often leading to incomplete conversion.[12]
Troubleshooting Steps:
-
Ligand Stabilization: Complexing the palladium catalyst with stabilizing ligands is a key strategy to prevent its reduction to inactive palladium metal.[3] Di-imine ligands such as 1,10-phenanthroline and 2,2'-bipyridyl have been shown to be effective.[3]
-
Successive Catalyst Addition: For reactions that are prone to rapid catalyst deactivation, a strategy of successive additions of the catalyst can be employed to achieve higher conversions.[12]
-
Reaction Conditions:
-
Temperature: Maintaining a controlled temperature is crucial, as higher temperatures can accelerate catalyst decomposition.
-
Solvent: The choice of solvent can impact catalyst solubility and stability. In some cases, using an excess of vinyl acetate can also serve as the solvent.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of side reactions in vinyl ester synthesis?
A1: The primary side reactions depend on the synthetic route. For synthesis from epoxy resins, the main side reactions are premature polymerization of the vinyl groups and etherification between hydroxyl and epoxy groups.[2] In palladium-catalyzed vinylation (Heck reaction), common side reactions include catalyst deactivation, homocoupling of the aryl halide, and formation of byproducts like stilbenes.[6][9] For transvinylation reactions, the most significant side reaction is the homopolymerization of the vinyl ester reactant (e.g., vinyl acetate).[11]
Q2: How does temperature affect side reactions in vinyl ester synthesis?
A2: In general, higher reaction temperatures increase the rate of most side reactions. In the synthesis from epoxy resins, elevated temperatures promote both premature polymerization and etherification.[2] In palladium-catalyzed reactions, high temperatures can lead to faster catalyst decomposition.[6] For transvinylation, higher temperatures increase the risk of vinyl acetate homopolymerization.[11] Therefore, careful control and optimization of the reaction temperature are crucial for minimizing side products.
Q3: What is the role of inhibitors in vinyl ester synthesis?
A3: Inhibitors are critical for preventing the premature polymerization of vinyl groups, which is a common problem in many vinyl ester synthesis methods. They act as radical scavengers, stopping the chain reaction of polymerization. Common inhibitors include hydroquinone and phenothiazine.[1][11] The concentration of the inhibitor needs to be carefully controlled, as too little will be ineffective, and too much may slow down the desired reaction or require removal in a subsequent step.
Q4: How can I monitor the progress of my vinyl ester synthesis and the formation of side products?
A4: Several analytical techniques can be used. Fourier-transform infrared (FTIR) spectroscopy is useful for monitoring the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of the ester carbonyl peak (around 1720 cm⁻¹) in the synthesis from epoxy resins.[2] Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information and help to identify and quantify both the desired product and any byproducts. Chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are excellent for monitoring the conversion of reactants and the formation of products and byproducts over time.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield of the desired vinyl ester and the formation of side products.
| Synthesis Route | Parameter | Effect on Main Product Yield | Effect on Side Reactions | Reference |
| From Epoxy Resins | Temperature | Increased rate up to an optimum, then potential decrease due to side reactions. | Higher temperatures increase the rate of both polymerization and etherification.[2] | [2][3] |
| Catalyst Concentration | Generally increases the reaction rate. | Improper catalyst choice can promote side reactions. | ||
| Palladium-Catalyzed Vinylation | Catalyst Loading | Increased loading can improve yield for difficult substrates. | Higher loadings may not necessarily reduce side product formation. | [9] |
| Ligand Choice | Crucial for achieving high yields, especially with less reactive halides.[6] | Can significantly impact selectivity and suppress byproduct formation. | [6] | |
| Base | Essential for catalyst turnover and achieving good yields. | The choice of base can influence the formation of byproducts.[6] | [4] | |
| Transvinylation | Inhibitor Concentration | Minimal effect on the main reaction rate at optimal concentrations. | Crucial for preventing the homopolymerization of vinyl acetate. | [11] |
| Catalyst Stability | Stable catalysts lead to higher conversions and yields. | Deactivated catalysts can lead to longer reaction times and more polymerization.[12] | [3][12] |
Experimental Protocols
Protocol 1: Synthesis of Vinyl Ester from Bisphenol A Diglycidyl Ether and Methacrylic Acid
This protocol is designed to minimize premature polymerization and etherification side reactions.
Materials:
-
Bisphenol A diglycidyl ether (epoxy resin)
-
Methacrylic acid
-
Triethylamine (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add the epoxy resin and toluene.
-
Begin stirring and heat the mixture to 60°C to dissolve the resin.
-
Add the hydroquinone inhibitor (approximately 0.03% of the epoxy resin weight) and stir until dissolved.[1]
-
Add the triethylamine catalyst (approximately 1% of the total weight of the epoxy resin).[1]
-
Slowly add the methacrylic acid to the reaction mixture.
-
Increase the temperature to 90-100°C and maintain it for 4-6 hours.[1]
-
Monitor the reaction progress by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value is below a desired level (e.g., <10 mg KOH/g).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure to obtain the vinyl ester resin.
Protocol 2: Palladium-Catalyzed Vinylation of an Aryl Bromide
This protocol provides a general procedure for a Heck vinylation reaction with troubleshooting considerations.
Materials:
-
Aryl bromide
-
Vinylating agent (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Tri(o-tolyl)phosphine (ligand)
-
Triethylamine (base)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a reaction vessel, combine the aryl bromide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed DMF, triethylamine, and the vinylating agent.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
If the reaction stalls (as indicated by no further consumption of the starting material), consider the following troubleshooting steps:
-
If palladium black has precipitated, the catalyst has likely deactivated. The reaction may need to be restarted with a more stable ligand or at a lower temperature.
-
If starting material remains but no product is formed, there may be an issue with catalyst activation.
-
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction mixture by filtering off any solids, and then perform an appropriate extraction and purification (e.g., column chromatography) to isolate the desired vinyl ester.
Visualizations
Troubleshooting Workflow for Vinyl Ester Synthesis
References
- 1. ripublication.com [ripublication.com]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nanoient.org [nanoient.org]
- 9. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0494016B1 - Process for transvinylation and its application - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Enzymatic Acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding low conversion rates in enzymatic acylation experiments.
Troubleshooting Guides
Low conversion rates in enzymatic acylation can be attributed to a variety of factors, including issues with the enzyme, substrates, or reaction conditions. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Suboptimal Enzyme Activity or Stability
The performance of the enzyme is paramount for a successful acylation reaction. Low activity or instability can significantly hinder conversion rates.
Question: My conversion rate is low, and I suspect an issue with my enzyme. What should I investigate?
Answer:
Several factors related to the enzyme itself can lead to low conversion rates. Here’s a step-by-step guide to troubleshoot enzyme-related issues:
-
Enzyme Inactivation by Solvent: Organic solvents are often necessary to dissolve substrates but can be detrimental to enzyme stability. Polar solvents, in particular, can strip the essential layer of water from the enzyme, leading to denaturation.[1][2]
-
Solution: Screen a variety of organic solvents with different polarities. Hydrophobic solvents (high log P) generally have a lower tendency to inactivate enzymes.[1] Consider using a biphasic system or enzyme immobilization to protect the enzyme from the bulk organic phase.
-
-
Incorrect Enzyme Concentration: The amount of enzyme used directly impacts the reaction rate.
-
Suboptimal Temperature: Every enzyme has an optimal temperature for activity. Deviations from this temperature can lead to a significant decrease in reaction rate or even denaturation.[5]
-
Suboptimal pH: The pH of the reaction medium can influence the ionization state of the enzyme's active site and its overall conformation, thereby affecting its activity.[7]
-
Solution: The optimal pH for lipases is often in the range of 7 to 10.[8] It is crucial to determine and maintain the optimal pH for your enzyme. The concept of "pH memory," where the enzyme's activity in an organic solvent is influenced by the pH of the last aqueous solution it was in, should also be considered.[1]
-
-
Enzyme Inhibition: The presence of inhibitors in the reaction mixture can significantly reduce enzyme activity. This can include byproducts of the reaction or contaminants in the substrates.[9]
-
Solution: Identify potential inhibitors. Product inhibition can sometimes be mitigated by in-situ product removal. Ensure the purity of your substrates and solvents.
-
Issue 2: Problems with Substrates and Acyl Donors
The nature and concentration of the substrates and the choice of acyl donor are critical for achieving high conversion.
Question: I have optimized my enzyme conditions, but the conversion is still low. What substrate-related factors should I consider?
Answer:
If enzyme activity is not the limiting factor, the issue may lie with the substrates or the acyl donor.
-
Poor Substrate Solubility: For the reaction to occur, both the substrate and the acyl donor must be sufficiently soluble in the reaction medium.
-
Solution: Select a solvent system that can dissolve both the (often polar) substrate and the (often non-polar) acyl donor.[10] Solvent mixtures can sometimes provide the necessary solubility for both components.
-
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme's activity.[11][12]
-
Solution: Investigate the effect of substrate concentration on the reaction rate. If substrate inhibition is observed, operating at a lower substrate concentration or using a fed-batch approach may be necessary.
-
-
Inappropriate Acyl Donor: The choice of acyl donor can significantly impact the reaction equilibrium and rate.[13][14]
-
Solution: Activated acyl donors, such as vinyl esters, are often used to drive the reaction to completion by making the reaction irreversible.[13][15] The leaving group of the acyl donor can also affect the reaction. Experiment with different acyl donors to find the most efficient one for your specific reaction.
-
Issue 3: Suboptimal Reaction Conditions
The overall environment of the reaction plays a crucial role in the final conversion.
Question: What are the key reaction conditions I need to optimize for my enzymatic acylation?
Answer:
Beyond enzyme and substrate-specific issues, the overall reaction environment must be carefully controlled.
-
Water Content (Water Activity): Water is essential for enzyme activity, but an excess can promote the reverse reaction (hydrolysis), especially in esterification.[16][17]
-
Solution: The optimal water activity (a_w) is a critical parameter to optimize. For many lipase-catalyzed esterifications, a low water activity is preferred to shift the equilibrium towards synthesis.[17][18] This can be controlled by adding a specific amount of water to the reaction medium or by using salt hydrates.[16]
-
-
Mass Transfer Limitations (for immobilized enzymes): If the enzyme is immobilized, the rate of diffusion of substrates to the enzyme's active site and the diffusion of products away from it can be the rate-limiting step.
-
Solution: Increase the agitation speed to reduce external mass transfer limitations. The particle size of the immobilized support can also be optimized to minimize internal mass transfer limitations.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right organic solvent for my enzymatic acylation? A1: The ideal solvent should provide good solubility for both the substrate and the acyl donor while maintaining high enzyme activity and stability. Generally, hydrophobic solvents (log P > 2) are less likely to inactivate enzymes.[1][2] It is recommended to screen a range of solvents with varying polarities to find the optimal one for your specific system.
Q2: What is the optimal temperature for a typical lipase-catalyzed acylation? A2: The optimal temperature can vary depending on the specific lipase (B570770). However, many lipases exhibit optimal activity in the range of 40-60°C.[19] It is important to experimentally determine the optimal temperature for your enzyme, as exceeding this can lead to rapid denaturation.[5]
Q3: Can the acyl donor also act as an inhibitor? A3: Yes, in some cases, a high concentration of the acyl donor can lead to enzyme inhibition. It is advisable to evaluate the effect of the acyl donor concentration on the reaction rate to identify any potential inhibitory effects.
Q4: How can I monitor the progress of my enzymatic acylation reaction? A4: The reaction progress can be monitored by taking aliquots at different time points and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15][20] This will allow you to determine the consumption of substrates and the formation of the product over time.
Q5: My reaction stops before reaching completion. What could be the cause? A5: This could be due to several factors:
-
Reaching Equilibrium: The reaction may have reached its thermodynamic equilibrium. Using an activated acyl donor can help drive the reaction to completion.[13]
-
Enzyme Deactivation: The enzyme may be losing activity over time under the reaction conditions.
-
Product Inhibition: The accumulation of the product may be inhibiting the enzyme.
-
Change in Water Activity: In esterification reactions, the water produced as a byproduct can shift the equilibrium towards hydrolysis.[17]
Data Presentation
Table 1: Effect of Solvent Polarity (log P) on Lipase Activity
| Solvent | Log P | Relative Lipase Activity (%) |
| n-Hexane | 3.5 | 100 |
| Toluene | 2.5 | 85 |
| tert-Butanol | 0.4 | 50 |
| Acetonitrile | -0.3 | 20 |
| Dimethyl Sulfoxide (DMSO) | -1.3 | <10 |
Note: This table provides a general trend. The actual activity will depend on the specific enzyme and substrates.
Table 2: General Optimal Conditions for Common Lipases in Acylation
| Lipase Source | Optimal Temperature (°C) | Optimal pH |
| Candida antarctica Lipase B (CALB) | 40 - 60 | 7.0 - 9.0 |
| Pseudomonas cepacia Lipase (PCL) | 40 - 50 | 7.0 - 8.0 |
| Rhizomucor miehei Lipase (RML) | 45 - 55 | 6.5 - 8.5 |
| Aspergillus niger Lipase | 35 - 45 | 5.0 - 7.0 |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Acylation
This protocol describes a general method for performing an enzymatic acylation reaction in an organic solvent.
-
Substrate Preparation: Dissolve the substrate (e.g., a flavonoid) and the acyl donor (e.g., vinyl acetate) in the selected organic solvent (e.g., tert-butanol) in a sealed reaction vessel.[15][20]
-
Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme TL IM) to the reaction mixture.[20]
-
Reaction Incubation: Incubate the reaction mixture at the desired temperature (e.g., 60°C) with vigorous shaking.[15][20]
-
Reaction Monitoring: At regular intervals, take aliquots of the reaction mixture, dilute them with a suitable solvent (e.g., methanol), and analyze by HPLC or TLC to monitor the formation of the product and the consumption of the substrate.[15][20]
-
Reaction Termination and Product Purification: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The solvent can then be evaporated, and the product purified using techniques such as flash chromatography.[20]
Protocol 2: Assay for Determining Lipase Activity
This protocol provides a method for determining the activity of a lipase using a colorimetric assay with p-nitrophenyl palmitate (pNPP) as the substrate.[8]
-
Reagent Preparation:
-
Prepare a solution of pNPP in a suitable solvent (e.g., isopropanol).
-
Prepare a buffer solution at the optimal pH for the enzyme (e.g., Tris-HCl, pH 8.0).
-
-
Reaction Mixture: In a microplate well or a cuvette, mix the buffer solution and the pNPP solution.
-
Enzyme Addition: Add a known amount of the lipase solution to initiate the reaction.
-
Absorbance Measurement: Immediately start monitoring the increase in absorbance at 410 nm, which corresponds to the release of p-nitrophenol.
-
Activity Calculation: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Visualizations
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. snabbiology.co.uk [snabbiology.co.uk]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 12. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic acylation : assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC15576H [pubs.rsc.org]
- 14. Enzymatic acylation: assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vinyl Palmitate Synthesis Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of vinyl palmitate. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the lipase-catalyzed synthesis of this compound?
While specific kinetic data for the synthesis of this compound is not extensively reported, analogous lipase-catalyzed esterification reactions involving palmitic acid or vinyl esters provide valuable insights. The optimal temperature for the synthesis of similar palmitate esters, such as lauryl palmitate and ascorbyl palmitate, typically falls within the range of 40°C to 60°C.[1][2][3] For instance, the synthesis of lauryl palmitate using Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B) showed an optimum temperature of 40°C.[2][4] Similarly, the highest yield for ascorbyl palmitate synthesis using Novozym 435 was achieved at 55°C.[3][5] It is crucial to determine the optimal temperature empirically for your specific reaction system, as it is dependent on the lipase source, immobilization method, and reaction medium.[5]
Q2: How does temperature affect the reaction rate of this compound synthesis?
Generally, an increase in temperature leads to a higher reaction rate due to increased molecular motion and collision frequency between the enzyme and substrates. However, temperatures exceeding the enzyme's optimal range can lead to thermal denaturation, causing a rapid decrease in activity and, consequently, a lower reaction rate. For Novozym 435, a commonly used lipase, it has been reported to work suitably up to 69°C, with thermal inactivation becoming a significant factor at higher temperatures.[5]
Q3: What is the typical kinetic model for lipase-catalyzed this compound synthesis?
The lipase-catalyzed transesterification for the synthesis of vinyl esters generally follows a Ping-Pong Bi-Bi mechanism.[6][7] In this model, the lipase first reacts with the acyl donor (e.g., a vinyl ester) to form an acyl-enzyme intermediate, releasing the first product. Subsequently, the acyl-enzyme intermediate reacts with the acyl acceptor (an alcohol) to form the final ester product and regenerate the free enzyme.
Q4: Can high temperatures lead to undesirable side reactions?
Yes, excessively high temperatures can promote side reactions and potentially lead to the degradation of substrates or products. More importantly, high temperatures can cause the irreversible denaturation of the lipase, leading to a loss of catalytic activity.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal Temperature: The reaction temperature is either too low, resulting in a very slow reaction rate, or too high, causing enzyme denaturation. | - Determine the optimal temperature for your specific lipase by performing the reaction at a range of temperatures (e.g., 30°C to 70°C). - Consult literature for the optimal temperature range of the specific lipase being used. For instance, Novozym 435 is known to be stable up to 80-100°C in some applications.[8] |
| Enzyme Inactivation: The lipase may have lost its activity due to improper storage, handling, or exposure to harsh reaction conditions (e.g., extreme pH or temperature). | - Ensure the enzyme is stored at the recommended temperature. - Avoid repeated freezing and thawing of the enzyme solution. - Check the pH of the reaction medium to ensure it is within the optimal range for the lipase. | |
| Poor Substrate Solubility: Palmitic acid or its vinyl ester may have limited solubility in the reaction medium at lower temperatures, reducing their availability to the enzyme. | - Increase the reaction temperature to improve substrate solubility, while staying within the optimal range for the enzyme. - Consider using a co-solvent to enhance the solubility of the substrates. | |
| Reaction Rate Decreases Over Time | Enzyme Denaturation: Prolonged exposure to even moderately high temperatures can lead to gradual denaturation of the lipase. | - Evaluate the thermal stability of the immobilized lipase under your reaction conditions. - Consider using a lower reaction temperature for longer reaction times to preserve enzyme activity. |
| Product Inhibition: The accumulation of the product (this compound) or by-products may inhibit the enzyme's activity. | - Periodically remove the product from the reaction mixture if feasible. - Investigate the kinetic profile to determine if product inhibition is a significant factor. | |
| Water Content: In esterification reactions, the accumulation of water as a by-product can shift the equilibrium back towards the reactants, reducing the net forward reaction rate. | - Use a dehydrating agent, such as molecular sieves, in the reaction mixture.[5] - Conduct the reaction under vacuum to remove water as it is formed. | |
| Inconsistent Results Between Batches | Temperature Fluctuations: Inconsistent temperature control can lead to variability in reaction rates and yields. | - Ensure the reaction vessel is well-insulated and the temperature is precisely controlled and monitored throughout the experiment. |
| Inhomogeneous Mixture: Poor mixing can result in localized temperature gradients and substrate concentration differences. | - Use adequate agitation to ensure a homogenous reaction mixture. |
Quantitative Data
The following table summarizes the effect of temperature on the yield of analogous lipase-catalyzed palmitate ester syntheses. This data can serve as a reference for designing experiments for this compound synthesis.
| Product | Lipase | Temperature (°C) | Yield/Conversion (%) | Reference |
| Ascorbyl Palmitate | Novozym 435 | 41 | ~65 | [5] |
| 55 | 81 | [5] | ||
| 69 | ~75 | [5] | ||
| Lauryl Palmitate | Novozym 435 | 40 | >90 | [2][4] |
| Puerarin Palmitate | Novozym 435 | 30 | 93.53 | [9] |
| 40 | 95.85 | [9] | ||
| 50 | 95.10 | [9] | ||
| 60 | 94.90 | [9] | ||
| Cetyl Palmitate | Lipozyme RM IM | 60 | - | [10] |
| 70 | Optimal | [10] | ||
| 80 | - | [10] | ||
| 87 | - | [10] |
Experimental Protocols
Protocol for Determining the Optimal Temperature for this compound Synthesis
This protocol outlines a general procedure to determine the effect of temperature on the yield of this compound synthesized via lipase-catalyzed transesterification.
Materials:
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Vinyl Acetate (B1210297) (Acyl Donor)
-
Palmitic Acid (Acyl Acceptor)
-
Anhydrous organic solvent (e.g., n-hexane, toluene)
-
Molecular Sieves (3Å, activated)
-
Thermostated reaction vessel with magnetic stirring
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Substrate Preparation: In a series of temperature-controlled reaction vessels, prepare the reaction mixture by dissolving palmitic acid in the organic solvent. Add vinyl acetate to the mixture. A typical molar ratio of vinyl acetate to palmitic acid to start with is 2:1.
-
Enzyme and Water Removal: Add the immobilized lipase (e.g., 10% by weight of substrates) and activated molecular sieves (e.g., 20% by weight of substrates) to each reaction vessel.
-
Reaction Incubation: Set each reaction vessel to a different temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) and begin stirring at a constant rate (e.g., 200 rpm).
-
Reaction Monitoring: At regular time intervals (e.g., every hour for 8 hours), withdraw a small aliquot from each reaction vessel.
-
Sample Preparation for Analysis: Immediately quench the reaction in the aliquot, for example, by adding a cold solvent and filtering out the enzyme. Prepare the sample for GC or HPLC analysis according to your established analytical method.
-
Analysis: Analyze the samples to determine the concentration of this compound.
-
Data Interpretation: Plot the yield of this compound as a function of time for each temperature. The initial reaction rate can be determined from the slope of the initial linear portion of the curve. The optimal temperature is the one that provides the highest yield in a reasonable amount of time without significant enzyme deactivation.
Signaling Pathways and Workflows
Lipase-Catalyzed Transesterification: Ping-Pong Bi-Bi Mechanism
The following diagram illustrates the Ping-Pong Bi-Bi kinetic mechanism, which is characteristic of many lipase-catalyzed transesterification reactions for the synthesis of vinyl esters.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed this compound synthesis.
Experimental Workflow for Temperature Optimization
This diagram outlines the logical flow of an experiment designed to determine the optimal temperature for this compound synthesis.
Caption: Workflow for optimizing the reaction temperature.
References
- 1. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 2. Biodiesel Production Using Palm Oil with a MOF-Lipase B Biocatalyst from Candida Antarctica: A Kinetic and Thermodynamic Study | MDPI [mdpi.com]
- 3. Kinetic modeling and optimization of immobilized candida antarctica lipase b catalysed synthesis of butyl-4-methyl-3-oxopentanoate using response surface methodology - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of acyl transfer reactions in organic media catalysed by Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Vinyl Ester Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during vinyl ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in vinyl ester synthesis?
A1: Vinyl ester synthesis, typically the reaction of an epoxy resin with an unsaturated carboxylic acid like methacrylic or acrylic acid, commonly employs basic catalysts. These include tertiary amines (e.g., triethylamine, tripropylamine, tributylamine), phosphines (e.g., triphenylphosphine), and quaternary ammonium (B1175870) salts.[1][2] Ion-exchange resins, particularly strong base anion-exchange resins, are also utilized as heterogeneous catalysts.[3]
Q2: What are the primary causes of catalyst deactivation in this process?
A2: Catalyst deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[4]
-
Poisoning: Impurities in the reactants can strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction.[5]
-
Fouling/Coking: The deposition of polymeric byproducts or coke on the catalyst surface can physically block active sites and pores. This is particularly relevant for ion-exchange resins operating in viscous, polymerizing media.[6][7]
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose. For instance, tertiary amines can undergo thermal degradation, leading to a loss of catalytic activity.[8][9]
-
Leaching: Active components of a heterogeneous catalyst can dissolve into the reaction medium, leading to an irreversible loss of activity.[10]
-
Mechanical Stress: For solid catalysts like ion-exchange resins, mechanical agitation and swelling can cause the resin beads to fracture, reducing their effectiveness.[11]
Q3: How does reaction temperature influence catalyst performance and stability?
A3: Temperature is a critical parameter. While higher temperatures increase the reaction rate, they can also accelerate catalyst deactivation. For tertiary amine catalysts, elevated temperatures can lead to thermal degradation.[8][12] High temperatures (above 400°C) can also promote the formation of coke, leading to fouling.[6] It is crucial to operate within the optimal temperature range for the specific catalyst to balance reaction kinetics and catalyst lifespan.
Q4: Can impurities in the reactants affect the catalyst?
A4: Yes, impurities are a major cause of catalyst poisoning. In the context of vinyl ester synthesis, acidic impurities can neutralize basic amine catalysts. Water can also interfere with certain catalysts and reaction mechanisms.[13] Impurities in feedstocks, such as sulfur compounds or metals, are well-known poisons for many types of catalysts.[5] Therefore, using high-purity epoxy resins and carboxylic acids is essential for maintaining catalyst activity.
Troubleshooting Guides
Q1: My reaction is proceeding very slowly or has stalled completely. What are the likely catalyst-related causes?
A1: A slow or stalled reaction is a common issue that often points to a problem with the catalyst system.
-
Insufficient Catalyst Concentration: The catalyst level may be too low for the reaction conditions. Low levels of catalyst and promoter can lead to incomplete polymerization.[5]
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning from impurities in the reactants, thermal degradation from excessive temperatures, or fouling from byproduct deposition.[6][8]
-
Poor Mixing: In heterogeneous catalysis (e.g., with ion-exchange resins), inadequate mixing can lead to mass transfer limitations, preventing reactants from reaching the active sites.
-
Low Temperature: The reaction temperature may be too low, resulting in slow kinetics. Low temperatures are detrimental to the final cure of the resin.[5]
Q2: The vinyl ester resin is gelling prematurely. Could this be a catalyst issue?
A2: Premature gelling is often related to uncontrolled polymerization, where the catalyst can play a significant role.
-
Excessive Catalyst Concentration: Over-catalyzation can accelerate the formation of free radicals, leading to a rapid, uncontrolled reaction and premature gelation.[5]
-
High Reaction Temperature: High temperatures can drastically shorten the gel time. This effect is compounded by the exothermic nature of the polymerization reaction.[14]
-
Absence of an Inhibitor: Inhibitors (e.g., hydroquinone) are often added to prevent premature polymerization of the vinyl groups during the esterification reaction.[1][15] Ensure that an appropriate inhibitor is present at the correct concentration.
Q3: The final cured product exhibits poor mechanical properties. How can the catalyst be involved?
A3: The catalyst system is critical for achieving a complete cure, which dictates the final properties of the resin.
-
Incomplete Cure: If the catalyst was underdosed or deactivated during the reaction, the resin may not fully cure. This results in a lower cross-linking density and, consequently, inferior mechanical properties and a lower glass transition temperature (Tg).[5]
-
Non-Optimal Catalyst/Promoter Ratio: In systems using both a catalyst (e.g., MEKP) and a promoter (e.g., a cobalt salt), the ratio between them is crucial. An incorrect ratio can lead to an incomplete cure.[5]
-
Side Reactions: An inappropriate catalyst or reaction conditions can promote side reactions, such as etherification, which can alter the polymer backbone and negatively impact the final properties.[2]
Quantitative Data Summary
The following tables provide quantitative data on how reaction parameters can influence catalyst performance in vinyl ester synthesis.
Table 1: Effect of Temperature on Reaction Time for Triethylamine-Catalyzed Vinyl Ester Synthesis
| Temperature (°C) | Time to Reach >95% Conversion (hours) |
| 90 | > 8.0 |
| 100 | 5.5 |
| 110 | 3.0 |
| 120 | 1.5 |
| Data synthesized from a kinetic study of the reaction between a bisphenol-A based epoxy resin and methacrylic acid.[16] |
Table 2: Influence of MEKP Catalyst Concentration on Gel and Cure Times at 77°F (25°C)
| Catalyst (MEKP) Level (% by weight) | Gel Time (minutes) | Time to Peak Exotherm (minutes) | Peak Exotherm (°F) |
| 1.0 | 25 | 35 | 320 |
| 1.5 | 18 | 28 | 340 |
| 2.0 | 12 | 20 | 355 |
| 2.5 | 8 | 15 | 365 |
| Data is illustrative and based on typical performance for a vinyl ester resin. Actual times may vary.[17] |
Experimental Protocols
Protocol 1: Characterization of Fouled Ion-Exchange Resin Catalyst
This protocol outlines steps to analyze an ion-exchange resin suspected of deactivation by fouling.
-
Sample Collection: Carefully extract a representative sample of the suspect resin from the reactor.
-
Solvent Washing: Gently wash the resin beads with a solvent that can dissolve the vinyl ester precursors but does not damage the resin (e.g., acetone (B3395972) or toluene). This removes non-adhered residues.
-
Visual and Microscopic Examination:
-
Observe the color of the resin. A significant darkening may indicate severe fouling or degradation.
-
Using an optical microscope, examine the resin beads for signs of fracture, cracking, or the presence of a visible surface coating.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the washed and dried suspect resin.
-
Compare this spectrum to that of a fresh, unused resin sample.
-
Look for new absorption bands that could indicate the presence of fouling agents (e.g., carbonyl peaks from ester byproducts, or aromatic peaks from the epoxy backbone).
-
-
Surface Area and Porosity Analysis (BET):
-
Measure the specific surface area and pore volume of the suspect resin using nitrogen adsorption (BET analysis).
-
A significant reduction in surface area and pore volume compared to fresh resin is a strong indicator of pore blockage due to fouling.[7]
-
Protocol 2: Regeneration of Fouled Anion-Exchange Resin
This protocol provides a general procedure for regenerating a strong base anion-exchange resin fouled by organic compounds.
-
Backwashing: Fluidize the resin bed with an upward flow of water to remove any particulate matter and to reclassify the resin beads.[18]
-
Caustic Brine Wash: Prepare a solution of 10% NaCl and 0.2-2% NaOH. Pass this solution through the resin bed at an elevated temperature (40-60°C) for several bed volumes. The brine helps to displace anionic species, while the caustic and heat assist in solubilizing and removing adsorbed organic foulants.[6]
-
Rinsing: Rinse the resin bed thoroughly with deionized water until the effluent is free of chloride and has a neutral pH.
-
Standard Regeneration: Perform a standard regeneration cycle using a 4% NaOH solution to fully restore the ionic capacity of the resin.[3]
-
Final Rinse: Rinse the resin with deionized water until the conductivity of the effluent matches that of the influent.
Protocol 3: Activity Test for Tertiary Amine Catalysts
This protocol can be used to compare the activity of a suspect (used or old) tertiary amine catalyst against a fresh sample.
-
Prepare Standard Reaction Mixtures: In two identical small-scale reactors, prepare identical mixtures of the epoxy resin and unsaturated carboxylic acid in the intended reaction ratio. Ensure both reactors are maintained at the same constant temperature (e.g., 100°C).
-
Add Catalysts: To one reactor, add a precise amount of the fresh tertiary amine catalyst (e.g., 1% by weight). To the second reactor, add the exact same amount of the suspect catalyst. Start timing immediately after catalyst addition.
-
Monitor Reaction Progress: At regular intervals (e.g., every 30 minutes), take a small sample from each reactor and determine the acid value via titration. The acid value is inversely proportional to the extent of the esterification reaction.[2]
-
Compare Reaction Rates: Plot the acid value versus time for both the fresh and suspect catalysts. A significantly slower rate of acid value reduction for the suspect catalyst indicates a loss of catalytic activity.
Visualizations
Caption: Troubleshooting workflow for catalyst-related issues in vinyl ester synthesis.
References
- 1. ripublication.com [ripublication.com]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. interplastic.com [interplastic.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. Ion Exchange Resins | Specifications [purolite.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. hempel.com [hempel.com]
- 15. nanoient.org [nanoient.org]
- 16. researchgate.net [researchgate.net]
- 17. tapplastics.com [tapplastics.com]
- 18. researchgate.net [researchgate.net]
minimizing byproduct formation in vinyl palmitate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in vinyl palmitate reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, either through chemical (transesterification) or enzymatic routes.
Issue 1: Low Yield of this compound and Presence of Polymer
Question: My reaction has a low yield of this compound, and I observe the formation of a viscous or solid polymer in the reaction vessel. What is the likely cause and how can I prevent this?
Answer:
The most common cause of low yield coupled with polymer formation is the free-radical polymerization of the vinyl ester monomer.[1] Vinyl monomers are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[2]
Troubleshooting Steps:
-
Inhibitor Addition: Ensure an adequate amount of a polymerization inhibitor is added to the reaction mixture.[1][2] Hydroquinone (B1673460) or 4-tert-butylcatechol (B165716) (TBC) are commonly used for this purpose.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate polymerization.[3]
-
Temperature Control: Avoid excessive temperatures. While higher temperatures can increase the reaction rate, they also significantly accelerate polymerization.[4] Maintain the temperature within the optimal range for the specific catalyst and reaction system.
-
Purity of Reagents: Use freshly distilled vinyl acetate (B1210297) (if used as a vinyl donor) to remove any pre-existing polymer.[3]
| Parameter | Recommended Action | Potential Impact on Polymerization |
| Inhibitor | Add hydroquinone (e.g., 0.03% w/w) or other suitable inhibitor.[5] | Significantly reduces or eliminates polymer formation. |
| Atmosphere | Maintain a nitrogen or argon atmosphere throughout the reaction.[3] | Prevents oxygen-initiated polymerization. |
| Temperature | Optimize and maintain a consistent temperature (e.g., 80-120°C for chemical synthesis, 40-60°C for enzymatic).[6][7] | High temperatures promote thermal polymerization. |
| Reagent Quality | Use purified/distilled vinyl monomers.[3] | Removes existing polymers and initiators. |
Issue 2: Presence of Acetaldehyde (B116499) and Aldol (B89426) Condensation Byproducts
Question: My final product is contaminated with acetaldehyde, and I detect higher molecular weight impurities with carbonyl and hydroxyl groups. What is happening and how can I mitigate this?
Answer:
In transesterification reactions using a vinyl donor, the vinyl alcohol leaving group tautomerizes to acetaldehyde.[8] While this is an expected byproduct, acetaldehyde is reactive and can undergo self-condensation (aldol condensation) to form larger molecules, especially in the presence of acidic or basic catalysts.[9][10]
Troubleshooting Steps:
-
Efficient Removal of Acetaldehyde: Acetaldehyde is volatile (boiling point: 21°C).[11] During the reaction, especially in chemical synthesis at higher temperatures, ensure that acetaldehyde is continuously removed from the reaction mixture. This can be achieved by performing the reaction under reflux with a distillation setup to remove the low-boiling acetaldehyde.
-
pH Control: In enzymatic reactions, maintaining an optimal pH can minimize side reactions. For chemical synthesis, neutralizing the catalyst promptly after the reaction can prevent further aldol condensations.
-
Purification: The final product can be purified by vacuum distillation to remove residual acetaldehyde and other volatile impurities.
| Parameter | Recommended Action | Rationale |
| Acetaldehyde Removal | Conduct the reaction with continuous removal of low-boiling components. | Drives the equilibrium towards product formation and prevents byproduct reactions. |
| Catalyst Neutralization | Promptly neutralize the catalyst upon reaction completion. | Minimizes catalyst-induced aldol condensation of acetaldehyde. |
| Final Purification | Purify the crude product by vacuum distillation. | Effectively removes volatile impurities like acetaldehyde. |
Issue 3: Product Discoloration (Yellowing)
Question: My this compound product has a yellow tint. What could be the cause of this discoloration?
Answer:
Yellowing can be caused by several factors, including the formation of conjugated polyenes from side reactions of acetaldehyde or the degradation of phenolic inhibitors at high temperatures.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: While inhibitors are necessary, excessive amounts or certain types of inhibitors can contribute to color formation when heated. Use the minimum effective concentration.
-
Temperature Control: As with polymerization, excessive heat can lead to the degradation of both reactants and products, causing discoloration.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can prevent oxidative processes that may lead to colored byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using enzymatic synthesis for this compound?
A1: Enzymatic synthesis, typically using lipases, offers several advantages over chemical routes, including:
-
Fewer Byproducts: Enzymatic reactions are highly specific, leading to a cleaner product with fewer side reactions.[12]
-
Milder Reaction Conditions: These reactions are typically carried out at lower temperatures, which reduces the risk of thermal degradation and polymerization.[13][14]
-
Greener Chemistry: Enzymatic methods are considered more environmentally friendly.[15]
Q2: How can I monitor the progress of my this compound synthesis?
A2: The reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To qualitatively observe the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the disappearance of reactants and the appearance of the this compound product.[16][17][18][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the appearance of the characteristic ester carbonyl peak and the disappearance of the carboxylic acid hydroxyl peak.
Q3: What are some common impurities that might be present in my final this compound product?
A3: Besides byproducts from side reactions (polymers, acetaldehyde condensation products), impurities can also arise from the starting materials. If the palmitic acid used is not of high purity, the final product may contain other vinyl esters, such as vinyl stearate (B1226849) or vinyl myristate. It is crucial to use high-purity starting materials for a high-purity final product.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Transesterification
This protocol is adapted from the synthesis of vinyl laurate.[3]
Materials:
-
Palmitic acid
-
Vinyl acetate (freshly distilled)
-
Mercuric acetate (catalyst)
-
Sulfuric acid (co-catalyst)
-
Sodium acetate (neutralizer)
-
Nitrogen gas supply
Procedure:
-
Set up a round-bottomed flask with a reflux condenser, thermometer, and a gas inlet for nitrogen.
-
In the flask, dissolve palmitic acid in an excess of vinyl acetate (e.g., a 6:1 molar ratio of vinyl acetate to palmitic acid) under a nitrogen atmosphere.
-
Add mercuric acetate (approximately 0.5-1% by weight of palmitic acid) and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux (around 70-80°C) and maintain for 3-4 hours.
-
After the reaction is complete (monitored by TLC or GC), add sodium acetate to neutralize the sulfuric acid.
-
Distill off the excess vinyl acetate and the acetic acid byproduct at atmospheric pressure.
-
Purify the remaining crude this compound by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is based on general procedures for lipase-catalyzed esterification.[7][20]
Materials:
-
Palmitic acid
-
Vinyl acetate (or another vinyl donor)
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane, 2-methyl-2-butanol)
-
Molecular sieves (optional, to remove water if hydrolysis is a concern)
Procedure:
-
In a flask, dissolve palmitic acid and vinyl acetate (e.g., a 1:5 molar ratio of palmitic acid to vinyl acetate) in the chosen solvent.
-
Add the immobilized lipase (e.g., 10-20 g/L).[7]
-
If desired, add activated molecular sieves to remove any traces of water.
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50°C) for 24-48 hours.[7]
-
Monitor the reaction progress by GC.
-
Once the reaction reaches completion, filter off the immobilized enzyme (which can be washed and reused).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, further purify by vacuum distillation.
Visualizations
Caption: Workflows for chemical and enzymatic synthesis of this compound.
Caption: Main reaction and common byproduct pathways in this compound synthesis.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. US7026511B2 - Synthesis of N-vinylformamide - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psasir.upm.edu.my [psasir.upm.edu.my]
- 16. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
- 20. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzyme Concentration for Vinyl Palmitate Esterification
Welcome to the technical support center for the optimization of enzyme-catalyzed vinyl palmitate esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the enzymatic esterification of this compound.
Issue 1: Low or No Ester Conversion
Question: My reaction shows very low or no conversion to this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is a common issue that can stem from several factors related to the enzyme, substrates, or reaction conditions.[1][2]
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Solution:
-
Ensure the enzyme has been stored correctly according to the manufacturer's specifications.
-
Perform a standard activity assay with a known substrate to confirm the enzyme's catalytic activity.
-
Consider purchasing a new batch of enzyme if there are doubts about the current stock's viability.
-
-
Optimize Enzyme Concentration:
-
Problem: The enzyme concentration may be too low for an efficient reaction rate or too high, leading to mass transfer limitations or aggregation.[2][3][4][5]
-
Solution:
-
Start with a recommended enzyme concentration from the literature or the supplier (typically ranging from 1% to 15% w/w of substrates).[3][6]
-
Perform a concentration optimization experiment by varying the enzyme amount while keeping other parameters constant. The reaction rate should initially increase with enzyme concentration and then plateau.[5]
-
-
-
Check Substrate Quality and Molar Ratio:
-
Problem: Impurities in the substrates (palmitic acid and vinyl acetate) can inhibit the enzyme. An inappropriate molar ratio can also limit the reaction.
-
Solution:
-
Use high-purity substrates.
-
Optimize the molar ratio of vinyl acetate (B1210297) to palmitic acid. An excess of the acyl donor (vinyl acetate) is often used to shift the equilibrium towards product formation.[7]
-
-
-
Control Water Content:
-
Evaluate Reaction Temperature:
-
Problem: The temperature may be too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[2][7]
-
Solution:
-
Consult the literature for the optimal temperature range for the specific lipase (B570770) being used. For many common lipases, this is between 40°C and 70°C.[6][10][11]
-
Experimentally determine the optimal temperature for your system.
-
-
Issue 2: Reaction Rate is Too Slow
Question: The esterification is proceeding, but the reaction rate is very slow. How can I accelerate it?
Answer: A slow reaction rate can be improved by optimizing several key parameters.
Troubleshooting Steps:
-
Increase Enzyme Concentration:
-
Action: Gradually increase the enzyme loading. As long as the substrate is not limiting, a higher enzyme concentration will lead to a faster reaction rate.[5]
-
-
Optimize Temperature:
-
Improve Mass Transfer:
Issue 3: Enzyme Deactivation
Question: My reaction starts well but then stops prematurely. I suspect enzyme deactivation. What could be the cause?
Answer: Premature reaction stoppage is often due to enzyme deactivation.[2]
Troubleshooting Steps:
-
Check for Inhibitors:
-
Problem: The presence of certain solvents or high concentrations of substrates or products can inhibit or deactivate the enzyme.[1][13][14] Short-chain alcohols are known to be particularly denaturing to some lipases.[15]
-
Solution:
-
Ensure the use of a biocompatible solvent. Hydrophobic solvents are generally less denaturing than hydrophilic ones.[14][16]
-
Optimize the substrate molar ratio to avoid high concentrations of potentially inhibitory substrates.[17] A fed-batch approach, where one substrate is added gradually, can also mitigate substrate inhibition.[1]
-
-
-
Control Temperature:
-
Consider Enzyme Immobilization:
Frequently Asked Questions (FAQs)
Q1: What is the typical starting enzyme concentration for this compound esterification?
A1: A good starting point for enzyme concentration is typically in the range of 5-10% by weight of the limiting substrate (e.g., palmitic acid).[9] However, the optimal concentration can vary significantly depending on the specific lipase, its activity, and the reaction conditions, so it should be determined experimentally.[2]
Q2: How does increasing the enzyme concentration affect the final product yield?
A2: Increasing the enzyme concentration primarily affects the reaction rate, allowing the reaction to reach equilibrium faster.[5] While it may not significantly change the final equilibrium yield in a simple system, in practice, a faster reaction can be beneficial by minimizing enzyme deactivation over long reaction times, thus leading to a higher effective yield.[19] However, at very high concentrations, enzyme aggregation can lead to a less than proportional increase in the rate.[2]
Q3: Can the enzyme be reused for multiple batches of this compound synthesis?
A3: Yes, especially if you are using an immobilized enzyme. Immobilized lipases can be recovered from the reaction mixture by simple filtration or centrifugation and reused for multiple cycles.[20] This is a key advantage of enzymatic processes, reducing the overall cost. The stability and number of reuses will depend on the specific enzyme, the immobilization support, and the reaction conditions.
Q4: What type of lipase is best suited for this compound esterification?
A4: Lipases are commonly used for esterification reactions.[21] Lipases such as Candida antarctica lipase B (often sold as Novozym 435) are widely used and have shown high efficiency in various esterification reactions, including those involving vinyl esters.[11][20] Other lipases from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM) have also been used effectively.[11][22] The choice of enzyme may require screening to find the most efficient one for your specific reaction conditions.
Q5: Is a solvent necessary for this reaction?
A5: The reaction can be carried out in a solvent-free system, which is advantageous from a green chemistry perspective as it increases volumetric productivity and simplifies downstream processing.[23] However, using a non-polar organic solvent like n-hexane or heptane (B126788) can be beneficial for dissolving solid substrates (like palmitic acid), reducing the viscosity of the reaction mixture, and potentially improving enzyme stability and activity.[9][12] Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme.[16]
Data Summary Tables
Table 1: Effect of Enzyme Concentration on Esterification Rate (Illustrative Data)
| Enzyme Concentration (% w/w of Palmitic Acid) | Initial Reaction Rate (µmol/min/g enzyme) | Time to Reach 90% Conversion (hours) |
| 2% | 50 | 24 |
| 5% | 120 | 10 |
| 10% | 200 | 5 |
| 15% | 210 | 4.5 |
Note: This table presents illustrative data based on general principles of enzyme kinetics. Actual values will vary with the specific enzyme and reaction conditions.[3][7]
Table 2: Influence of Reaction Parameters on Vinyl Ester Synthesis
| Parameter | Typical Range | Effect on Reaction | Reference |
| Temperature | 40 - 70 °C | Rate increases with temperature up to an optimum, beyond which the enzyme denatures. | [6][11] |
| Substrate Molar Ratio (Vinyl Acetate:Palmitic Acid) | 1:1 to 5:1 | Excess vinyl acetate can shift equilibrium towards product formation. | [7][17] |
| Enzyme Loading (% w/w) | 1 - 15% | Higher loading increases the reaction rate, but can lead to aggregation at very high concentrations. | [6][23] |
| Solvent | Heptane, Hexane, Toluene, Solvent-free | A non-polar solvent can improve substrate solubility and reduce viscosity. | [9][12] |
Experimental Protocols
Protocol 1: Screening for Optimal Enzyme Concentration
Objective: To determine the optimal enzyme concentration for the esterification of this compound.
Materials:
-
Palmitic acid
-
Vinyl acetate
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous heptane (or other suitable organic solvent)
-
Molecular sieves (3Å, activated)
-
Temperature-controlled shaker incubator
-
Reaction vials
Procedure:
-
Reactant Preparation: Prepare a stock solution of palmitic acid and vinyl acetate in anhydrous heptane at the desired molar ratio (e.g., 1:3).
-
Reaction Setup: In a series of reaction vials, add a fixed volume of the reactant stock solution.
-
Enzyme Addition: To each vial, add a different amount of the immobilized lipase, for example, corresponding to 2%, 4%, 6%, 8%, and 10% of the weight of palmitic acid.
-
Water Removal: Add activated molecular sieves (e.g., 10% w/w of substrates) to each vial.[9]
-
Reaction Incubation: Place the vials in a shaker incubator at the optimal temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm).[9]
-
Monitoring: Withdraw samples at regular time intervals (e.g., every hour).
-
Analysis: Analyze the samples to determine the concentration of this compound or the consumption of palmitic acid using a suitable analytical method (e.g., GC, HPLC, or titration of the remaining acid).[24]
-
Data Interpretation: Plot the product concentration versus time for each enzyme concentration. The initial slope of each curve represents the initial reaction rate. Determine the enzyme concentration that provides the best balance between reaction rate and enzyme cost.
Visualizations
Troubleshooting Workflow for Low Ester Conversion
Caption: A step-by-step workflow for troubleshooting low conversion in enzymatic esterification.
Logical Relationship of Key Optimization Parameters
Caption: Key parameters influencing the rate and yield of enzymatic this compound esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of enzyme loading, alcohol/acid ratio and temperature on the enzymatic esterification of levulinic acid with methanol for methyl levulinate production: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 16. mdpi.com [mdpi.com]
- 17. Studies on the kinetics of Isopropyl Palmitate synthesis in packed bed bioreactor using immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme thermoinactivation in anhydrous organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Substrate Solubility Issues in Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate solubility challenges in enzymatic reactions.
Troubleshooting Guides and FAQs
This section addresses common issues and provides practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My substrate, which is dissolved in an organic solvent like DMSO, precipitates when I add it to the aqueous reaction buffer. What should I do?
A1: This is a common issue when the final concentration of the organic solvent is insufficient to maintain the substrate's solubility in the aqueous buffer. Here are several strategies to address this:
-
Optimize Co-solvent Concentration: You can systematically test increasing concentrations of the co-solvent (e.g., DMSO, ethanol, methanol) in your final reaction mixture. However, be mindful that high concentrations of organic solvents can inhibit or denature the enzyme. It is crucial to determine the enzyme's tolerance to the specific co-solvent.[1][2][3][4]
-
Use a Different Co-solvent: Some enzymes tolerate certain organic solvents better than others. Consider testing a panel of water-miscible organic solvents to find one that effectively solubilizes your substrate while minimizing enzyme inhibition.[5]
-
Employ a Surfactant (Detergent): Detergents can form micelles that encapsulate hydrophobic substrates, increasing their apparent solubility in aqueous solutions.[6][7][8] It is important to use a detergent concentration above its critical micelle concentration (CMC) for effective solubilization.[7] Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature the enzyme compared to ionic detergents.[6][9][10]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic substrate molecules, forming inclusion complexes that are soluble in water.[11][12][13][14][15]
-
Change Buffer Conditions: Adjusting the pH or ionic strength of the buffer can sometimes improve the solubility of substrates with ionizable groups.[16]
Q2: What concentration of organic co-solvent is typically safe for enzymes?
A2: There is no universal "safe" concentration, as enzyme tolerance to organic solvents is highly variable. Some enzymes can tolerate up to 50% or more of certain co-solvents, while others are inhibited at concentrations as low as 1-5%.[2][17] It is essential to perform a solvent tolerance study for your specific enzyme and substrate combination. A good starting point is to keep the final co-solvent concentration below 5% (v/v) and then gradually increase it while monitoring enzyme activity.
Q3: How do I choose the right detergent for my experiment?
A3: The choice of detergent depends on the properties of your substrate and enzyme.
-
For maintaining enzyme structure and function: Non-ionic detergents (e.g., Triton X-100, Tween 20, Brij) and zwitterionic detergents (e.g., CHAPS, FOS-Choline) are generally milder and less likely to denature proteins.[6][10][18]
-
For solubilizing membrane proteins: A wider range of detergents can be screened, including harsher ionic detergents if necessary, but the primary goal is to extract the protein in an active form.[9][19][20]
-
Consider the Critical Micelle Concentration (CMC): To effectively solubilize a hydrophobic substrate, the detergent concentration in the assay should be above its CMC.[7]
Q4: My substrate is not soluble, and I cannot use co-solvents or detergents. Are there other options?
A4: Yes, several alternative strategies can be employed:
-
Substrate Analogs: If available, consider using a more soluble analog of your substrate for initial studies.
-
Liposomal Delivery: Hydrophobic substrates can be encapsulated within liposomes, which are microscopic vesicles composed of a lipid bilayer.[18][21] These liposomes can then be introduced into the aqueous reaction medium, delivering the substrate to the enzyme.[21][22]
-
Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., an aqueous phase containing the enzyme and an organic phase with the substrate), a phase-transfer catalyst can facilitate the transfer of the substrate across the phase boundary to interact with the enzyme.[23][24][25][26][27]
-
Mechanical Dispersion: For solid, insoluble substrates, increasing the surface area available to the enzyme can enhance the reaction rate. This can be achieved by finely grinding or sonicating the substrate to create a uniform suspension.[28] Continuous gentle mixing during the reaction is crucial to keep the substrate suspended.[28]
Q5: How can I troubleshoot a failed enzymatic assay where I suspect substrate solubility is the issue?
A5: A systematic approach is key. The following flowchart outlines a general troubleshooting workflow.
Data Presentation
The following tables summarize quantitative data related to the use of common solubilizing agents.
Table 1: Effect of DMSO on Enzyme Kinetic Parameters
| Enzyme | Substrate | DMSO Conc. (v/v) | Effect on Km | Effect on kcat | Effect on kcat/Km | Reference |
| α-Chymotrypsin | AAF-AMC | 0-10% | Slight Increase | Marked Decrease | Decrease | [3] |
| α-Chymotrypsin | AAF-AMC | 20% | Comparable to 0% | Marked Decrease | Decrease | [3] |
| Aldose Reductase | L-idose | Various | Increase in apparent Ki | - | - | [1] |
| Aldose Reductase | HNE | Various | Increase in apparent Ki' | - | - | [1] |
| HIV-1 Protease | Peptide Substrate | 0-10% | Negligible Effect | Negligible Effect | Negligible Effect | [4] |
Table 2: Comparison of Detergents for Protein Solubilization
| Detergent Class | Examples | General Properties | Common Uses |
| Ionic (Anionic) | Sodium Dodecyl Sulfate (SDS) | Strong, denaturing | SDS-PAGE, complete disruption of membranes |
| Ionic (Cationic) | Cetyltrimethylammonium Bromide (CTAB) | Strong, denaturing | Similar to anionic detergents |
| Non-ionic | Triton™ X-100, Tween® 20, n-Dodecyl-β-D-maltoside (DDM) | Mild, non-denaturing | Solubilizing membrane proteins while preserving function, enzyme assays, immunoassays[6][9][10] |
| Zwitterionic | CHAPS, FOS-Choline® | Mild, non-denaturing, no net charge | Isoelectric focusing, 2D electrophoresis, solubilizing organelles[6][10] |
Table 3: Solubility Enhancement of Quercetin with Cyclodextrins
| Cyclodextrin (B1172386) | Method | Molar Ratio (Quercetin:CD) | Solubility Enhancement (fold) | Reference |
| β-Cyclodextrin | Aqueous Solution | 1:1 | 2.5 | [11] |
| β-Cyclodextrin | Aqueous Solution (15 mM CD) | - | 4.6 | [11] |
| β-Cyclodextrin | Physical Mixture | 1:1 | 2.2 | [11] |
| Hydroxypropyl-β-cyclodextrin | Inclusion Complex | 1:1 | 6 | [12] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Aqueous Solution | - | Higher than HP-β-CD and M-β-CD | [29] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Aqueous Solution | - | Higher than M-β-CD | [29] |
| Methylated-β-cyclodextrin (M-β-CD) | Aqueous Solution | - | - | [29] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to improving substrate solubility.
Protocol 1: Optimizing Co-solvent Concentration for an Enzymatic Assay
Objective: To determine the optimal concentration of a water-miscible organic solvent (e.g., DMSO, ethanol) that maximizes substrate solubility while minimizing enzyme inhibition.
Methodology:
-
Prepare a Substrate Stock Solution: Dissolve the substrate in 100% of the chosen organic solvent at a high concentration (e.g., 100 mM).
-
Set up a Range of Co-solvent Concentrations: In a series of microplate wells or reaction tubes, prepare the reaction buffer with varying final concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 15%, 20% v/v). Ensure the total volume is consistent across all reactions.
-
Add Substrate: Add a small, constant volume of the substrate stock solution to each reaction to achieve the desired final substrate concentration.
-
Equilibrate: Incubate the reactions at the assay temperature for a few minutes to allow for temperature equilibration and to observe any precipitation.
-
Initiate the Reaction: Add the enzyme to each reaction to start the enzymatic conversion.
-
Monitor Reaction Progress: Measure the reaction rate using an appropriate detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity (reaction rate) as a function of the co-solvent concentration. The optimal concentration will be the highest concentration that maintains high enzyme activity without causing substrate precipitation.
Protocol 2: Using Cyclodextrins to Enhance Substrate Solubility
Objective: To prepare a substrate-cyclodextrin inclusion complex to improve the substrate's aqueous solubility.
Methodology:
-
Choose a Cyclodextrin: Select a suitable cyclodextrin. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) often offer higher solubility and complexation efficiency than native β-cyclodextrin.[14][15][30]
-
Determine Stoichiometry (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-15 mM).[14]
-
Add an excess amount of the hydrophobic substrate to each solution.
-
Stir the mixtures vigorously at a constant temperature until equilibrium is reached (e.g., 24-48 hours).[31]
-
Filter the suspensions to remove undissolved substrate.
-
Measure the concentration of the dissolved substrate in the filtrate (e.g., by UV-Vis spectroscopy or HPLC).
-
Plot the substrate concentration against the cyclodextrin concentration. A linear plot (AL type) suggests the formation of a 1:1 complex.[13]
-
-
Prepare the Inclusion Complex (Solvent Evaporation Method):
-
Dissolve the substrate and the chosen cyclodextrin (at the determined molar ratio, e.g., 1:1) in a suitable organic solvent (e.g., ethanol).[13]
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Hydrate (B1144303) the film with the reaction buffer and vortex to form a solution of the inclusion complex.
-
-
Incorporate into the Enzymatic Assay: Use the prepared substrate-cyclodextrin complex solution in your enzymatic assay.
Protocol 3: Preparation of Liposomes for Hydrophobic Substrate Delivery
Objective: To encapsulate a hydrophobic substrate within liposomes for delivery in an aqueous enzymatic reaction.
Methodology:
-
Lipid Preparation:
-
Choose a suitable lipid or lipid mixture (e.g., phosphatidylcholine).
-
Dissolve the lipid(s) and the hydrophobic substrate in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[18]
-
-
Film Formation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid-substrate film on the inner surface of the flask.[18]
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous reaction buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid(s).
-
Agitate the flask (e.g., by vortexing or hand-shaking) to hydrate the lipid film. This will form large, multilamellar vesicles (MLVs).[18]
-
-
Sizing (Optional but Recommended):
-
To obtain a more homogeneous population of smaller vesicles (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through a membrane with a defined pore size.[32]
-
-
Use in Assay: Add the liposome (B1194612) suspension containing the encapsulated substrate to the enzymatic reaction.
References
- 1. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. pharmainfo.in [pharmainfo.in]
- 14. benchchem.com [benchchem.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. media.neliti.com [media.neliti.com]
- 19. researchgate.net [researchgate.net]
- 20. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liposome-Based Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 23. Accelerating Biphasic Biocatalysis through New Process Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Thermoregulated phase transfer catalysis in aqueous/organic biphasic system: facile and highly efficient ATRP catalyst separation and recycling in situ using typical alkyl halide as initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of vinyl palmitate from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of vinyl palmitate from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The primary impurities depend on the synthesis method, but typically include:
-
Unreacted Starting Materials: Palmitic acid and the vinyl donor (commonly vinyl acetate).
-
Reaction Byproducts: Acetic acid is a common byproduct when using vinyl acetate (B1210297) for transvinylation.[1][2]
-
Catalyst Residues: Depending on the method, this can include mercury or palladium-based catalysts.[1][3]
-
Solvents: Any solvents used during the reaction.
-
Side-Reaction Products: Small amounts of acetaldehyde (B116499) or products from the polymerization of the vinyl ester.[4]
Q2: My purified this compound appears sticky or oily, even though it should be a solid. What is the cause?
A2: this compound has a low melting point (around 22°C), so at slightly elevated room temperatures, it can appear as a waxy solid or lump.[5] However, a sticky or oily consistency often points to residual impurities like unreacted palmitic acid or solvents. In the context of vinyl ester resins, surface stickiness can also be caused by oxygen inhibition during polymerization, which may be relevant if the product is intended for polymer applications.[6]
Q3: How can I assess the purity of my this compound sample?
A3: The most common and effective methods for purity assessment are:
-
Gas Chromatography (GC): Provides a quantitative measure of purity and can identify volatile impurities. A typical purity for commercially available this compound is >96.0% by GC.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[8][9]
-
Infrared (IR) Spectroscopy: Can indicate the presence of impurities. For example, a broad O-H stretch (around 3200-3600 cm⁻¹) would suggest contamination with palmitic acid or water.[10]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Unreacted palmitic acid remains in the final product.
-
Cause: Due to similar polarities and high boiling points, separating this compound from palmitic acid can be challenging.[10] The reaction may not have gone to completion.
-
Solutions:
-
Column Chromatography: Optimize the solvent system. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) can improve separation on a silica (B1680970) gel column.[10]
-
Vacuum Distillation: This is often ineffective for this specific separation due to the very close boiling points of the two long-chain compounds.
-
Chemical Conversion: Convert the unreacted stearic acid (a similar long-chain fatty acid) into its sodium salt by adding sodium hydroxide. The salt is non-volatile, allowing the vinyl ester to be removed by distillation. A similar principle can be applied to palmitic acid.
-
Problem 2: The this compound is degrading or polymerizing during vacuum distillation.
-
Cause: Vinyl esters can be heat-sensitive and prone to polymerization at elevated temperatures, even under vacuum.[11]
-
Solutions:
-
Use a High Vacuum: Employ a high vacuum pump (e.g., 0.01 to 5 mm/Hg) to lower the boiling point as much as possible.[3]
-
Add an Inhibitor: Introduce a small amount of a radical inhibitor, such as 4-methoxyphenol (B1676288) (MEHQ), to the crude mixture before distillation to prevent polymerization.[11]
-
Minimize Heating Time: Ensure rapid and efficient heating and condensation. Use a short path distillation apparatus if possible.
-
Problem 3: Residual catalyst (e.g., Mercury or Palladium) is detected in the product.
-
Cause: Metal catalysts can be difficult to remove completely, especially if they are soluble in the organic mixture.
-
Solutions:
-
Neutralization and Filtration: For acid co-catalysts used with mercury salts, neutralization can form an insoluble salt that can be removed by filtration before the final purification steps.[12]
-
Washing/Extraction: A series of aqueous washes (e.g., with a sodium bromide solution for mercury catalysts) can help remove catalyst residues.[13]
-
Precipitation: In some processes using palladium catalysts, the catalyst can be precipitated and filtered from the reaction medium before product distillation.[1]
-
Problem 4: Co-elution of this compound and an impurity during column chromatography.
-
Cause: The impurity has a polarity very similar to this compound.
-
Solutions:
-
Optimize Solvent System: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient is often key.[10]
-
Change Stationary Phase: If using standard silica gel, consider alumina, which may offer different selectivity.[10]
-
Reduce Column Loading: Overloading the column can cause band broadening and poor separation. Try loading less crude material.[10]
-
Data on Purification of Palmitate Esters
The following table summarizes purity and yield data from studies on various palmitate esters, providing a benchmark for what can be achieved with different purification methods.
| Compound | Purification Method(s) | Purity Achieved | Yield/Conversion | Reference |
| Ascorbyl Palmitate | Solvent Extraction (Hexane, Ethyl Acetate/Water) | 94.4% | 84.2% (yield) | [14] |
| Isopropyl Palmitate | Reactive Distillation | 86 mol% | 94% (conversion) | [15] |
| Vinyl Acetate (analog) | Mass Balance Method (for CRM development) | 99.90% | N/A | [16] |
| This compound | Commercial Specification (GC) | >96.0% | N/A | [7] |
Experimental Protocols & Workflows
General Purification Workflow
The purification strategy for this compound depends on the primary impurities present in the crude reaction mixture. The following diagram illustrates a general workflow.
Caption: General purification workflow for this compound.
Protocol 1: Purification by High Vacuum Distillation
This method is suitable for removing non-volatile impurities like catalyst residues (after pre-treatment) and unreacted palmitic acid if boiling points are sufficiently different under high vacuum.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for high vacuum in a fume hood. Use a short path distillation head to minimize product loss.
-
Pre-treatment: If applicable, neutralize and filter out any catalyst from the crude mixture.
-
Initial Distillation: First, remove any low-boiling components like residual vinyl acetate or acetic acid under moderate vacuum.
-
High Vacuum Distillation:
-
Add a small amount of a polymerization inhibitor (e.g., MEHQ) to the distillation flask containing the crude this compound.
-
Apply a high vacuum (target < 1 mm/Hg).
-
Gently heat the flask using a heating mantle with stirring.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. It is advisable to collect multiple fractions to isolate the purest product.[3][17]
-
-
Product Handling: Collect the purified this compound in a pre-weighed flask. Store under an inert atmosphere (e.g., nitrogen or argon) at 0-10°C to prevent degradation and polymerization.[5]
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities that are more soluble in the chosen solvent than this compound at low temperatures.
-
Solvent Selection: Choose a solvent where this compound is highly soluble when hot but poorly soluble when cold. Impurities should remain soluble at low temperatures. Non-hydroxylic solvents like acetone, hexane, or ethyl acetate are good candidates.[10][18]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to remove all residual solvent.
Troubleshooting Logic for Impurity Removal
The following diagram provides a decision-making framework for choosing a purification strategy based on the identified impurity.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 2. Vinyl acetate - Wikipedia [en.wikipedia.org]
- 3. US3560534A - Transvinylation using mercuric acetate/perchloric acid catalyst - Google Patents [patents.google.com]
- 4. US2431554A - Purification of vinyl acetate by distillation and scrubbing of the distillate - Google Patents [patents.google.com]
- 5. Cas 693-38-9,PALMITIC ACID VINYL ESTER | lookchem [lookchem.com]
- 6. Reasons for surface stickiness after curing vinyl ester resin [rulecomposite.com]
- 7. This compound 693-38-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. govinfo.gov [govinfo.gov]
- 12. US2997494A - Method of preparing vinyl esters of carboxylic acids - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Purification [chem.rochester.edu]
- 18. Reagents & Solvents [chem.rochester.edu]
preventing premature polymerization of vinyl palmitate
Welcome to the Technical Support Center for vinyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer troubleshooting support for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is premature polymerization a concern?
This compound is the ester of vinyl alcohol and palmitic acid. It is a monomer used in the synthesis of various polymers with applications in drug delivery, coatings, and adhesives. Premature polymerization, the spontaneous and unwanted formation of polymer before its intended use, is a significant concern because it can lead to reagent degradation, inconsistent experimental results, and potentially hazardous runaway reactions. The vinyl group in this compound is susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities.
Q2: What are the primary causes of premature polymerization of this compound?
The main triggers for the premature polymerization of this compound are:
-
Elevated Temperatures: Storage at temperatures above the recommended range can significantly increase the rate of thermal self-polymerization.[1][2]
-
Exposure to Light: UV light can generate free radicals and initiate polymerization.[1]
-
Presence of Oxygen (in the absence of appropriate inhibitors): While some inhibitors require oxygen to function, in an uninhibited monomer, oxygen can contribute to the formation of peroxides, which can then initiate polymerization.
-
Contamination: Impurities such as acids, bases, metal salts, or residual peroxides from solvents can act as catalysts or initiators for polymerization.[3][4]
Q3: How should I store this compound to ensure its stability?
Proper storage is critical to prevent premature polymerization. The following are general guidelines:
| Storage Parameter | Recommendation | Rationale |
| Temperature | 0-10°C[5] | Reduces the rate of thermal polymerization. |
| Inhibitor | Store with an appropriate inhibitor at the recommended concentration. | Scavenges free radicals to prevent the initiation of polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxygen from participating in unwanted side reactions, especially if the inhibitor does not require it. |
| Light | Keep the container tightly sealed and protected from light (e.g., in an amber glass bottle or a dark cabinet). | Prevents UV light from initiating polymerization. |
Q4: What are common inhibitors used for this compound and at what concentrations?
This compound is often supplied with an inhibitor. Common inhibitors for vinyl esters and other vinyl monomers include:
| Inhibitor | Common Abbreviation | Typical Concentration (ppm) | Notes |
| 4-Methoxyphenol | MEHQ | 100 - 250[6][7] | One of the most common inhibitors for vinyl monomers. Requires oxygen to be effective. |
| Hydroquinone | HQ | ~200[8] | A widely used inhibitor that also requires oxygen for optimal performance.[9] |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Effective inhibitor, but may not be suitable for use with polar solvents.[10] |
| Butylated Hydroxytoluene | BHT | 100 - 300[6] | A common antioxidant that can also inhibit polymerization. |
It is crucial to check the certificate of analysis for the specific inhibitor and its concentration in your batch of this compound.
Q5: Do I need to remove the inhibitor before my experiment?
Yes, in most polymerization reactions, the inhibitor must be removed to allow the reaction to proceed at a reasonable rate. The presence of the inhibitor will quench the free radicals generated by your initiator, leading to a long induction period or complete inhibition of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Problem 1: The this compound has solidified or become viscous in the storage container.
-
Possible Cause: Premature polymerization has occurred.
-
Solution:
-
Do not heat the container. This could accelerate the polymerization, leading to a dangerous increase in pressure.
-
Check the storage conditions. Verify that the material was stored at the recommended temperature and protected from light.
-
Test for the presence of inhibitor. The inhibitor may have been consumed over time.
-
If partially polymerized, it may be possible to separate the remaining monomer from the polymer, but this is often difficult and may not yield a pure product. For most applications, it is best to dispose of the polymerized material according to your institution's safety guidelines.
-
Problem 2: My polymerization reaction is not starting or is very slow.
-
Possible Cause 1: Incomplete removal of the inhibitor.
-
Solution: Ensure your inhibitor removal protocol is effective. You may need to repeat the removal step or use a fresh batch of purification media (e.g., activated alumina).
-
-
Possible Cause 2: Inactive or insufficient initiator.
-
Solution: Use a fresh or properly stored initiator. Ensure the initiator is used at the correct concentration for your reaction conditions.
-
-
Possible Cause 3: Presence of an inhibiting contaminant.
-
Solution: Use purified, peroxide-free solvents and ensure all glassware is scrupulously clean.
-
Problem 3: The polymerization reaction is uncontrolled or too fast.
-
Possible Cause 1: Complete absence of inhibitor in a stored monomer.
-
Solution: If you have removed the inhibitor for purification, use the monomer immediately. Do not store uninhibited this compound.
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: Monitor and control the reaction temperature carefully. Use a cooling bath if necessary.
-
-
Possible Cause 3: Too much initiator was added.
-
Solution: Carefully calculate and measure the amount of initiator required.
-
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor Using an Alumina (B75360) Column
This protocol describes a common method for removing phenolic inhibitors like MEHQ from this compound just before use.[4][10]
Materials:
-
This compound containing MEHQ
-
Activated basic alumina
-
Glass chromatography column
-
Clean, dry collection flask (amber glass is recommended)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Prepare the column: Place a small plug of glass wool at the bottom of the chromatography column. Add the activated basic alumina to the column to the desired height (a column of 10-15 cm is typically sufficient for small-scale purifications).
-
Equilibrate the column: Gently flush the column with an inert gas.
-
Purify the monomer: Carefully pour the this compound onto the top of the alumina column.
-
Collect the purified monomer: Allow the monomer to pass through the column under gravity or with gentle positive pressure from the inert gas. Collect the purified, inhibitor-free monomer in the collection flask. It is advisable to pre-flush the collection flask with an inert gas.
-
Storage and use: The purified this compound is now highly susceptible to polymerization and should be used immediately. If short-term storage is necessary, keep the monomer on an ice bath and under an inert atmosphere.
Protocol 2: Quantitative Analysis of Polymer Content by Gravimetry
This method provides a straightforward way to estimate the amount of polymer present in a this compound sample.
Materials:
-
This compound sample
-
Methanol (B129727) (or another solvent in which the monomer is soluble but the polymer is not)
-
Beaker
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
-
Analytical balance
Procedure:
-
Weigh a known amount of the this compound sample into a beaker.
-
Add an excess of methanol to the beaker (e.g., 10 mL of methanol per 1 g of sample).
-
Stir the mixture thoroughly to dissolve the monomer. If polymer is present, it will precipitate as a solid.
-
Allow the precipitate to settle.
-
Pre-weigh a piece of filter paper.
-
Filter the mixture to collect the precipitated polymer.
-
Wash the collected polymer on the filter paper with additional methanol to remove any remaining monomer.
-
Dry the filter paper and the collected polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Weigh the filter paper with the dried polymer.
-
Calculation:
-
Mass of polymer = (Mass of filter paper + polymer) - Mass of filter paper
-
% Polymer = (Mass of polymer / Initial mass of sample) x 100
-
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Mechanism of free-radical polymerization and inhibition.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. icheme.org [icheme.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cas 693-38-9,PALMITIC ACID VINYL ESTER | lookchem [lookchem.com]
- 6. rsc.org [rsc.org]
- 7. Measuring Polymerization Inhibitor [aai.solutions]
- 8. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Lipase-Catalyzed Reactions with Vinyl Palmitate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on lipase (B570770) activity with vinyl palmitate as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of water content on lipase activity in organic solvents?
A1: Water plays a crucial role in lipase-catalyzed reactions in non-aqueous media. A minimal amount of water is essential for maintaining the enzyme's conformational flexibility and catalytic function.[1][2] Generally, lipase activity increases with water content up to an optimal level.[3][4] However, excessive water can lead to a decrease in the desired esterification or transesterification reaction rate by promoting the reverse reaction, hydrolysis.[2][5]
Q2: What is water activity (a_w) and why is it a more accurate parameter than water content?
A2: Water activity (a_w) is a measure of the energy status of water in a system and represents the "available" water for microbial, enzymatic, or chemical reactions. It is considered a more reliable parameter than total water content because it reflects the water that is directly interacting with the enzyme.[6] Different organic solvents can dissolve varying amounts of water, so the same total water content can result in different water activities and, consequently, different enzyme activities.
Q3: How does the choice of organic solvent affect the optimal water content for lipase activity?
A3: The properties of the organic solvent, such as polarity (log P), can significantly influence the interaction of water with the lipase. Hydrophobic (nonpolar) solvents are generally preferred for lipase-catalyzed esterification as they are less likely to strip the essential water layer from the enzyme's surface.[3][7] In contrast, polar solvents may require a higher total water content to achieve the optimal water activity for the enzyme.[8]
Q4: Can excess water completely inhibit the reaction?
A4: While excess water favors hydrolysis, it may not completely inhibit the esterification reaction but will significantly reduce the net yield of the desired ester product (this compound).[5] The accumulation of water as a byproduct in esterification reactions can shift the reaction equilibrium towards hydrolysis.[2] In transesterification reactions with vinyl esters, this is less of an issue as water is not a direct product. However, high initial water content can still promote unwanted side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no lipase activity | Inadequate water content: The enzyme may be in an inactive, rigid conformation due to insufficient hydration. | - Pre-hydrate the lipase or the reaction medium to an optimal water activity (a_w). - Systematically test a range of water activities to find the optimum for your specific enzyme and reaction conditions. |
| Excessive water content: The reaction equilibrium is shifted towards hydrolysis of the this compound substrate.[5] | - Dry the organic solvent and substrates before use. - Use molecular sieves or other drying agents to control the water content during the reaction.[5] | |
| Inappropriate solvent: The solvent may be stripping the essential water layer from the enzyme or denaturing it.[8] | - Use a non-polar, hydrophobic organic solvent (e.g., hexane, isooctane).[7] - If a polar solvent is necessary for substrate solubility, carefully optimize the water activity. | |
| Decreasing reaction rate over time | Water accumulation: In cases of esterification, water produced as a byproduct can shift the equilibrium towards hydrolysis.[2] | - Add a water-adsorbing agent like molecular sieves to the reaction mixture. - Consider using a continuous process where water is removed as it is formed. |
| Product inhibition: The accumulation of the product (palmitic acid ester) or the byproduct (acetaldehyde from vinyl group hydrolysis) may inhibit the lipase. | - Remove the product as it is formed, if feasible. - Investigate the inhibitory effects of the products on your specific lipase. | |
| Inconsistent results between experiments | Variable initial water content: Inconsistent hydration of the enzyme, solvents, or substrates. | - Standardize the pre-equilibration of all reaction components to a specific water activity. - Store solvents and substrates over desiccants to maintain low water content. |
| Inaccurate measurement of water content: Difficulty in precisely controlling low water concentrations. | - Use a Karl Fischer titrator for accurate measurement of water content. - Control water activity by equilibrating the reaction system with saturated salt solutions.[5] |
Experimental Protocols
Key Experiment: Determining Optimal Water Content for Lipase Activity with this compound
Objective: To determine the optimal initial water content (or water activity) for the lipase-catalyzed transesterification of an alcohol with this compound in an organic solvent.
Materials:
-
Lipase (e.g., from Candida antarctica, immobilized)
-
This compound
-
Alcohol (e.g., 1-butanol)
-
Anhydrous organic solvent (e.g., hexane)
-
Deionized water
-
Molecular sieves (3Å)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Thermostated shaker incubator
Methodology:
-
Preparation of Reaction Media with Varying Water Content:
-
Prepare a series of sealed vials containing the organic solvent.
-
Add varying, precise amounts of deionized water to each vial to achieve a range of water concentrations (e.g., 0.1%, 0.2%, 0.5%, 1.0%, 2.0% v/v). Alternatively, control water activity (a_w) by equilibrating the solvent with different saturated salt solutions.
-
-
Enzyme Pre-equilibration (Optional but Recommended):
-
Pre-equilibrate the lipase at the desired water activity to ensure consistent hydration.
-
-
Reaction Setup:
-
In each vial with a defined water content, dissolve this compound and the alcohol to their final concentrations.
-
Initiate the reaction by adding a pre-weighed amount of lipase.
-
-
Incubation:
-
Incubate the vials in a thermostated shaker at a constant temperature and agitation speed.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Stop the enzymatic reaction in the aliquot (e.g., by adding a denaturing solvent or by rapid filtration to remove the immobilized enzyme).
-
Analyze the samples by GC or HPLC to determine the concentration of the product (e.g., butyl palmitate) and the remaining substrate (this compound).
-
-
Data Analysis:
-
Calculate the initial reaction rate for each water content by plotting the product concentration versus time.
-
Plot the initial reaction rate as a function of water content (or water activity) to determine the optimal condition.
-
Visualizations
Caption: Workflow for optimizing water content in lipase-catalyzed reactions.
Caption: Impact of water activity on lipase state and reaction outcome.
References
- 1. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. idosi.org [idosi.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
vinyl palmitate vs. vinyl laurate as an acyl donor
A Comparative Guide to Vinyl Palmitate and Vinyl Laurate as Acyl Donors in Enzymatic Acylation
Introduction
In the realm of biocatalysis, particularly in the pharmaceutical and food industries, the selection of an appropriate acyl donor is critical for the efficient enzymatic acylation of various molecules such as flavonoids, glycosides, and alcohols. This process enhances the lipophilicity of these molecules, thereby improving their solubility in lipid-based systems and potentially enhancing their biological activity.[1] Vinyl esters are frequently chosen as acyl donors due to their high reactivity, which can lead to reaction rates 20–100 times faster than those observed with alkyl esters.[2] The irreversible nature of the reaction, driven by the tautomerization of the vinyl alcohol by-product to acetaldehyde, further shifts the reaction equilibrium towards product formation.[3]
This guide provides a detailed comparison of two commonly used vinyl esters, this compound (C16) and vinyl laurate (C12), as acyl donors in lipase-catalyzed acylation reactions. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols for key reactions.
Performance Comparison: this compound vs. Vinyl Laurate
The choice between this compound and vinyl laurate as an acyl donor can significantly impact the conversion rates, reaction times, and regioselectivity of enzymatic acylation. The primary difference between these two molecules lies in the length of their fatty acid chains, with palmitate having a 16-carbon chain and laurate having a 12-carbon chain. This structural difference influences their physical properties and steric hindrance in the active site of the lipase (B570770).
Quantitative Data Summary
The following tables summarize experimental data from various studies, offering a comparative overview of the performance of this compound and vinyl laurate in different enzymatic acylation reactions.
Table 1: Comparison of Acyl Donors in the Acylation of Puerarin
| Acyl Donor | Conversion Rate (%) | Enzyme | Substrate Ratio (Puerarin:Acyl Donor) | Temperature (°C) | Solvent | Reaction Time (h) | Reference |
| This compound | 50.46 | Novozym 435 | 1:10 | 40 | tert-amyl alcohol | 48 | [4] |
| Palmitic Anhydride (B1165640) | 55.52 | Novozym 435 | 1:10 | 40 | tert-amyl alcohol | 48 | [4] |
| Methyl Palmitate | < 30 | Novozym 435 | 1:10 | 40 | tert-amyl alcohol | 48 | [4] |
| Ethyl Palmitate | < 30 | Novozym 435 | 1:10 | 40 | tert-amyl alcohol | 48 | [4] |
| Butyl Palmitate | < 30 | Novozym 435 | 1:10 | 40 | tert-amyl alcohol | 48 | [4] |
Table 2: Comparison of Vinyl Esters in the Acylation of Levoglucosan (B13493)
| Acyl Donor | Conversion (%) | Selectivity (Product 3I-a) | Selectivity (Product 3III-a) | Enzyme | Reference |
| Vinyl Laurate | 74 | 75 | 25 | Novozym 435 | [5] |
| Ethyl Laurate | 40 | - | - | Novozym 435 | [5] |
| Lauric Acid | 55 | - | - | Novozym 435 | [5] |
Table 3: Influence of Acyl Chain Length on the Acylation of Phloretin (B1677691) 4′-O-α-d-glucopyranoside
| Acyl Donor | Observation at 6h | Enzyme | Reference |
| Vinyl Octanoate (C8) | Product Peak Observed | Lipozyme TL IM | [2] |
| Vinyl Laurate (C12) | Product Peak Observed | Lipozyme TL IM | [2] |
| This compound (C16) | Product Peak Observed | Lipozyme TL IM | [2] |
Note: Quantitative conversion rates were not provided in the text, but HPLC chromatograms indicated product formation for all three vinyl esters.
Table 4: Degree of Substitution (DS) in Cellulose (B213188) Acylation
| Acyl Donor | Moles per AGU | DS (Acyl Donor) | DS (Acetate) | Solvent | Reference |
| Vinyl Laurate | 3 | > 2.1 | 11.1% | [EMIM]OAc | [6] |
| This compound | 3 | - | 20.0% | [EMIM]OAc | [6] |
| Lauroyl Chloride | 3 | 0.3 | - | [EMIM]OAc | [6] |
| Lauric Anhydride | 3 | 0.3 | - | [EMIM]OAc | [6] |
AGU: Anhydroglucose unit. The higher DS (acetate) for this compound suggests more competing acetylation from the solvent compared to vinyl laurate.
Analysis of Performance
The experimental data suggests that the efficiency of this compound and vinyl laurate as acyl donors is highly dependent on the substrate, enzyme, and reaction conditions.
-
Reactivity and Conversion: In the acylation of puerarin, this compound showed a significantly higher conversion rate (50.46%) compared to other palmitic esters like methyl, ethyl, and butyl palmitate (<30%), highlighting the superior reactivity of vinyl esters.[4] However, it was slightly less effective than palmitic anhydride (55.52%).[4] In the acylation of levoglucosan, vinyl laurate resulted in a higher conversion (74%) compared to both ethyl laurate (40%) and lauric acid (55%).[5] Some studies suggest that longer acyl chains can lead to increased steric hindrance, which may negatively impact the catalytic efficiency of the lipase and result in lower conversion rates.[7]
-
Solubility: The solubility of the acyl donor and the substrate in the reaction medium is crucial. In one study, this compound was found to be soluble in acetonitrile (B52724) under all analyzed conditions, while vinyl laurate was soluble at temperatures greater than or equal to 50°C.[5]
-
Regioselectivity: In the acylation of phloretin α-glucoside, both vinyl laurate and this compound, catalyzed by Thermomyces lanuginosus lipase, showed high regioselectivity for the 6-OH of the glucose moiety.[2] Similarly, in the acylation of levoglucosan with vinyl laurate using Novozym 435, a preference for acylation at the C4 hydroxyl group was observed.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are the experimental protocols for some of the key experiments cited in this guide.
Protocol 1: Enzymatic Acylation of Phloretin 4′-O-α-d-glucopyranoside
-
Materials:
-
Phloretin 4′-O-α-d-glucopyranoside (16 mM)
-
Vinyl ester (vinyl laurate or this compound) (320 mM)
-
Immobilized lipase Lipozyme TL IM (7 mg/mL)
-
tert-butanol (solvent)
-
Methanol
-
-
Procedure:
-
Mix phloretin 4′-O-α-d-glucopyranoside (7 mg, 16 μmol), the selected vinyl ester (320 μmol), and Lipozyme TL IM (7 mg) in 1 mL of tert-butyl alcohol.
-
Incubate the reaction mixture at 60°C with vigorous shaking.
-
At different time intervals, take 50 μL aliquots and dilute them with 450 μL of methanol.
-
Analyze the samples by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction.[2]
-
Protocol 2: Lipase-Catalyzed Acylation of Levoglucosan
-
Materials:
-
Levoglucosan
-
Vinyl laurate or this compound
-
Immobilized lipase (e.g., Novozym 435)
-
Acetonitrile (solvent)
-
-
Procedure (Batch Reaction):
-
Prepare solutions of levoglucosan and the vinyl ester in acetonitrile at desired concentrations (e.g., 40 mM and 100 mM, respectively).
-
Conduct solubility tests at different temperatures to ensure all reactants are dissolved. Heating may be required.[5]
-
Carry out the transesterification reaction in the presence of the immobilized lipase.
-
Monitor the reaction for conversion and regioselectivity using appropriate analytical techniques.
-
Visualizing Experimental Workflows
Diagrams can provide a clear, high-level overview of experimental processes. Below are Graphviz diagrams illustrating a general enzymatic acylation workflow and a logical diagram for acyl donor selection.
Caption: General workflow for lipase-catalyzed enzymatic acylation.
Caption: Decision logic for selecting an appropriate acyl donor.
Conclusion
Both this compound and vinyl laurate are highly effective acyl donors for enzymatic acylation, offering significant advantages over traditional alkyl esters. The choice between them is not straightforward and depends on a multi-faceted evaluation of the specific substrate, the chosen lipase, and the desired properties of the final product.
-
Vinyl laurate may be preferred in cases where higher reaction rates are critical and steric hindrance is a concern.
-
This compound is an excellent choice when the goal is to significantly increase the lipophilicity of the substrate, and its solubility in the chosen reaction medium is favorable.
Ultimately, empirical testing and optimization are necessary to determine the most suitable acyl donor for a specific biocatalytic transformation. The information and protocols provided in this guide serve as a valuable starting point for researchers and scientists in the field of drug development and biocatalysis.
References
- 1. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipase-catalyzed acylation of levoglucosan in continuous flow: antibacterial and biosurfactant studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous vinyl ester-based synthesis of different cellulose derivatives in 1-ethyl-3-methyl-imidazolium acetate - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02005D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Comparative Study of Vinyl Esters in Polymerization Reactions: A Guide for Researchers
This guide provides a comparative analysis of common vinyl esters used in polymerization reactions, focusing on their kinetic behavior and the properties of the resulting polymers. The information is intended for researchers, scientists, and professionals in drug development and materials science to aid in monomer selection and process optimization.
Introduction to Vinyl Ester Polymerization
Vinyl esters are a significant class of monomers characterized by a vinyl group attached to the oxygen atom of an ester. The general structure is R-COO-CH=CH₂. These monomers are versatile precursors for a wide range of polymers and copolymers, primarily synthesized through free-radical polymerization.[1][2][3] The properties of the resulting polymers, such as polyvinyl acetate (B1210297) (PVAc) and its derivatives, are highly dependent on the nature of the "R" group in the ester.[4] This guide focuses on a comparison between two representative vinyl esters: Vinyl Acetate (VAc), the simplest vinyl ester, and Vinyl Propionate (VPr), which features a slightly larger alkyl group.
Comparison of Polymerization Kinetics and Reactivity
The polymerization behavior of vinyl esters is influenced by the steric and electronic effects of the ester group. Vinyl acetate is one of the least active unconjugated monomers, which leads to highly reactive and unstable propagating radicals.[5] This inherent reactivity influences copolymerization behavior significantly.
When copolymerizing with more reactive monomers like acrylates, vinyl esters exhibit low reactivity ratios (r₂), indicating that the growing polymer chain preferentially adds the acrylate (B77674) monomer over the vinyl ester. For instance, in a methyl acrylate (MA) - vinyl acetate (VAc) system, the reactivity ratios were found to be r(MA) = 6.9 and r(VAc) = 0.013, demonstrating a strong preference for MA addition by both types of propagating radicals.[6]
Table 1: Reactivity Ratios of Vinyl Esters with a Comonomer (Methyl Acrylate)
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | System Tendency |
| Methyl Acrylate | Vinyl Acetate | 6.9 | 0.013 | Copolymer enriched in M₁ |
| Methyl Acrylate | Vinyl Pivalate | 5.5 | 0.017 | Copolymer enriched in M₁ |
Data sourced from studies on bulk copolymerization. The low r₂ value indicates that the vinyl ester radical adds to the comonomer much faster than to its own monomer type.[6]
The rate of polymerization is also a critical factor. While specific rate constants are highly dependent on reaction conditions (temperature, initiator concentration), the general trend is that bulkier ester groups can sterically hinder the approach of the monomer to the growing radical chain, potentially slowing the propagation rate compared to vinyl acetate under identical conditions.
Comparative Properties of Polyvinyl Esters
The structure of the alkyl group in the vinyl ester monomer directly impacts the physical and thermal properties of the resulting polymer. A key property for amorphous polymers is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.[7]
Table 2: Physical and Thermal Properties of Poly(vinyl acetate) vs. Poly(vinyl propionate)
| Property | Poly(vinyl acetate) (PVAc) | Poly(vinyl propionate) (PVPr) |
| Glass Transition Temp. (Tg) | 30 - 45 °C[8][9] | ~ -5 °C |
| Appearance | Colorless, transparent solid[1][10] | Colorless solid |
| Solubility | Soluble in organic solvents like acetone, ethyl acetate[9] | Soluble in similar organic solvents |
| Density | ~1.19 g/cm³[8] | Data not readily available, expected to be similar |
| Molecular Weight (Typical) | 10,000 - 500,000 g/mol (via free radical) | Controllable via RAFT up to ~50,000 g/mol with low polydispersity[5] |
The longer, more flexible propyl group in PVPr increases the free volume between polymer chains, allowing them to move more easily at lower temperatures. This results in a significantly lower glass transition temperature compared to PVAc, making PVPr a much softer and more rubber-like material at room temperature. The Tg of PVAc itself can vary depending on its molecular weight.[8][10]
Experimental Protocols
The following is a representative protocol for the free-radical solution polymerization of a vinyl ester. This method can be adapted for different vinyl esters by adjusting reaction times and temperatures.
Objective: To synthesize Poly(vinyl acetate) via free-radical solution polymerization.
Materials:
-
Vinyl acetate (VAc), inhibitor removed
-
Toluene (B28343) (or other suitable solvent like ethyl acetate)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Nitrogen gas source
-
Reaction flask with condenser, magnetic stirrer, and heating mantle
-
Methanol (B129727) (for precipitation)
Procedure:
-
Monomer Purification: Remove the inhibitor (typically hydroquinone) from vinyl acetate by washing with an alkaline solution followed by distillation or by passing it through an inhibitor removal column.
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.
-
Reagent Addition: Charge the flask with 100 mL of toluene and 20 mL of purified vinyl acetate.
-
Inerting: Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: While maintaining a nitrogen atmosphere, add 0.1 g of AIBN to the reaction mixture.
-
Polymerization: Heat the flask to 60-70°C using the heating mantle. Allow the reaction to proceed with continuous stirring for 4-6 hours. The solution will become progressively more viscous as the polymer forms.
-
Termination & Precipitation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution slowly into a beaker containing a large excess of cold methanol (~500 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone). Reprecipitate the polymer in methanol to remove any unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a low temperature (~40°C) until a constant weight is achieved.
Visualizations
Diagram 1: Experimental Workflow for Vinyl Ester Polymerization
Caption: Workflow for free-radical solution polymerization of vinyl esters.
Diagram 2: Property Comparison of PVAc and PVPr
Caption: Impact of monomer side-chain on polymer thermal properties.
References
- 1. PVAc Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 2. pslc.ws [pslc.ws]
- 3. mcpolymers.com [mcpolymers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.tue.nl [pure.tue.nl]
- 7. specialchem.com [specialchem.com]
- 8. Polyvinyl acetate - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Polyvinyl acetate: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Validation of Vinyl Palmitate Purity: GC-MS Analysis and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The purity of vinyl palmitate, a key reagent in various chemical syntheses, is paramount to ensuring reaction efficiency, product quality, and the absence of unwanted side products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.
Quantitative Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary method for assessing the purity of volatile compounds like this compound. It offers high separation efficiency and definitive identification of both the principal compound and potential impurities. While GC with Flame Ionization Detection (GC-FID) is also widely used for quantification, GC-MS provides structural information crucial for impurity identification.
Alternative methods, such as High-Performance Liquid Chromatography (HPLC) and titration, can also be employed. HPLC is suitable for non-volatile impurities and can be highly sensitive, though it may require derivatization. Titration offers a classic, cost-effective approach for determining the overall ester content but lacks the specificity to identify individual impurities.
| Analytical Method | Principle | Analytes Measured | Typical Purity Levels Reported | Key Advantages | Key Limitations |
| GC-MS | Separation by boiling point and polarity, followed by mass-based identification. | This compound and volatile organic impurities. | >96.0%[1] | High selectivity and sensitivity; definitive identification of impurities. | May not be suitable for non-volatile impurities. |
| HPLC-UV/MS | Separation by polarity on a stationary phase. | This compound and non-volatile impurities. | Not widely published for this compound. | High sensitivity; suitable for a wide range of compounds. | May require derivatization; can be more time-consuming. |
| Titration | Chemical reaction to determine the amount of a constituent. | Total ester content. | Not specific to this compound purity. | Cost-effective and straightforward. | Lacks specificity; cannot identify individual impurities. |
| NMR Spectroscopy | Nuclear magnetic resonance to determine molecular structure. | This compound and structural isomers/impurities. | Can provide quantitative purity information. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol is adapted from established methods for the analysis of similar vinyl esters and fatty acid derivatives.[2][3]
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar or medium-polarity column is suitable. For instance, a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point, similar to what is used for other fatty acid esters. The NIST WebBook entry for palmitic acid vinyl ester suggests an HP-5MS column.[4]
2. Reagents and Standards:
-
Solvent: High-purity hexane (B92381) or a similar organic solvent.
-
This compound Standard: A certified reference material of known purity, if available. Commercial suppliers like TCI AMERICA offer this compound with a purity of >96.0% (GC).[1]
-
Internal Standard (Optional): A compound with similar chemical properties but a different retention time, such as methyl stearate.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask.
-
If using an internal standard, add a known amount to the solution.
-
Vortex the solution to ensure complete dissolution.
4. GC-MS Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
5. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST). Common potential impurities in this compound can arise from the synthesis process and may include residual starting materials like palmitic acid and vinyl acetate, or byproducts from side reactions.[5][6] Other fatty acid vinyl esters could also be present if the palmitic acid starting material was not pure.
Experimental Workflow
References
- 1. This compound 693-38-9 | TCI AMERICA [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic acid vinyl ester [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Palmitate Esters: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of palmitate esters is a critical process in the development of pharmaceuticals, cosmetics, and food ingredients. These esters, derived from palmitic acid, a common saturated fatty acid, serve diverse functions, from acting as prodrugs to enhancing the lipophilicity of active pharmaceutical ingredients. The choice of synthetic methodology—enzymatic or chemical—profoundly impacts reaction efficiency, product purity, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Key Differences
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Lipases (e.g., Candida antarctica lipase (B570770) B) | Strong acids (e.g., H₂SO₄), bases, or organometallics |
| Reaction Conditions | Mild (lower temperatures, neutral pH) | Harsh (high temperatures, extreme pH, high pressure) |
| Specificity | High regioselectivity and stereoselectivity | Low selectivity, leading to byproducts |
| Yield | Generally high, often >90% | Variable, can be high but often requires excess reactants |
| Purity | High, with minimal byproduct formation | Lower, often requiring extensive purification |
| Environmental Impact | "Green" chemistry: biodegradable catalysts, less waste | Often involves hazardous reagents and solvents, more waste |
| Cost | Enzyme cost can be high, but reusability is possible | Reagents are often cheaper, but purification costs can be high |
Quantitative Comparison of Palmitate Ester Synthesis
The following tables summarize quantitative data from experimental studies, offering a direct comparison of enzymatic and chemical synthesis methods for various palmitate esters.
Ascorbyl Palmitate
Ascorbyl palmitate, an ester of ascorbic acid and palmitic acid, is a widely used fat-soluble antioxidant.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Immobilized Candida antarctica lipase B (Novozym 435) | Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | 2-methyl-2-butanol (B152257) | Butyl acetate |
| Temperature | 55°C[1][2] | 28°C[3] |
| Reaction Time | 6 - 144 hours[1][2] | 20 hours[3] |
| Molar Ratio (Ascorbic Acid:Palmitic Acid/Anhydride) | 1:8[1][2] | Stoichiometric amounts with palmitic anhydride[3] |
| Yield | 81% - 90%[1][2] | 91.3%[3] |
| Purity | 94.4% - 98.6%[1][2] | 98.1%[3] |
Retinyl Palmitate
Retinyl palmitate, an ester of retinol (B82714) (vitamin A) and palmitic acid, is a common ingredient in skincare products.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Chemo-enzymatic) |
| Catalyst | Immobilized lipase on macroporous acrylic resin | Potassium hydroxide (B78521) (hydrolysis step) |
| Solvent | n-hexane | Anhydrous ethanol (B145695) (hydrolysis step) |
| Temperature | 30°C[4] | Not specified for esterification |
| Reaction Time | Not specified | Not specified |
| Molar Ratio (Retinol:Palmitic Acid) | 1:1.1[4] | Not applicable (transesterification) |
| Yield | 97.5%[4] | High (not explicitly quantified for esterification alone) |
| Purity | >99%[4] | High |
Cetyl Palmitate
Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a waxy substance used as a thickener and emollient in cosmetics.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Immobilized Candida antarctica lipase B (Novozym 435)[5] | Tungstated Zirconia (WO₃–ZrO₂)[6] |
| Solvent | Solvent-free[5] | Not specified (likely solvent-free)[6] |
| Temperature | 80°C[5] | 162°C[6] |
| Reaction Time | ~ 1 hour | Not specified |
| Molar Ratio (Cetyl Alcohol:Palmitic Acid) | 1:1[5] | Not specified |
| Yield | >98.5%[5] | 98.4%[6] |
| Purity | High, ultra-pure compounds[5] | High selectivity[6] |
Experimental Protocols
Enzymatic Synthesis of Ascorbyl Palmitate
This protocol is adapted from studies utilizing immobilized Candida antarctica lipase B.
-
Substrate Preparation: In a temperature-controlled reaction vessel, dissolve ascorbic acid and palmitic acid in 2-methyl-2-butanol at a molar ratio of 1:8.
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Water Removal: To drive the equilibrium towards ester formation, add molecular sieves to the mixture to adsorb the water produced during the reaction.
-
Reaction: Incubate the mixture at 55°C with constant stirring for the desired duration (6-144 hours), monitoring the reaction progress via techniques like HPLC.[1][2]
-
Product Recovery: After the reaction, filter out the immobilized enzyme (which can be washed and reused) and the molecular sieves. The solvent is then evaporated under reduced pressure to yield the crude product.
-
Purification: The crude ascorbyl palmitate can be further purified by recrystallization.
Chemical Synthesis of Ascorbyl Palmitate
This protocol is a summary of a typical acid-catalyzed esterification process.
-
Initial Reaction: In a three-necked flask, dissolve palmitic acid in concentrated sulfuric acid with stirring. To this solution, add L-ascorbic acid and react at 18°C for 15 hours.[3]
-
Esterification: Add palmitic anhydride (B1165640) to the mixture and raise the temperature to 28°C, allowing the reaction to proceed for 20 hours.[3]
-
Decolorization: Add activated carbon and stir for 15 minutes.[3]
-
Precipitation and Washing: Add the reaction mixture to cold water to precipitate the crude product. The filter cake is then washed with water.[3]
-
Purification: Dissolve the crude product in butyl acetate, decolorize, and wash the organic layer with water. The solvent is partially distilled off under reduced pressure, and the purified L-ascorbic acid-6-palmitate is obtained by cooling and filtration.[3]
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for enzymatic and chemical synthesis of palmitate esters.
Caption: General workflow for the enzymatic synthesis of palmitate esters.
Caption: General workflow for the chemical synthesis of palmitate esters.
Signaling Pathways Involving Palmitate
Elevated levels of palmitate can have significant effects on cellular signaling, contributing to conditions like insulin (B600854) resistance, endoplasmic reticulum (ER) stress, and inflammation. Understanding these pathways is crucial for drug development professionals.
Palmitate-Induced Insulin Resistance
Palmitate can impair insulin signaling, a key factor in the development of type 2 diabetes.
Caption: Palmitate impairs insulin signaling by activating PKC, which inhibits IRS-1.
Palmitate-Induced ER Stress
Palmitate can disrupt protein folding in the endoplasmic reticulum, leading to ER stress and potentially apoptosis.
Caption: Palmitate triggers the three branches of the unfolded protein response.
Palmitate-Induced Inflammatory Signaling
Palmitate can activate pro-inflammatory pathways, contributing to chronic inflammation.
Caption: Palmitate activates TLR4, leading to the activation of NF-κB and JNK pathways.
Conclusion
The choice between enzymatic and chemical synthesis of palmitate esters is a multifaceted decision. Enzymatic synthesis offers a "greener," more specific, and often more efficient route to high-purity products under mild conditions. While the initial cost of enzymes may be a consideration, their reusability can offset this expense. Chemical synthesis, on the other hand, may be suitable for large-scale production where the cost of reagents is a primary driver and extensive purification capabilities are in place. However, the environmental and safety concerns associated with harsh chemical processes are significant drawbacks. For applications in drug development and high-value chemicals where purity and specificity are paramount, enzymatic synthesis presents a compelling and increasingly favored alternative. The provided data and protocols serve as a foundational guide for researchers to make informed decisions based on the specific requirements of their projects.
References
The Search for Greener and More Efficient Acyl Donors: A Comparative Guide to Alternatives for Vinyl Palmitate in Enzymatic Acylation
For researchers, scientists, and drug development professionals, the choice of an acyl donor in enzymatic acylation is a critical parameter influencing reaction efficiency, product yield, and overall process sustainability. While vinyl palmitate has been a commonly employed acyl donor, the quest for superior alternatives is driven by the need for improved reaction kinetics, higher yields, and greener methodologies. This guide provides an objective comparison of various alternatives to this compound, supported by experimental data, to aid in the selection of the most suitable acyl donor for specific applications.
Enzymatic acylation, a cornerstone of biocatalysis, offers a highly selective and environmentally benign route for the synthesis of esters with applications ranging from pharmaceuticals to food and cosmetics. The irreversible nature of the reaction when using enol esters like this compound has made them popular choices. However, emerging research highlights several promising alternatives that can offer significant advantages. This guide delves into a comparative analysis of these alternatives, focusing on their performance in lipase-catalyzed reactions.
Performance Comparison of Acyl Donors
The selection of an appropriate acyl donor is contingent on several factors, including the substrate, the enzyme used, and the desired reaction outcome. Below is a summary of the performance of various acyl donors compared to this compound, with quantitative data presented for ease of comparison.
| Acyl Donor | Substrate | Enzyme | Conversion Yield (%) | Reaction Time (h) | Key Observations |
| This compound | Puerarin | Novozym 435 | 50.46 | 48 | Baseline for comparison.[1] |
| Palmitic Anhydride | Puerarin | Novozym 435 | 98.97 | 3 | Significantly higher conversion in a much shorter time compared to this compound.[1] |
| Vinyl Acetate | Naringin | Lipozyme TL IM | 97.5 | 24 | High conversion, though slower than acetic anhydride. By-product tautomerizes, driving the reaction forward.[2] |
| Acetic Anhydride | Naringin | Lipozyme TL IM | 98.5 | 8 | Highest conversion rate in the shortest time for this specific reaction.[2] |
| Fatty Acids (e.g., Palmitic Acid) | Puerarin | Novozym 435 | 23.28 | 48 | Lower conversion rates compared to activated acyl donors.[1][3] |
| Methyl Palmitate | Puerarin | Novozym 435 | < 30 | 48 | Lower conversion compared to this compound and palmitic anhydride.[1] |
| Ethyl Palmitate | Puerarin | Novozym 435 | < 30 | 48 | Similar low conversion to methyl palmitate.[1] |
| Butyl Palmitate | Puerarin | Novozym 435 | < 30 | 48 | Consistently lower conversion among simple alkyl esters.[1] |
| Cyclohexyl Palmitate | DL-α-palmitoyl-lysophosphatidylcholine | Phospholipase A2 | High (Relative Rate: 9.8 x 10^4) | Not specified | Reported as a novel and efficient acyl donor.[4][5] |
| 2,2'-Biphenyl Dipalmitate | DL-α-palmitoyl-lysophosphatidylcholine | Phospholipase A2 | High (Relative Rate: 2.1 x 10^4) | Not specified | Another novel and effective acyl donor.[4][5] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for enzymatic acylation using different acyl donors.
Protocol 1: Enzymatic Acylation of Puerarin with Palmitic Anhydride
-
Enzyme: 20 g/L of immobilized lipase (B570770) (Novozym 435).
-
Substrate: Puerarin.
-
Acyl Donor: Palmitic anhydride.
-
Molar Ratio: 1:15 (Puerarin:Palmitic Anhydride).
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: 40°C.
-
Procedure: The reaction mixture is incubated in a shaking incubator. Samples are withdrawn at different time intervals to monitor the conversion rate.[1]
Protocol 2: Enzymatic Acylation of Naringin with Acetic Anhydride
-
Enzyme: 3 g/L of immobilized lipase (Lipozyme TL IM).
-
Substrate: Naringin.
-
Acyl Donor: Acetic anhydride.
-
Molar Ratio: 1:5 (Naringin:Acetic Anhydride).
-
Solvent: Acetonitrile.
-
Temperature: 40°C.
-
Procedure: The reaction is conducted in a shaking incubator at 180 rpm. Conversion is monitored over time.[2]
Visualizing the Process: Workflows and Relationships
To better understand the experimental process and the decision-making involved in selecting an acyl donor, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases [mdpi.com]
- 3. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of Vinyl Ester and Epoxy Resins for High-Performance Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate polymer resins is critical for applications demanding high strength, chemical inertness, and durability. This guide provides an objective comparison of the performance characteristics of two common thermosetting resins: vinyl ester and epoxy. The information presented is supported by experimental data and standardized testing protocols to aid in material selection for laboratory and manufacturing environments.
Vinyl ester and epoxy resins are both renowned for their robust performance, yet they possess distinct properties that make them suitable for different applications. Epoxy resins are generally recognized for their superior mechanical strength and adhesive properties. In contrast, vinyl ester resins, a hybrid of polyester (B1180765) and epoxy resins, offer a compelling balance of chemical resistance, toughness, and cost-effectiveness.
Performance Data Summary
The following tables summarize the key quantitative performance data for standard vinyl ester and epoxy resins. These values represent typical ranges and can vary based on the specific formulation, curing agents, and reinforcement materials used.
Table 1: Mechanical and Physical Properties
| Property | Vinyl Ester Resin | Epoxy Resin | Test Method |
| Tensile Strength | 50 - 81 MPa | 72 - 140 MPa | ASTM D638 |
| Tensile Modulus | 2.4 - 4.1 GPa | 3.1 GPa | ASTM D638 |
| Elongation at Break | 2.7 - 14.0 % | 4.5 % | ASTM D638 |
| Flexural Strength | 90 - 110 MPa | - | ASTM D790 |
| Flexural Modulus | 2.4 - 2.8 GPa | - | ASTM D790 |
| Heat Distortion Temperature (HDT) | 70 - 80 °C | 80 °C | ASTM D648 |
| Water Absorption (24 hrs) | - | 0.15 % | ASTM D570 |
| Curing Shrinkage | - | < 2 % | - |
Table 2: Chemical Resistance (24-hour immersion at 23°C)
| Chemical Reagent | Vinyl Ester Resin (Rating) | Epoxy Resin (Rating) | Test Method |
| Acetic Acid (98%) | - | High | ASTM D543 |
| Ammonium Hydroxide (28%) | - | High | ASTM D543 |
| Benzene | - | Moderate | ASTM D543 |
| Carbon Tetrachloride | - | High | ASTM D543 |
| Chloroform | - | Moderate | ASTM D543 |
| Chromic Acid (60%) | - | High | ASTM D543 |
| Ethyl Acetate | - | Moderate | ASTM D543 |
| Ethyl Alcohol | - | High | ASTM D543 |
| Formaldehyde (37%) | - | High | ASTM D543 |
| Formic Acid (90%) | - | Moderate | ASTM D543 |
| Hydrochloric Acid (37%) | - | High | ASTM D543 |
| Hydrofluoric Acid (48%) | - | Poor | ASTM D543 |
| Hydrogen Peroxide (28%) | - | High | ASTM D543 |
| Methyl Alcohol | - | High | ASTM D543 |
| Nitric Acid (70%) | - | Poor | ASTM D543 |
| Sodium Hydroxide (50%) | - | High | ASTM D543 |
| Sulfuric Acid (96%) | - | Poor | ASTM D543 |
| Toluene | - | Moderate | ASTM D543 |
| Xylene | - | Moderate | ASTM D543 |
Resistance Ratings: High (No detectable change), Moderate (Slight change in color or gloss), Light (Slight surface etching or staining), Poor (Pitting, cratering, or erosion).[1]
Experimental Protocols
The performance data presented in this guide is based on standardized test methods from ASTM International. Below are summaries of the key experimental protocols.
ASTM D638: Standard Test Method for Tensile Properties of Plastics
This test method determines the tensile properties of unreinforced and reinforced plastics.
-
Specimen Preparation: "Dumbbell" or "dog-bone" shaped specimens with a thickness under 14mm are prepared by cutting or injection molding.[2] The specific dimensions depend on the material's rigidity and thickness.[2]
-
Test Procedure:
-
Data Analysis: The test yields data on tensile strength, elongation at yield and break, and modulus of elasticity.[2]
ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials
This test measures the flexural strength and modulus of plastics.
-
Specimen Preparation: Rectangular test bars are prepared by die-cutting, sawing, or injection molding.[3]
-
Test Procedure:
-
Data Analysis: The data is used to calculate flexural stress, flexural strength, and flexural modulus.
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This practice evaluates the resistance of plastics to chemical reagents.
-
Specimen Preparation: Standard test specimens are used.
-
Test Procedure:
-
Immersion Test (Practice A): Specimens are fully immersed in the chemical reagent for a specified time and temperature.[4] This simulates prolonged contact.[4]
-
Mechanical Stress and Chemical Exposure (Practice B): Specimens are subjected to mechanical stress while being exposed to the chemical via a wet patch or wipe method.[4] This simulates short-term exposure or splashes.[4]
-
-
Data Analysis: After exposure, changes in weight, dimensions, appearance (color, swelling, cracking), and mechanical properties (like tensile strength) are measured and compared to unexposed control specimens.[4][5]
Curing Mechanisms and Synthesis
The performance differences between vinyl ester and epoxy resins are rooted in their distinct chemical structures and curing mechanisms.
Epoxy Resin Curing
Epoxy resins cure through a reaction between the epoxy groups in the resin and a curing agent, typically an amine. The active hydrogen atoms on the amine group open the epoxy ring, leading to a cross-linked, three-dimensional network.
Caption: Amine Curing Mechanism of Epoxy Resin.
Vinyl Ester Resin Synthesis and Curing
Vinyl ester resins are synthesized by reacting an epoxy resin with an unsaturated carboxylic acid, such as methacrylic acid. This reaction introduces reactive vinyl groups at the ends of the epoxy backbone. The subsequent curing process is a free-radical polymerization initiated by a catalyst, typically a peroxide like MEKP (methyl ethyl ketone peroxide), which cross-links the vinyl groups.
Caption: Synthesis and Curing of Vinyl Ester Resin.
Experimental Workflow
A typical workflow for comparing the performance of these resins involves specimen preparation, mechanical testing, and chemical resistance evaluation.
Caption: Workflow for Resin Performance Comparison.
References
A Comparative Guide to the Kinetic Performance of Lipases in Vinyl Palmitate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of various lipases for the synthesis of vinyl palmitate, a key reaction in various biotechnological and pharmaceutical applications. The selection of an appropriate lipase (B570770) is critical for optimizing reaction efficiency and yield. This document summarizes key kinetic parameters, details the experimental protocols for their determination, and visually represents the enzymatic processes to aid in the selection of the most suitable biocatalyst.
Kinetic Performance of Lipases: A Comparative Summary
The efficiency of an enzyme in catalyzing a reaction is best described by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km is an indicator of the affinity of the enzyme for its substrate, with a lower value suggesting a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Lipase Source | Substrate | Km (mM) | Vmax (U/mL) | Optimal Temperature (°C) | Optimal pH | Reference |
| Pseudomonas sp. | p-Nitrophenyl palmitate (pNPP) | 0.77 | 49.5 | 40 | 8.0 | [1] |
| Rhizomucor miehei | p-Nitrophenyl palmitate (pNPP) | N/A | N/A (Relative Vmax lower than R. oryzae) | 40 | 7.0 | [2] |
| Rhizopus oryzae | p-Nitrophenyl palmitate (pNPP) | N/A | N/A (Relative Vmax 1.13 times higher than R. miehei) | 30 | 5.2 | [2] |
Note: The data for Rhizomucor miehei and Rhizopus oryzae are presented as a relative comparison from the same study. U/mL is defined as µmol of product formed per minute per mL of enzyme solution under the specified assay conditions. The search did not yield specific Km and Vmax values for the synthesis of this compound for these lipases.
Experimental Protocols
The determination of lipase activity and its kinetic parameters is crucial for comparing the efficacy of different enzymes. Below are detailed methodologies for key experiments.
Lipase Activity Assay
A common method for determining lipase activity is through the hydrolysis of a chromogenic substrate like p-nitrophenyl palmitate (pNPP). The release of p-nitrophenol can be measured spectrophotometrically.
Materials:
-
Lipase solution (crude or purified)
-
p-Nitrophenyl palmitate (pNPP) solution (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing a stabilizer like gum arabic (e.g., 1 g/L)
-
2-propanol
-
Chloroform:isoamyl alcohol mixture (24:1 v/v)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by combining the Tris-HCl buffer and the pNPP solution.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 40°C).
-
Initiate the reaction by adding a specific volume of the lipase solution to the pre-warmed reaction mixture.
-
Incubate the reaction for a defined period (e.g., 5 minutes) at the set temperature.
-
Stop the reaction by adding the chloroform:isoamyl alcohol mixture.
-
Centrifuge the samples to separate the phases.
-
Measure the absorbance of the supernatant at 410 nm, which corresponds to the released p-nitrophenol.
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Determination of Kinetic Parameters (Km and Vmax)
The Michaelis-Menten kinetic parameters, Km and Vmax, are determined by measuring the initial reaction rate at varying substrate concentrations.
Procedure:
-
Perform the lipase activity assay as described above using a range of pNPP concentrations.
-
Measure the initial velocity (V0) of the reaction for each substrate concentration.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
To determine Km and Vmax accurately, transform the data using a linear plot, such as the Lineweaver-Burk plot (1/V0 versus 1/[S]).
-
The Km and Vmax values can be calculated from the intercepts and slope of the Lineweaver-Burk plot.
Visualizing the Process
Diagrams can help in understanding the complex relationships in enzymatic reactions and experimental workflows.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
Caption: Experimental workflow for determining enzyme kinetic parameters.
Conclusion
The selection of a suitable lipase for the synthesis of this compound is a critical step in process development. While direct comparative kinetic data for this specific reaction is limited, the information available for similar substrates provides a valuable starting point. Lipases from Pseudomonas, Rhizomucor, and Rhizopus species are all potential candidates. The provided experimental protocols offer a standardized approach for conducting in-house comparative studies to determine the most effective lipase under specific process conditions. The visualized reaction mechanism and experimental workflow further clarify the key steps involved in this enzymatic synthesis. Researchers are encouraged to use this guide as a foundation for their own investigations to identify the optimal biocatalyst for their specific application.
References
A Researcher's Guide to Acyl Donors in Flavonoid Modification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic modification of flavonoids is a critical step in enhancing their therapeutic potential. Acylation, the process of introducing an acyl group, is a key strategy to improve the lipophilicity, stability, and bioavailability of these promising natural compounds.[1][2][3] The choice of the acyl donor is a crucial parameter that significantly influences the efficiency, regioselectivity, and overall success of this modification. This guide provides a comparative analysis of common acyl donors used in the enzymatic acylation of flavonoids, supported by experimental data and detailed protocols.
Performance Comparison of Acyl Donors
The selection of an appropriate acyl donor is paramount for achieving high conversion yields and desired product characteristics. The following table summarizes the performance of various acyl donors in the lipase-catalyzed acylation of different flavonoids, based on data from multiple studies.
| Flavonoid | Acyl Donor | Enzyme | Solvent | Conversion Yield (%) | Key Findings & Regioselectivity | Reference |
| Rutin | Aliphatic acids (C4-C18) | Immobilized Candida antarctica lipase (B570770) B (CALB) | tert-Butanol | >70% with chain length >C12 | Higher conversion with longer chain fatty acids. Acylation at the 4'''-OH of the rhamnose. | [4][5][6] |
| Esculin | Aliphatic acids (C4-C18) | Immobilized Candida antarctica lipase B (CALB) | tert-Butanol | >70% with chain length >C12 | Higher conversion with longer chain fatty acids. Acylation at the primary OH of the glucose. | [4][5][6] |
| Phloretin α-glucoside | Vinyl esters (C8, C12, C16) | Immobilized Thermomyces lanuginosus lipase | tert-Butanol | Quantitative | Vinyl esters provide faster reaction rates. Regioselective acylation at the 6-OH of glucose. | [7] |
| Hesperidin | Decanoic acid | Candida antarctica lipase B (CALB) | Organic Solvents | 55% | Demonstrates successful acylation of flavanone (B1672756) glycosides. | [2][8] |
| Rutin & Naringin | Fatty acids (C8, C10, C12) | Immobilized Candida antarctica lipase | tert-Butanol | 50-60% | Reaction is regioselective, yielding monoesters. | [3] |
| Puerarin | Palmitic anhydride (B1165640) | Novozym 435 (Immobilized CALB) | Tetrahydrofuran (THF) | 98.97% | Acid anhydrides can lead to very high conversion rates in short reaction times. | [3] |
| Naringin | Acetic anhydride | Lipase | - | High | Acetic anhydride proved to be a highly efficient acyl donor for this flavonoid. | [9] |
| Isoquercitrin | Vinyl esters of short carboxylic acids | Acetyl esterase from Trichoderma reesei | Aqueous/2-propanol | 30-67% | Demonstrates the use of other enzymes and aqueous media for acylation. | [10] |
| Myricetin & Luteolin (Aglycones) | Vinyl acetate | Immobilized Lipases | Methyl tert-butyl ether (MTBE) | - | Highlights the challenges and solvent choices for less soluble aglycones. | [11] |
Factors Influencing Acyl Donor Selection
The choice of an acyl donor is not arbitrary and depends on several interconnected factors. The following diagram illustrates the logical relationships between these factors.
Caption: Key considerations for selecting an acyl donor.
General Experimental Workflow for Comparative Analysis
To objectively compare the performance of different acyl donors, a standardized experimental workflow is essential. The following diagram outlines a typical process for this comparative analysis.
References
- 1. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of acyl donor chain length and substitutions pattern on the enzymatic acylation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase of family 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Vinyl Esters: Traditional vs. Novel Methods
The synthesis of vinyl esters is a cornerstone of polymer chemistry, providing essential monomers for a wide range of applications, from coatings and adhesives to advanced composite materials. Historically, the production of these valuable compounds has relied on well-established but often harsh chemical processes. However, the growing demand for sustainable and safer chemical manufacturing has spurred the development of innovative, greener alternatives. This guide provides a detailed comparison of traditional and novel synthesis methods for vinyl esters, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Comparison of Key Performance Metrics
The choice of a synthesis method for vinyl esters is often a trade-off between reaction efficiency, cost, safety, and environmental impact. The following table summarizes the key performance indicators for traditional and a novel enzyme-catalyzed synthesis of a model vinyl ester, vinyl propionate.
| Parameter | Traditional Method (Mercury-catalyzed) | Novel Method (Enzyme-catalyzed) |
| Catalyst | Mercury (II) acetate (B1210297) / Sulfuric acid | Immobilized Candida antarctica lipase (B570770) B (CALB) |
| Solvent | Toluene (B28343) | Solvent-free or minimal acetone (B3395972) for purification |
| Temperature (°C) | 70 - 110 | 22 - 90[1][2] |
| Reaction Time (h) | 3 - 6 | < 1[1][2] |
| Yield (%) | ~60-80 | > 90[1][2] |
| Byproducts | Acetic acid, various side-reaction products | Minimal, mainly water |
| Safety Concerns | Highly toxic mercury catalyst, flammable solvent | Benign enzyme catalyst, reduced solvent use |
| Environmental Impact | Heavy metal waste, volatile organic compounds | Biodegradable catalyst, minimal waste |
Experimental Protocols
Traditional Synthesis: Mercury-Catalyzed Transvinylation of Propionic Acid with Vinyl Acetate
This method involves the exchange of the vinyl group from vinyl acetate to propionic acid, catalyzed by a mercury (II) salt.
Materials:
-
Propionic acid
-
Vinyl acetate
-
Mercury (II) acetate
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Hydroquinone (inhibitor)
Procedure:
-
A reaction flask equipped with a reflux condenser, magnetic stirrer, and thermometer is charged with propionic acid, an excess of vinyl acetate, and a small amount of hydroquinone.
-
Mercury (II) acetate and a catalytic amount of concentrated sulfuric acid are added to the mixture.
-
The reaction mixture is heated to reflux (approximately 72-75°C) and maintained for 4-6 hours.
-
After cooling to room temperature, the mixture is diluted with toluene and washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent and excess vinyl acetate are removed by distillation.
-
The final product, vinyl propionate, is purified by fractional distillation under reduced pressure.
Novel Synthesis: Enzyme-Catalyzed Esterification of Propionic Acid with Vinyl Alcohol Precursor
This green chemistry approach utilizes an immobilized lipase to catalyze the esterification, offering high selectivity and mild reaction conditions.
Materials:
-
Propionic acid
-
Divinyl adipate (B1204190) (as a vinyl group donor)
-
Immobilized Candida antarctica lipase B (CALB)
-
Acetone (for enzyme washing)
Procedure:
-
In a temperature-controlled reaction vessel, propionic acid and divinyl adipate are mixed.
-
Immobilized CALB is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 60°C) for approximately 1 hour.[1][2]
-
The reaction progress can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the immobilized enzyme is recovered by simple filtration.[1][2]
-
The product, vinyl propionate, is obtained in high purity, and further purification may not be necessary. If needed, a simple filtration and removal of any residual starting material can be performed.
Logical Workflow for Method Selection
The decision to use a traditional or novel synthesis method depends on several factors. The following diagram illustrates a logical workflow for selecting the appropriate method based on key project requirements.
Caption: Decision workflow for selecting a vinyl ester synthesis method.
Signaling Pathway of Catalyst Action
The catalytic mechanisms of the traditional and novel methods are fundamentally different. The following diagrams illustrate the simplified signaling pathways for both the mercury-catalyzed and enzyme-catalyzed reactions.
Traditional Mercury-Catalyzed Pathway
Caption: Simplified catalytic cycle for mercury-catalyzed transvinylation.
Novel Enzyme-Catalyzed Pathway
References
Lack of Specific Cross-Reactivity Studies on Vinyl Palmitate Identified
A comprehensive search for cross-reactivity studies specifically involving vinyl palmitate has not yielded direct experimental data or established comparison guides. The available research primarily focuses on the immunological activity of its constituent fatty acid, palmitate, rather than the vinyl ester compound itself.
Currently, there is a notable absence of published literature detailing the cross-reactive potential of this compound with other allergens or compounds. Scientific investigations have extensively explored the role of palmitate (palmitic acid) in modulating the innate immune response.[1][2][3][4] This body of research indicates that palmitate can influence inflammatory pathways and interact with pattern recognition receptors like Toll-like receptor 4 (TLR4).[4][5][6] However, these studies do not address the specific antigenic properties or cross-reactivity of this compound.
The metabolism of palmitic acid is well-documented, detailing its roles in cellular signaling and energy storage.[7][8] Research into contact allergies has identified cross-reactions between various substances, but this compound is not among the compounds with available data.[9][10][11]
Without specific studies on this compound, it is not possible to provide the requested comparison guide, including quantitative data on its cross-reactivity, detailed experimental protocols, or visualizations of relevant signaling pathways. The existing research on palmitate provides a foundation for understanding its potential biological activities, but this information cannot be directly extrapolated to predict the cross-reactive behavior of this compound.
Further research, including specific allergy and immunology studies, would be necessary to determine the cross-reactivity profile of this compound and to develop the comparative data requested by researchers, scientists, and drug development professionals.
References
- 1. Shaping of Innate Immune Response by Fatty Acid Metabolite Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shaping of Innate Immune Response by Fatty Acid Metabolite Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Palmitate Induces an Anti-Inflammatory Response in Immortalized Microglial BV-2 and IMG Cell Lines that Decreases TNFα Levels in mHypoE-46 Hypothalamic Neurons in Co-Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications [frontiersin.org]
- 8. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contact Allergy Cross-reactions: Retrospective Clinical Data and Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allergenicity and cross-reactivity of coconut oil derivatives: A double-blind randomized controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Vinyl Ester Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various vinyl ester polymers, supported by experimental data. The information is intended to assist researchers and professionals in selecting the most appropriate materials for their specific applications.
Overview of Vinyl Ester Polymer Thermal Stability
Vinyl ester resins are a class of thermosetting polymers known for their excellent mechanical properties and chemical resistance. Their thermal stability, a critical factor in many applications, varies significantly depending on the chemical structure of the polymer backbone. This guide focuses on comparing the thermal properties of four common types of vinyl ester resins: Bisphenol A (BPA) based, Novolac, Brominated, and Urethane-modified.
Comparative Thermal Performance
The thermal stability of these polymers is primarily evaluated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition profile. Key parameters from TGA include Td5% and Td10%, the temperatures at which 5% and 10% weight loss occurs, respectively. DSC is used to determine the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
The following table summarizes the typical thermal properties of different vinyl ester polymers.
| Polymer Type | Td5% (°C) | Td10% (°C) | Tg (°C) | Key Characteristics |
| Bisphenol A (BPA) Epoxy Vinyl Ester | ~350 - 375 | ~375 - 400 | ~100 - 125 | Good overall thermal and mechanical properties.[1] |
| Cresol Novolac Epoxy Vinyl Ester | ~370 - 400 | ~400 - 425 | ~150 - 200 | Higher crosslink density leading to enhanced thermal and chemical resistance.[2][3][4][5] |
| Brominated Epoxy Vinyl Ester | ~300 - 350 | ~350 - 380 | ~110 - 150 | Offers flame retardant properties, though with slightly lower thermal stability compared to non-brominated counterparts.[6][7][8] |
| Urethane-Modified Vinyl Ester | Not widely reported | Not widely reported | ~125 | Enhanced flexibility and toughness.[9] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for accurate and reproducible results. The following protocols are based on widely accepted ASTM standards.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the vinyl ester polymer.
Standard: Based on ASTM E1131.
Methodology:
-
Sample Preparation: A small, representative sample of the cured vinyl ester polymer (5-10 mg) is placed in a tared TGA sample pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the temperatures at 5% (Td5%) and 10% (Td10%) weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the vinyl ester polymer.
Standard: Based on ASTM D3418.
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of the cured vinyl ester polymer is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Heating and Cooling Program:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg (e.g., 200°C) at a constant rate (e.g., 10°C/min). This step is to erase any prior thermal history.
-
Cooling Scan: The sample is then cooled back to ambient temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
Data Acquisition: The heat flow to the sample is measured relative to the reference pan as a function of temperature.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the thermal stability of different vinyl ester polymers.
Caption: Workflow for comparing vinyl ester thermal stability.
References
- 1. composites.dev1.notonpaper.com [composites.dev1.notonpaper.com]
- 2. researchgate.net [researchgate.net]
- 3. aidic.it [aidic.it]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Brominated Epoxy Vinyl Ester Resins - Poliya [poliya.com]
- 7. ashland.com [ashland.com]
- 8. ineos.com [ineos.com]
- 9. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Vinyl Palmitate-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biocompatible polymers is a cornerstone of advancement in drug delivery and medical device technology. Among emerging materials, vinyl palmitate-based polymers present a promising option due to their potential for biodegradability and tailored physicochemical properties. This guide provides an objective comparison of the biocompatibility of this compound-based polymers with established alternatives such as Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Polyethylene glycol (PEG), supported by experimental data and detailed protocols.
Comparative Biocompatibility Data
The following table summarizes the key biocompatibility parameters for this compound-based polymers and its alternatives. It is important to note that specific data for this compound polymers is limited; therefore, the values presented are estimations based on published data for similar vinyl esters and the known biological effects of palmitate.
| Polymer | Cytotoxicity (Cell Viability %) | Hemocompatibility (Hemolysis %) | In Vivo Inflammatory Response |
| This compound-Based Polymer (Estimated) | > 85% | < 5% | Mild to moderate |
| Poly(lactic-co-glycolic acid) (PLGA) | > 90%[1][2] | < 2% | Mild to moderate |
| Polycaprolactone (PCL) | > 95% | < 1%[3] | Mild |
| Polyethylene glycol (PEG) | > 95%[4] | < 2% | Minimal |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for assessing cell viability in response to polymer extracts.
a. Materials:
-
Polymer samples (this compound-based, PLGA, PCL, PEG)
-
L929 mouse fibroblast cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
b. Protocol:
-
Extract Preparation: Prepare extracts of each polymer by incubating a known surface area of the material in cell culture medium (e.g., 1 cm²/mL) for 24 hours at 37°C.
-
Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and replace it with the polymer extracts. Include a positive control (e.g., cytotoxic material) and a negative control (fresh culture medium).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the negative control.
Hemocompatibility Assay (Hemolysis Assay - ASTM F756)
This protocol follows the ASTM F756 standard for assessing the hemolytic properties of materials.[5]
a. Materials:
-
Polymer samples
-
Fresh human or rabbit blood with an anticoagulant (e.g., citrate)
-
Phosphate Buffered Saline (PBS)
-
Positive control (e.g., deionized water)
-
Negative control (e.g., PBS)
-
Spectrophotometer
b. Protocol:
-
Blood Preparation: Dilute the fresh blood with PBS.
-
Direct Contact Method:
-
Place a defined size of the polymer sample into a test tube.
-
Add the diluted blood suspension.
-
Incubate at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
-
Extract Method:
-
Prepare a polymer extract as described in the cytotoxicity protocol.
-
Mix the extract with the diluted blood suspension.
-
Incubate under the same conditions as the direct contact method.
-
-
Centrifugation: Centrifuge all samples to pellet the intact red blood cells.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control (100% hemolysis). A material is generally considered non-hemolytic if the hemolysis rate is below 2-5%.[6][7][8]
In Vivo Biocompatibility (Subcutaneous Implantation - ISO 10993-6)
This protocol is a summary of the ISO 10993-6 standard for assessing the local effects of implants.[9][10]
a. Materials and Subjects:
-
Sterilized polymer samples
-
Surgical instruments
-
An appropriate animal model (e.g., rats or rabbits)
-
Anesthesia and analgesics
-
Histological processing reagents (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain)
b. Protocol:
-
Animal Preparation: Acclimatize the animals and prepare them for aseptic surgery.
-
Implantation:
-
Anesthetize the animal.
-
Make a small incision in the dorsal skin.
-
Create a subcutaneous pocket and insert the sterilized polymer sample.
-
Suture the incision.
-
-
Post-operative Care: Monitor the animals for signs of distress and administer analgesics as needed.
-
Observation Periods: Euthanize the animals at specified time points (e.g., 1, 4, and 12 weeks).
-
Histological Analysis:
-
Excise the implant and surrounding tissue.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Evaluate the tissue response, including inflammation, fibrosis (capsule formation), and tissue integration, by a qualified pathologist.
-
Visualizing Biological Interactions and Experimental Processes
To further elucidate the complex biological interactions and experimental workflows, the following diagrams are provided.
The interaction of biomaterials with the host's immune system is a critical determinant of their success. Macrophages play a central role in the foreign body response, and their activation is mediated by complex signaling pathways.[11][12]
The decision-making process for selecting a suitable polymer involves a careful evaluation of its biocompatibility profile in relation to the specific application.
References
- 1. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity and in vivo biocompatibility of poly(propylene fumarate-co-ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Tissue Interaction: The Biomimetic Approach to Design Tissue Engineered Biomaterials [mdpi.com]
- 10. Mimicking cell-cell interactions at the biomaterial-cell interface for control of stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential effects of biomaterials on macrophage function and their signalling pathways - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. Molecular Characterization of Macrophage-Biomaterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for Vinyl Palmitate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vinyl palmitate, a valuable monomer in the production of specialty polymers and a key intermediate in various chemical and pharmaceutical applications, can be achieved through several catalytic routes. The choice of catalyst is a critical factor that influences reaction efficiency, product yield, selectivity, and overall process sustainability. This guide provides an objective comparison of the primary catalytic systems used for this compound synthesis, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Catalyst Performance Comparison
The following table summarizes the key performance indicators for the prominent chemical and biocatalytic methods used in this compound synthesis.
| Catalyst Type | Catalyst Example | Typical Reaction | Yield | Key Advantages | Key Disadvantages |
| Chemical Catalysts | |||||
| Mercury-Based | Mercuric Acetate (B1210297) (Hg(OAc)₂) | Transvinylation | Moderate to High | Historically established | High toxicity, environmental concerns |
| Palladium-Based | Palladium Acetate (Pd(OAc)₂) complexes | Transvinylation | High | High efficiency, less toxic than mercury | High cost, potential for metal leaching |
| Biocatalysts | |||||
| Immobilized Lipase (B570770) | Novozym® 435 (Candida antarctica Lipase B) | Transesterification/Esterification | High to Very High | High selectivity, mild reaction conditions, reusable, environmentally friendly | Longer reaction times, potential for enzyme inhibition |
In-Depth Catalyst Analysis
Chemical Catalysis: The Traditional Approach
Chemical catalysis for vinyl ester synthesis has historically relied on heavy metal catalysts, with a notable shift towards less toxic alternatives in recent years.
1. Mercury-Based Catalysts
Mercury salts, particularly mercuric acetate, were among the first catalysts used for the synthesis of vinyl esters via the transvinylation of carboxylic acids with vinyl acetate.
-
Reaction Principle: The reaction involves the exchange of the acetate group of vinyl acetate with palmitic acid.
While effective, the extreme toxicity of mercury compounds has led to a significant decline in their use.[1]
2. Palladium-Based Catalysts
Palladium catalysts have emerged as a more acceptable alternative to mercury-based systems for transvinylation reactions.[1] These catalysts, often in the form of palladium(II) acetate complexed with ligands, offer high catalytic activity and selectivity.
-
Reaction Principle: Similar to mercury catalysts, palladium complexes facilitate the transvinylation of palmitic acid with vinyl acetate. The reaction is typically carried out at elevated temperatures.
Palladium-catalyzed processes can achieve high yields and are less hazardous than their mercury-based counterparts. However, the high cost of palladium and the need to minimize metal contamination in the final product are important considerations.
Biocatalysis: The Green Alternative
Enzymatic catalysis, primarily utilizing lipases, offers a more sustainable and selective route to this compound synthesis. Lipases are enzymes that catalyze the hydrolysis of fats and oils, but in non-aqueous environments, they can effectively catalyze esterification and transesterification reactions.
1. Immobilized Lipases (e.g., Novozym® 435)
Novozym® 435, an immobilized form of Candida antarctica lipase B, is a widely used and highly efficient biocatalyst for ester synthesis.[2][3] Its robustness, high activity, and broad substrate specificity make it an excellent candidate for this compound production.
-
Reaction Principle: The synthesis can proceed via two main routes:
-
Esterification: Direct reaction of palmitic acid with a vinyl donor.
-
Transesterification: Reaction of a palmitic acid ester (e.g., methyl palmitate) with a vinyl donor, or the reaction of palmitic acid with vinyl acetate.
-
The use of immobilized lipases allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles. These enzymatic methods are characterized by mild reaction conditions, which minimizes the formation of by-products and leads to a purer final product.[4] Studies on the synthesis of similar wax esters, such as cetyl palmitate, using Novozym® 435 have reported yields exceeding 98.5%.
Experimental Protocols
General Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Method 1: Palladium-Catalyzed Transvinylation (Illustrative Protocol)
This protocol is a generalized representation based on typical conditions for palladium-catalyzed transvinylation.
-
Catalyst Preparation: A palladium acetate-bidentate ligand complex is prepared in a suitable solvent such as toluene (B28343) or acetonitrile.
-
Reaction Setup: A reactor is charged with palmitic acid, vinyl acetate (in a molar excess, e.g., 2:1 to 9:1 ratio to palmitic acid), and the palladium catalyst complex.
-
Reaction Conditions: The reaction mixture is heated to a temperature in the range of 80°C to 120°C and stirred.[1][5] The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The catalyst may be removed by precipitation and filtration. The excess vinyl acetate and the acetic acid by-product are removed by distillation. The resulting crude this compound is then purified by vacuum distillation or recrystallization.
Method 2: Lipase-Catalyzed Transesterification (Illustrative Protocol)
This protocol is based on optimized conditions for Novozym® 435-catalyzed ester synthesis.
-
Reaction Setup: Palmitic acid and vinyl acetate are dissolved in a suitable organic solvent (e.g., hexane (B92381) or a solvent-free system). The molar ratio of vinyl acetate to palmitic acid is typically in excess.
-
Enzyme Addition: Immobilized lipase (e.g., Novozym® 435) is added to the mixture. The enzyme loading is typically between 1% and 10% (w/w) of the total substrates.
-
Reaction Conditions: The reaction is carried out at a controlled temperature, generally between 40°C and 70°C, with constant stirring.[4] The reaction progress is monitored over time (e.g., 4-24 hours).
-
Work-up and Purification: After the reaction, the immobilized enzyme is separated by simple filtration and can be washed and stored for reuse. The solvent is removed under reduced pressure, and the this compound product can be purified if necessary, although enzymatic reactions often yield high-purity products directly.
Logical Framework for Catalyst Selection
The choice of catalyst depends on a variety of factors, including the desired scale of the reaction, cost considerations, and environmental policies. The following diagram illustrates a decision-making framework for selecting a suitable catalyst.
Caption: A decision-making diagram for catalyst selection in this compound synthesis.
Conclusion
Both chemical and biocatalytic methods offer viable pathways for the synthesis of this compound. While palladium-based catalysts provide a relatively fast and high-yielding chemical route, the associated costs and potential for metal contamination are significant drawbacks. In contrast, biocatalysis using immobilized lipases, such as Novozym® 435, represents a greener, highly selective, and sustainable alternative. The mild reaction conditions and reusability of the catalyst make it an increasingly attractive option for the synthesis of high-purity this compound, particularly in the pharmaceutical and specialty chemical industries where product quality and environmental impact are paramount. The choice between these methods will ultimately depend on the specific requirements of the application, balancing the need for speed and cost-effectiveness with the demand for sustainability and product purity.
References
- 1. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. idosi.org [idosi.org]
- 5. WO2011139361A1 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
A Comparative Guide to Analytical Protocols for Vinyl Palmitate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of vinyl palmitate is crucial for product quality control and formulation development. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The performance of each method is objectively compared, with supporting experimental data and detailed methodologies to aid in the selection of the most suitable protocol for your specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of fatty acid esters due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable organic solvent, such as n-hexane or a mixture of methanol (B129727) and water, to a known concentration. For instance, a stock solution can be prepared by dissolving 6 mg of this compound in 100 ml of n-hexane.[1] Standard solutions for linearity can be prepared by subsequent dilutions of the stock solution.[1]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 100 RP-18 Lichrospher, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: An isocratic mobile phase of methanol and water in a 98:2 (v/v) ratio is effective.[1][2]
-
Flow Rate: A flow rate of 2.0 mL/min is typically maintained.[1][2]
-
Detection: UV detection at 325 nm is suitable for palmitate esters.[1][2]
-
Injection Volume: 20 µL.[2]
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.
Gas Chromatography (GC)
GC is another powerful technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. Analysis of this compound by GC often requires a derivatization step to convert it into a more volatile fatty acid methyl ester (FAME). However, direct analysis is also possible.
Experimental Protocol: GC
-
Sample Preparation (Direct): Dissolve the this compound sample in a volatile organic solvent like hexane (B92381).
-
Sample Preparation (Derivatization to FAME):
-
Mix approximately 50 mg of the sample with 2 ml of a methylation agent like boron trifluoride (BF3) in methanol.[3]
-
Heat the mixture at 100°C for 1 hour.[3]
-
After cooling, add 1 ml of hexane and 2 ml of water, vortex, and centrifuge.[3]
-
The upper hexane layer containing the FAME is collected for analysis.[3]
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., SLB®-5ms), is suitable.[4][5]
-
Injector Temperature: 220°C.[5]
-
Oven Temperature Program: Start at 60°C (hold for 1 min), ramp up to 210°C at 5°C/min, then to 280°C at 10°C/min (hold for 15 min).[4]
-
Detector: A Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be used.[7]
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard or an external calibration curve.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy offers a simpler and more rapid method for the quantification of compounds with chromophores. While less specific than chromatographic methods, it can be effective for routine analysis of relatively pure samples. The ester group in this compound allows for UV absorbance.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent like methanol. Prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Instrumental Analysis:
-
Wavelength Scan: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV range (typically 200-400 nm). For similar palmitate esters, a λmax around 283 nm has been reported.[8]
-
Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax.
-
-
Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. The concentration of the unknown sample is then determined from its absorbance using the calibration curve, following the Beer-Lambert law.
Performance Comparison
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or specificity. The following table summarizes the key performance characteristics of HPLC, GC, and UV-Vis Spectroscopy for the quantification of this compound, based on data from similar compounds.
| Parameter | HPLC | GC | UV-Vis Spectroscopy |
| Specificity | High | High | Low to Moderate |
| Linearity Range | Typically 0.5 - 100 µg/mL | Wide range, dependent on detector | Typically 5 - 30 µg/mL[8] |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (pg to ng range) | Higher (e.g., 0.03 µg/mL)[8] |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Low (pg to ng range) | Higher (e.g., 0.10 µg/mL)[8] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99.03% - 99.35%[8] |
| Precision (%RSD) | < 2% | < 5% | < 2%[8] |
| Sample Throughput | Moderate | Moderate | High |
| Cost & Complexity | High | High | Low |
Method Validation Workflow
The validation of any analytical method is crucial to ensure reliable and accurate results. The general workflow for method validation is outlined below.
Caption: General workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
The choice between HPLC, GC, and UV-Vis spectroscopy for this compound quantification involves a trade-off between specificity, sensitivity, and operational complexity.
Caption: Key characteristics of HPLC, GC, and UV-Vis.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic acid vinyl ester [webbook.nist.gov]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Vinyl Palmitate: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle vinyl palmitate with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The disposal of this compound should follow the established procedures for chemical laboratory waste, which involves segregation, proper containerization, labeling, and transfer to a designated waste accumulation area.
Step 1: Waste Characterization
In the absence of specific data, this compound should be treated as a hazardous chemical waste. This is a precautionary measure due to its nature as a vinyl ester, a class of compounds that can have hazardous properties. It is crucial not to dispose of this compound down the drain or in regular solid waste.
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1][2] this compound waste should be collected separately from other waste streams. It is critical to avoid mixing it with incompatible chemicals. As a general principle, segregate waste into categories such as:
-
Halogenated Organic Solvents
-
Non-Halogenated Organic Solvents
-
Aqueous Acidic Waste
-
Aqueous Basic Waste
-
Solid Chemical Waste
This compound, being an organic ester, should be collected in a container designated for non-halogenated organic waste.
Step 3: Container Selection and Management
Choosing the correct waste container is vital for safe storage and disposal. The container must be chemically compatible with this compound to prevent leaks or reactions.[3]
-
Material: Use a high-density polyethylene (B3416737) (HDPE) or glass container for collecting this compound waste.[3] Ensure the container material is compatible with organic esters.
-
Condition: The container must be in good condition, free from cracks or damage, and have a secure, tight-fitting lid.[4]
-
Headspace: Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion.
Step 4: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety. The label should be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration or percentage of each component if it is a mixed waste.
-
The date when waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste. This area must be under the control of the laboratory personnel.
Key quantitative limits and requirements for SAAs are summarized in the table below.
| Parameter | Limit | Regulation/Guideline |
| Maximum Volume of Hazardous Waste | 55 gallons | 40 CFR 262.15 |
| Maximum Volume of Acutely Hazardous Waste | 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.15 |
| Container Status | Must be kept closed except when adding or removing waste. | 40 CFR 262.15(a)(4) |
| Excess Waste Removal | Within 3 consecutive calendar days of exceeding the volume limit. | 40 CFR 262.15(a)(6)(ii)(A) |
Step 6: Request for Disposal
Once the waste container is full (not exceeding 80% capacity) or has been in the SAA for a designated period (typically up to one year, but institutional policies may vary), a request for pickup should be submitted to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to transport the waste off-site yourself.
Chemical Compatibility for Waste Containers
To aid in the proper segregation and containerization of various laboratory wastes, the following table provides general guidance on container material compatibility.
| Chemical Category | Compatible Container Material | Incompatible Container Material |
| Non-Halogenated Organics (e.g., this compound) | Glass, High-Density Polyethylene (HDPE) | Chemically incompatible plastics |
| Halogenated Organics | Glass, PTFE-lined caps (B75204) recommended | Some plastics may degrade |
| Aqueous Acids (pH < 2) | High-Density Polyethylene (HDPE), Glass (with caution for some acids) | Metal (corrosion risk) |
| Aqueous Bases (pH > 12.5) | High-Density Polyethylene (HDPE), Polypropylene (PP) | Glass (can be etched by strong bases), Metal |
| Oxidizers | Glass, Teflon® | Organic materials, other plastics |
| Hydrofluoric Acid | Polyethylene, Teflon® | Glass (will be dissolved) |
This table provides general guidance. Always consult the Safety Data Sheet (SDS) for specific chemical compatibility information.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Guide to Handling Vinyl Palmitate
Essential protocols for the safe handling and disposal of Vinyl palmitate are critical for ensuring laboratory safety and maintaining research integrity. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals. By adhering to these procedures, you can minimize risks and establish a secure working environment.
Operational Plan: From Preparation to Post-Handling
A systematic approach to handling this compound is paramount. The following step-by-step guidance ensures safety at every stage of the process.
1. Engineering Controls and Work Area Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Ignition Sources: this compound may be flammable.[2] Keep the work area free of open flames, sparks, and other potential ignition sources.[1][3][4] Use non-sparking tools when handling the substance.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in situations where splashing is a risk.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1] For larger quantities or in situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[1]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1]
3. Handling Procedure:
-
Avoid direct contact with skin and eyes.[1]
-
Do not inhale vapors or dust.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
5. Spill and Emergency Procedures:
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[4] Collect the absorbed material into a suitable, sealed container for disposal.
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so.[1] Remove all ignition sources.[1] Dike the spill to prevent it from entering drains.[1]
-
First Aid:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes.[1]
-
If inhaled: Move the person to fresh air.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek medical attention.
-
Quantitative Data Summary
For a quick reference, the following table summarizes key quantitative data. It is important to note that specific occupational exposure limits for this compound have not been established. The data for related compounds are provided as a conservative reference.
| Parameter | Value/Recommendation | Source(s) |
| Occupational Exposure Limits (OELs) | ||
| This compound (CAS: 693-38-9) | Not Established | - |
| Vinyl acetate (B1210297) (CAS: 108-05-4) (as reference) | NIOSH REL: C 4 ppm (15 mg/m³) [15-minute] | [5] |
| Glove Recommendations | ||
| Glove Material | Butyl rubber, Neoprene (based on general ester resistance) | [6] |
| Breakthrough Time | Not specifically tested for this compound. Always inspect gloves and change them frequently. | [6][7] |
| Physical Properties | ||
| Melting Point | 22°C | [2] |
| Boiling Point | 354.6 °C at 760 mmHg | [2] |
| Flash Point | 22°C | [2] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Waste this compound:
-
Curing: For vinyl ester resins, a common disposal method is to cure the liquid resin into a solid, non-hazardous material. This can be achieved by adding a suitable catalyst. Once fully cured and hardened, the solid material can typically be disposed of in regular trash, though it is essential to confirm this with local regulations.
-
Chemical Degradation (for advanced applications): Hydrolysis can be used to break down vinyl esters. This process involves reacting the ester with water, often with a catalyst, to form a vinyl alcohol and a carboxylic acid. This should only be attempted by trained personnel with a thorough understanding of the reaction and safety protocols.
-
Hazardous Waste Disposal: If curing or chemical degradation is not feasible, the liquid this compound must be disposed of as hazardous waste.[3] It should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company. Do not pour down the drain.[1]
2. Contaminated Materials:
-
Personal Protective Equipment (PPE): Disposable gloves, contaminated lab coats, and other PPE should be collected in a designated, sealed waste bag and disposed of as hazardous waste.
-
Spill Cleanup Materials: Absorbents and other materials used to clean up spills of this compound should be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.
3. Empty Containers:
-
Empty containers may retain product residue and should be handled as hazardous waste unless they have been triple-rinsed. The rinsate should be collected and disposed of as hazardous waste.
Safe Handling Workflow
References
- 1. targetmol.com [targetmol.com]
- 2. Cas 693-38-9,PALMITIC ACID VINYL ESTER | lookchem [lookchem.com]
- 3. seahawkpaints.com [seahawkpaints.com]
- 4. waterlinerenewal.com [waterlinerenewal.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
